molecular formula C40H48N10O12 B15582529 Pacidamycin 6

Pacidamycin 6

Cat. No.: B15582529
M. Wt: 860.9 g/mol
InChI Key: SCRSEAIGJNBLQH-PAQIWTBGSA-N
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Description

Pacidamycin 6 is a dipeptide.
This compound has been reported in Streptomyces coeruleorubidus with data available.

Properties

Molecular Formula

C40H48N10O12

Molecular Weight

860.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[[(2S,3S)-3-[[(2S)-2-[(2-aminoacetyl)amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-1-[[(Z)-[(4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoylamino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C40H48N10O12/c1-20(44-39(60)46-29(38(58)59)15-23-18-42-27-10-5-4-9-26(23)27)34(55)48-33(35(56)43-19-25-16-30(52)37(62-25)50-12-11-31(53)47-40(50)61)21(2)49(3)36(57)28(45-32(54)17-41)14-22-7-6-8-24(51)13-22/h4-13,18-21,28-30,33,37,42,51-52H,14-17,41H2,1-3H3,(H,43,56)(H,45,54)(H,48,55)(H,58,59)(H2,44,46,60)(H,47,53,61)/b25-19-/t20-,21-,28-,29-,30+,33-,37+/m0/s1

InChI Key

SCRSEAIGJNBLQH-PAQIWTBGSA-N

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of Pacidamycins from Streptomyces coeruleorubidus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Discovery and Producing Organism

The pacidamycin-producing organism, designated AB 1183F-64, was isolated from a soil sample collected in Offenburg, Germany. Taxonomic studies identified the strain as Streptomyces coeruleorubidus. On solid media, this bacterium is characterized by greenish-gray to blue mature spore masses and spiral spore chains[1].

Fermentation for Pacidamycin Production

The production of pacidamycins is achieved through submerged fermentation of Streptomyces coeruleorubidus. The initial reported yields were low, in the range of 1-2 mg/L. However, significant process optimization, including strain selection, medium manipulation, and precursor feeding, led to a substantial increase in titer to over 100 mg/L[1].

Experimental Protocol: Fermentation

While the exact optimized media composition is proprietary, a general approach to the fermentation of Streptomyces for antibiotic production can be outlined.

  • Inoculum Preparation: A vegetative seed culture is prepared by inoculating a suitable seed medium with spores or a mycelial suspension of S. coeruleorubidus. The culture is incubated on a rotary shaker until sufficient biomass is achieved.

  • Production Fermentation: The seed culture is then used to inoculate a larger production-scale fermenter containing a rich production medium. Key components of such media often include:

    • Carbon Sources: Glucose, starch, or other carbohydrates.

    • Nitrogen Sources: Yeast extract, malt (B15192052) extract, peptone, or corn steep liquor.

    • Trace Elements: Inorganic salts to support growth and secondary metabolism.

  • Directed Biosynthesis: A key strategy to enhance the yield of specific pacidamycins is the supplementation of the fermentation medium with precursor amino acids that constitute the peptide backbone of the molecules[1]. This "directed biosynthesis" approach can be used to favor the production of desired congeners.

  • Fermentation Parameters:

    • Temperature: Typically in the range of 28-30°C for Streptomyces.

    • pH: Maintained around neutral (pH 7.0).

    • Aeration and Agitation: Optimized to ensure sufficient dissolved oxygen for aerobic growth and production.

  • Monitoring: The fermentation is monitored for growth (biomass), pH, nutrient consumption, and antibiotic production through analytical methods such as High-Performance Liquid Chromatography (HPLC).

Isolation and Purification

The pacidamycins are isolated from the fermentation broth through a multi-step process involving extraction and chromatographic purification. As a complex of related congeners, the separation of individual pacidamycins requires high-resolution chromatographic techniques.

Experimental Protocol: Isolation and Purification

The following is a generalized workflow for the isolation and purification of the pacidamycin complex.

  • Broth Clarification: The fermentation broth is first clarified to remove the S. coeruleorubidus mycelia and other solid materials. This is typically achieved by centrifugation or filtration.

  • Solvent Extraction: The clarified broth is then extracted with a water-immiscible organic solvent to transfer the pacidamycins from the aqueous phase to the organic phase.

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract containing the pacidamycin complex.

  • Chromatographic Purification: The crude extract is subjected to one or more rounds of chromatography to separate the individual pacidamycin congeners.

    • Adsorption Chromatography: Initial purification may involve adsorption chromatography on resins to remove highly polar or non-polar impurities.

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for separating the closely related pacidamycin congeners. A C18 column is typically used with a gradient of an organic solvent (e.g., acetonitrile) in water, often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape[7].

  • Final Purification and Desalting: The fractions containing the purified pacidamycins are collected, and the solvent is removed. A final desalting step may be necessary if buffers were used during purification.

Structure Elucidation

The structures of the pacidamycins were determined using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy[2]. These techniques provided information on the molecular weight, elemental composition, and the connectivity of atoms within the molecules. The core structure of the pacidamycins consists of a 3'-deoxyuridine (B14125) nucleoside linked to a tetra- or pentapeptide backbone via a unique 4',5'-enamide linkage[8][9]. The various congeners differ in the amino acid residues of the peptide chain[2].

Quantitative Data

The following table summarizes the reported yield of the pacidamycin complex. Specific quantitative data for Pacidamycin 6 is not available in the reviewed literature.

ParameterValueReference
Initial Fermentation Yield1-2 mg/L[1]
Optimized Fermentation Yield>100 mg/L[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification & Analysis inoculum Inoculum Preparation (S. coeruleorubidus) fermentation Production Fermentation (Precursor Feeding) inoculum->fermentation clarification Broth Clarification (Centrifugation/Filtration) fermentation->clarification extraction Solvent Extraction clarification->extraction concentration Concentration extraction->concentration hplc RP-HPLC Separation concentration->hplc analysis Structure Elucidation (MS, NMR) hplc->analysis

Caption: Generalized workflow for the fermentation, extraction, and purification of pacidamycins.

Pacidamycin Biosynthetic Pathway (Simplified)

The biosynthesis of pacidamycins is governed by a dedicated gene cluster (pac) that encodes a series of enzymes, including a non-ribosomal peptide synthetase (NRPS) system[3][4][5][6][8][9].

biosynthetic_pathway cluster_precursors Primary Metabolites cluster_pathway Pacidamycin Biosynthesis cluster_product Final Product uridine Uridine pac_enzymes Pac Gene Cluster Enzymes (NRPS, Tailoring Enzymes) uridine->pac_enzymes amino_acids Amino Acids (e.g., L-Ala, L-m-Tyr) amino_acids->pac_enzymes pacidamycin Pacidamycin Complex pac_enzymes->pacidamycin

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Pacidamycin 6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pacidamycin 6, a member of the uridyl peptide family of antibiotics, presents a complex and fascinating molecular architecture. This guide provides a detailed exploration of its chemical structure, with a particular focus on its stereochemical intricacies. The document elucidates the core structural components, including the unique 3'-deoxyuridine (B14125) nucleoside, the non-proteinogenic amino acid N-methyl-2,3-diaminobutyric acid (DABA), and the specific peptide side chain that defines this compound. Furthermore, this guide outlines the experimental methodologies employed for its structural determination and total synthesis, and details its mechanism of action by inhibiting the MraY translocase in the bacterial cell wall biosynthesis pathway. All quantitative data are summarized in structured tables, and key experimental and biological pathways are visualized using Graphviz diagrams.

Chemical Structure of this compound

The pacidamycins are a series of nucleoside peptide antibiotics produced by Streptomyces coeruleorubidus.[1][2] They share a common structural scaffold but differ in their terminal amino acid residues.[1] this compound is characterized by a specific pentapeptide chain attached to the core structure.

The core structure of pacidamycins consists of three key moieties:

  • A 3'-deoxyuridine nucleoside: This modified nucleoside is a crucial component for the biological activity of the pacidamycin family.

  • An N-methyl-2,3-diaminobutyric acid (DABA) residue: This non-proteinogenic amino acid serves as a central linker, connecting the nucleoside and the peptide chain.

  • A peptide chain: The variation in this peptide chain is responsible for the diversity of the pacidamycin family. In this compound, the N-terminal of the DABA residue is linked to a dipeptide, Gly-m-Tyr.

The complete chemical structure of this compound is depicted below:

Chemical Structure of this compound

Table 1: Chemical and Physical Properties of a Representative Pacidamycin

PropertyValue
Molecular Formula C38H47N9O11
Molecular Weight 805.8 g/mol
IUPAC Name (2S)-2-[[(2S)-1-[[(2S,3S)-3-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-methylamino]-1-[[(2R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methylamino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoylamino]-3-(1H-indol-3-yl)propanoic acid

Note: The IUPAC name and molecular formula provided are for a closely related pacidamycin and are expected to be very similar for this compound, with minor differences due to the specific peptide sequence.

Stereochemistry of this compound

The biological activity of this compound is intrinsically linked to its specific three-dimensional arrangement. The stereochemistry of the chiral centers within the molecule has been determined through a combination of chemical degradation, spectroscopic analysis, and total synthesis of related compounds.[1]

The key stereochemical features are as follows:

  • Proteinogenic Amino Acids: All the proteinogenic amino acids found in the pacidamycin series, including glycine (B1666218) and m-tyrosine in this compound, possess the natural L- (or S-) configuration .

  • N-methyl-2,3-diaminobutyric acid (DABA): This unique amino acid has the (2S, 3S) configuration .

  • Ribose Moiety: The stereochemistry of the ribose sugar is crucial for activity. While the natural configuration is not explicitly stated in the readily available literature for the exocyclic double bond, hydrogenation of the C4'-C5' exocyclic olefin in pacidamycins leads to a C4' (R) configuration in the resulting dihydropacidamycins.

Experimental Protocols

The structural elucidation and synthesis of the pacidamycins have been significant achievements in natural product chemistry. The following sections outline the general experimental approaches used.

Isolation and Structure Elucidation

The pacidamycin complex was first isolated from the fermentation broth of Streptomyces coeruleorubidus.[2] The individual pacidamycins, including this compound, were separated and purified using chromatographic techniques. The structures were then determined using a combination of:

  • Mass Spectrometry (MS-MS): This technique was used to determine the molecular weight and to fragment the molecule, providing information about the sequence of amino acids in the peptide chain.[1]

  • 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) were employed to establish the connectivity of atoms within the molecule and to elucidate the detailed structure of the nucleoside, DABA, and peptide components.[1]

Total Synthesis (Representative Protocol for Pacidamycin D)

The total synthesis of pacidamycins has been a challenging endeavor due to the complexity and stereochemical sensitivity of the molecule. The following is a generalized workflow based on the successful total synthesis of Pacidamycin D, which shares the same core structure as this compound.

G cluster_nucleoside Nucleoside Synthesis cluster_peptide Peptide Synthesis cluster_coupling Fragment Coupling and Deprotection N1 Stereoselective synthesis of the modified 3'-deoxyuridine N2 Introduction of the C4'-C5' exocyclic double bond C1 Coupling of the peptide-DABA fragment to the uridine (B1682114) nucleoside N2->C1 P1 Synthesis of the protected peptide fragment (e.g., Gly-m-Tyr for this compound) P2 Synthesis of the protected DABA residue with correct stereochemistry P3 Coupling of the peptide fragment to the DABA residue P3->C1 C2 Global deprotection to yield the final Pacidamycin molecule C1->C2 G cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_MurNAc_pp UDP-MurNAc-pentapeptide MraY MraY Translocase UDP_MurNAc_pp->MraY Lipid_I Lipid I MraY->Lipid_I Inhibition by this compound MurG MurG Lipid_I->MurG Lipid_II Lipid II MurG->Lipid_II Flippase Flippase Lipid_II->Flippase PBP Penicillin-Binding Proteins (PBPs) Flippase->PBP Transglycosylation & Transpeptidation Peptidoglycan Peptidoglycan PBP->Peptidoglycan

References

The Core Mechanism of Pacidamycin 6 as an MraY Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

DURHAM, NC – In the global fight against antimicrobial resistance, the bacterial enzyme phospho-MurNAc-pentapeptide translocase (MraY) has emerged as a critical and underexploited target. This technical guide provides an in-depth analysis of the mechanism of action of Pacidamycin 6, a potent uridylpeptide antibiotic, as an inhibitor of MraY. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antibacterial agents.

Executive Summary

This compound, a member of the pacidamycin family of uridylpeptide antibiotics, exerts its antibacterial effect by targeting MraY, an essential integral membrane enzyme in the bacterial peptidoglycan biosynthesis pathway. By inhibiting MraY, this compound effectively blocks the formation of Lipid I, a crucial intermediate in the construction of the bacterial cell wall, ultimately leading to cell lysis and death. This guide will detail the molecular interactions, quantitative inhibitory data, and the experimental protocols used to elucidate the mechanism of action of pacidamycins.

The MraY-Mediated Peptidoglycan Synthesis Pathway and its Inhibition

MraY catalyzes the transfer of the soluble cytoplasmic precursor, UDP-N-acetylmuramoyl-pentapeptide (UDP-MurNAc-pentapeptide), to the lipid carrier undecaprenyl phosphate (B84403) (C55-P) embedded in the cell membrane. This reaction, which is dependent on the presence of Mg2+, results in the formation of undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide, also known as Lipid I, and UMP. Lipid I is subsequently translocated across the cytoplasmic membrane to the periplasmic space, where it serves as a building block for the growing peptidoglycan layer.

Peptidoglycan_Synthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm cluster_inhibition UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide MraY MraY UDP-MurNAc-pentapeptide->MraY Lipid I Lipid I MraY->Lipid I Mg²⁺ C55-P C55-P C55-P->MraY Peptidoglycan Peptidoglycan Lipid I->Peptidoglycan Translocation & Polymerization This compound This compound This compound->MraY Inhibition

Figure 1: Inhibition of the MraY-catalyzed step in peptidoglycan synthesis by this compound.

This compound acts as a competitive inhibitor of MraY, binding to the enzyme's active site and preventing the binding of the natural substrate, UDP-MurNAc-pentapeptide. The structural similarity of the uridine (B1682114) moiety of pacidamycin to that of the natural substrate is a key determinant of its inhibitory activity.

Quantitative Inhibitory Data

While specific quantitative data for this compound is not extensively published, studies on the closely related synthetic Pacidamycin D provide a strong indication of its potency. The inhibitory activity is typically determined through cell-free biochemical assays measuring the enzymatic activity of MraY.

CompoundTargetAssay TypeIC50 (nM)Reference
Pacidamycin DMraYCell-free biochemical assay22Ichikawa et al., 2012

Molecular Mechanism of Inhibition: Binding Interactions

The inhibitory action of pacidamycins is rooted in their specific molecular interactions with the MraY active site. While a co-crystal structure of this compound with MraY is not yet available, extensive structural and biochemical studies on related uridylpeptide antibiotics, such as mureidomycins and muraymycins, have illuminated the key binding determinants.

The MraY active site can be conceptualized as having several "hot spots" that are crucial for inhibitor binding. The most critical of these is the uridine binding pocket . The uracil (B121893) base of the pacidamycin molecule forms hydrogen bonds with the backbone amides of residues such as Gly194 and is involved in a π-π stacking interaction with a key phenylalanine residue (F262 in Aquifex aeolicus MraY).

The ribose moiety of the inhibitor is also accommodated within the active site, although it makes fewer direct hydrogen bonding interactions with the enzyme. The peptide portion of this compound extends from the uridine core and interacts with other "hot spots" on the MraY surface, including a "uridine-adjacent pocket". These interactions are crucial for the high-affinity binding and potent inhibition observed with this class of antibiotics.

MraY_Pacidamycin_Binding cluster_MraY MraY Active Site cluster_Pacidamycin This compound Uridine Pocket Uridine Pocket Uridine-Adjacent Pocket Uridine-Adjacent Pocket Mg²⁺ Binding Site Mg²⁺ Binding Site Uridine Moiety Uridine Moiety Uridine Moiety->Uridine Pocket H-bonds, π-π stacking Peptide Moiety Peptide Moiety Peptide Moiety->Uridine-Adjacent Pocket Van der Waals, H-bonds Peptide Moiety->Mg²⁺ Binding Site Potential interaction

Figure 2: Logical relationship of this compound binding to MraY active site hot spots.

Experimental Protocols

The elucidation of the mechanism of action of this compound as an MraY inhibitor relies on robust biochemical and biophysical assays. A key experimental procedure is the in vitro MraY inhibition assay.

Fluorescence-Based MraY Inhibition Assay

This assay continuously monitors the enzymatic activity of MraY by using a fluorescently labeled UDP-MurNAc-pentapeptide substrate. The formation of the fluorescently labeled Lipid I product can be detected by a change in the fluorescence signal.

Materials:

  • Purified MraY enzyme

  • UDP-MurNAc-Nε-dansylpentapeptide (fluorescent substrate)

  • Undecaprenyl phosphate (C55-P)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM KCl, 20 mM MgCl2, 0.1% Triton X-100

  • This compound (or other inhibitors)

  • 96-well microplates (black, low-binding)

  • Fluorescence plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in the assay buffer.

    • Prepare a reaction mixture containing UDP-MurNAc-Nε-dansylpentapeptide and C55-P in the assay buffer.

  • Assay Setup:

    • To each well of the microplate, add the desired concentration of the inhibitor (this compound) or vehicle control (DMSO).

    • Add the reaction mixture to each well.

    • Initiate the enzymatic reaction by adding the purified MraY enzyme to each well.

  • Data Acquisition:

    • Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the dansyl fluorophore.

    • Monitor the increase in fluorescence over time at a constant temperature (e.g., 30°C).

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration from the linear phase of the fluorescence signal increase.

    • Plot the reaction velocity as a function of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Experimental_Workflow A Prepare Reagents (Inhibitor, Substrates, Enzyme) B Set up Assay in Microplate (Inhibitor + Substrates) A->B C Initiate Reaction (Add MraY Enzyme) B->C D Monitor Fluorescence Change (Plate Reader) C->D E Calculate Reaction Velocities D->E F Determine IC50 Value E->F

Figure 3: A simplified workflow for the fluorescence-based MraY inhibition assay.

Conclusion and Future Directions

This compound represents a promising class of antibiotics that target the essential bacterial enzyme MraY. Its mechanism of action, centered on the competitive inhibition of Lipid I synthesis, is well-supported by biochemical and structural data from related compounds. The detailed understanding of its binding mode to the MraY active site provides a strong foundation for the structure-based design of new and improved MraY inhibitors. Future research should focus on obtaining a high-resolution co-crystal structure of a pacidamycin with MraY to further refine our understanding of the specific molecular interactions and guide the development of next-generation antibiotics to combat drug-resistant bacteria.

Biological Activity Spectrum of Pacidamycin Antibiotics: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pacidamycins are a class of uridyl peptide antibiotics produced by Streptomyces coeruleorubidus.[1] These complex nucleoside-peptide molecules have garnered significant interest within the scientific community due to their specific and potent antibacterial activity, particularly against the opportunistic pathogen Pseudomonas aeruginosa.[2] The unique mechanism of action of pacidamycins, targeting a clinically unexploited enzyme in bacterial cell wall synthesis, further underscores their potential as a scaffold for the development of novel anti-infective agents. This technical guide provides a detailed overview of the biological activity spectrum of the pacidamycin class of antibiotics, with the understanding that Pacidamycin 6 is a member of this family and is anticipated to exhibit similar core biological properties.

Mechanism of Action: Inhibition of MraY Translocase

The primary molecular target of pacidamycin antibiotics is the enzyme phospho-N-acetylmuramoyl-pentapeptide translocase (MraY).[1][3][4] MraY is an essential integral membrane enzyme in bacteria that catalyzes a critical step in the biosynthesis of peptidoglycan, a major component of the bacterial cell wall.[4] Specifically, MraY facilitates the transfer of the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate, forming Lipid I.[4]

By inhibiting MraY, pacidamycins effectively block the formation of Lipid I, thereby halting the peptidoglycan synthesis pathway.[1] This disruption of cell wall integrity ultimately leads to bacterial cell death. The uridine (B1682114) moiety of the pacidamycin structure is a key determinant for binding to the MraY target.[1]

MraY_Inhibition cluster_synthesis Bacterial Cell Wall Peptidoglycan Synthesis cluster_inhibition Inhibition by Pacidamycin UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide MraY MraY UDP-MurNAc-pentapeptide->MraY Undecaprenyl-P Undecaprenyl-P Undecaprenyl-P->MraY Lipid I Lipid I MraY->Lipid I Catalyzes MraY_inhibited MraY (Inhibited) Peptidoglycan Peptidoglycan Lipid I->Peptidoglycan Further steps Pacidamycin Pacidamycin Pacidamycin->MraY Binds to and inhibits

Figure 1: Mechanism of MraY Inhibition by Pacidamycin.

Antibacterial Activity Spectrum

The pacidamycin class of antibiotics exhibits a narrow spectrum of activity, with pronounced potency against Pseudomonas aeruginosa.[2] The in vitro activity of pacidamycins against a range of other bacteria, including members of the Enterobacteriaceae and Gram-positive organisms like Staphylococcus aureus and most Streptococci, is generally poor, with Minimum Inhibitory Concentrations (MICs) often exceeding 100 µg/mL.[2]

Interestingly, some pacidamycins have shown activity against certain macrolide-lincosamide-streptogramin (MLS) resistant strains of Streptococcus pyogenes.[2]

Quantitative Antibacterial Data

The following table summarizes the available MIC data for the pacidamycin class of antibiotics against various bacterial species. It is important to note that specific data for this compound is not available in the cited literature; the data presented is for the pacidamycin complex or other specified analogues.

Bacterial SpeciesStrainMIC Range (µg/mL)Reference
Pseudomonas aeruginosaVarious clinical isolates8 - 64[2]
Streptococcus pyogenesMLS-resistant (constitutive)12.5[2]
Streptococcus pyogenesMLS-resistant (inducible)25[2]
EnterobacteriaceaeNot specified>100[2]
Staphylococcus aureusNot specified>100[2]
Other Pseudomonas speciesNot specified>100[2]

Antifungal and Other Biological Activities

Currently, there is a lack of publicly available data on the antifungal, antiviral, or significant cytotoxic effects of this compound or the broader pacidamycin class. The primary focus of research has been on their antibacterial properties.

Experimental Protocols

The determination of the biological activity of pacidamycins has been conducted using standard microbiological and biochemical assays. Below are detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of pacidamycins is typically determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of a pacidamycin antibiotic that inhibits the visible growth of a microorganism.

Materials:

  • Pacidamycin antibiotic stock solution

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • 96-well microtiter plates

  • Standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL)

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of the pacidamycin antibiotic in the appropriate growth medium in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism in broth without antibiotic) and negative (broth only) controls.

  • Incubate the plates at 35 ± 2°C for 16-20 hours.

  • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the microorganism.

MIC_Workflow start Start: Prepare Serial Dilutions of Pacidamycin inoculate Inoculate with Standardized Bacterial Suspension start->inoculate incubate Incubate at 35°C for 16-20h inoculate->incubate read Read Plates for Visible Growth incubate->read determine_mic Determine MIC read->determine_mic end End: Lowest Concentration with No Growth determine_mic->end

References

Initial Studies on the Antibacterial Properties of Pacidamycin 6: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial studies concerning the antibacterial properties of Pacidamycin 6, a member of the uridyl peptide class of antibiotics. This document summarizes key quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action and biosynthetic pathway.

Core Antibacterial Activity

This compound exhibits a targeted spectrum of activity, primarily against Gram-negative bacteria, with a notable potency against Pseudomonas aeruginosa. Its antibacterial effect stems from the inhibition of a crucial enzyme in the bacterial cell wall synthesis pathway, making it a subject of interest for the development of new antimicrobial agents.

Data Presentation: Minimum Inhibitory Concentrations (MICs)

The antibacterial efficacy of this compound and its analogs is quantified by their Minimum Inhibitory Concentration (MIC) values. The following tables summarize the available data from initial studies.

Bacterial StrainCompoundMIC (µg/mL)Reference
Pseudomonas aeruginosa PAO1 (Wild-Type)Pacidamycin4 - 16[1]
Pseudomonas aeruginosa (High-Level Resistant Mutant)Pacidamycin512[1]
Pseudomonas aeruginosa (Low-Level Resistant Mutant)Pacidamycin64[1]
Escherichia coli (Wild-Type and Resistant)Synthetic Dihydropacidamycins4 - 8
Streptococcus pyogenes (Constitutive Macrolide Resistance)Pacidamycins12.5
Streptococcus pyogenes (Inducible Macrolide Resistance)Pacidamycins25

Mechanism of Action: Inhibition of Translocase I (MraY)

This compound exerts its bactericidal effect by targeting and inhibiting Translocase I, also known as MraY. This integral membrane enzyme catalyzes the first committed step in the synthesis of peptidoglycan, an essential component of the bacterial cell wall. Specifically, MraY facilitates the transfer of the phospho-N-acetylmuramoyl-pentapeptide moiety from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403) (C55-P), forming Lipid I. By inhibiting MraY, this compound effectively blocks the entire cell wall biosynthesis process, leading to cell lysis and death.

Signaling Pathway Diagram

MraY_Inhibition cluster_cell_membrane Bacterial Cell Membrane MraY Translocase I (MraY) Lipid_I Lipid I MraY->Lipid_I Catalysis UDP_MurNAc_pp UDP-MurNAc-pentapeptide UDP_MurNAc_pp->MraY C55_P Undecaprenyl Phosphate (C55-P) C55_P->MraY Pacidamycin_6 This compound Pacidamycin_6->Inhibition Inhibition->MraY

Caption: Inhibition of MraY by this compound, blocking Lipid I synthesis.

Experimental Protocols

The following sections detail the methodologies employed in the initial characterization of the antibacterial properties of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of pacidamycins against various bacterial strains was determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

  • Preparation of Bacterial Inoculum:

    • Bacterial strains are cultured on appropriate agar (B569324) plates (e.g., Luria-Bertani agar for P. aeruginosa) overnight at 37°C.

    • Colonies are suspended in a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • A stock solution of this compound is prepared in a suitable solvent.

    • Serial two-fold dilutions of the antibiotic are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the serially diluted antibiotic is inoculated with the prepared bacterial suspension.

    • A growth control well (containing bacteria and broth without antibiotic) and a sterility control well (containing only broth) are included.

    • The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

MraY Inhibition Assay

The inhibitory activity of this compound against MraY is commonly assessed using a fluorescence-based assay that monitors the formation of Lipid I.

Protocol:

  • Preparation of Reagents:

    • Overexpressed and purified MraY enzyme is reconstituted in a suitable buffer containing a detergent (e.g., Triton X-100).

    • The fluorescently labeled substrate, dansyl-labeled UDP-MurNAc-pentapeptide, and the lipid carrier, undecaprenyl phosphate (C55-P), are prepared.

  • Assay Procedure:

    • The MraY enzyme is pre-incubated with varying concentrations of this compound in a microplate well.

    • The reaction is initiated by the addition of the dansyl-labeled UDP-MurNAc-pentapeptide and C55-P.

    • The fluorescence intensity is monitored over time at an excitation wavelength of ~340 nm and an emission wavelength of ~520 nm.

  • Data Analysis:

    • The rate of Lipid I formation is proportional to the increase in fluorescence.

    • The percentage of inhibition is calculated for each concentration of this compound.

    • The IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Biosynthetic Pathway of Pacidamycin

Pacidamycins are synthesized by a non-ribosomal peptide synthetase (NRPS) machinery in Streptomyces coeruleorubidus. The biosynthetic gene cluster contains a series of pac genes that encode the enzymes responsible for the assembly of the unique uridyl peptide structure.

Experimental Workflow Diagram

Pacidamycin_Biosynthesis cluster_precursors Precursor Molecules cluster_nrps NRPS Machinery Amino_Acids Amino Acids (e.g., L-Ala, L-Phe, L-Trp, m-Tyr) Pac_Enzymes Pac Enzymes (NRPS modules) Amino_Acids->Pac_Enzymes Uridine Uridine Uridine_Attachment Uridine Moiety Attachment Uridine->Uridine_Attachment DABA 2,3-diaminobutyric acid (DABA) DABA->Pac_Enzymes Peptide_Assembly Peptide Chain Assembly Pac_Enzymes->Peptide_Assembly Ureido_Bond Ureido Bond Formation Peptide_Assembly->Ureido_Bond Ureido_Bond->Uridine_Attachment Pacidamycin_Scaffold Pacidamycin Scaffold Uridine_Attachment->Pacidamycin_Scaffold Tailoring Tailoring Reactions Pacidamycin_Scaffold->Tailoring Pacidamycin_6 This compound Tailoring->Pacidamycin_6

Caption: Simplified workflow of this compound biosynthesis via NRPS.

References

Unveiling the Core: An In-depth Technical Guide to the Nonproteinogenic Amino Acids of Pacidamycin 6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pacidamycin 6, a member of the uridyl peptide family of antibiotics, presents a compelling scaffold for novel drug development due to its potent activity against Pseudomonas aeruginosa and its unique mechanism of action targeting the clinically unexploited enzyme translocase MraY.[1][2][3] A key feature of the pacidamycin structure is the incorporation of several nonproteinogenic amino acids, which are crucial for its biological activity and contribute to its novel architecture. This technical guide provides a detailed exploration of the nonproteinogenic amino acid components of this compound, focusing on their identification, biosynthesis, and the experimental methodologies used in their characterization.

The Nonproteinogenic Amino Acid Core of this compound

This compound is a complex peptidyl nucleoside antibiotic produced by Streptomyces coeruleorubidus.[2][4] Its intricate structure is assembled by a nonribosomal peptide synthetase (NRPS) system, which allows for the incorporation of amino acids beyond the standard 20 proteinogenic ones.[1][2][5] The two principal nonproteinogenic amino acids found in the core structure of this compound are:

  • L-meta-Tyrosine (l-m-Tyr): An unusual isomer of tyrosine, l-m-Tyr is a key component of the pacidamycin peptide backbone.[1][6] Its presence is a result of the relaxed substrate specificity of the NRPS adenylation domains.

  • N-methyl-2,3-diaminobutyric acid (DABA): This diamino acid serves as a critical branching point in the pacidamycin structure, linking the peptide chain to the uridine (B1682114) nucleoside core.[2][6][7][8] The biosynthesis of DABA is a key step in the overall assembly of the pacidamycin molecule.

Quantitative Data and Physicochemical Properties

While detailed quantitative analysis of the absolute abundance of each nonproteinogenic amino acid within this compound is not extensively reported in publicly available literature, significant improvements in the overall production of the pacidamycin complex have been achieved. Through strain selection, optimization of fermentation media, and supplementation with component amino acids, the yield has been increased from approximately 1-2 mg/liter to over 100 mg/liter.[4]

The physicochemical properties of the precursor amino acids are crucial for their incorporation and the overall characteristics of the final antibiotic.

Amino AcidMolecular FormulaMolecular Weight ( g/mol )SolubilityKey Characteristics
L-meta-Tyrosine C₉H₁₁NO₃181.19Soluble in 0.1N HCl (2 mg/mL)Aromatic amino acid, isomer of L-tyrosine.
(2S,3S)-2,3-Diaminobutyric acid C₄H₁₀N₂O₂118.13Not specifiedDiamino acid, crucial for the branched structure of pacidamycins.

Biosynthesis of Nonproteinogenic Amino Acids

The biosynthesis of L-m-Tyr and DABA in this compound is governed by a dedicated gene cluster (pac) spanning approximately 31 kb and encoding 22 proteins (PacA-V).[2] This cluster contains the genes for the highly dissociated NRPS modules and the necessary tailoring enzymes.

Biosynthesis of L-meta-Tyrosine

The incorporation of L-m-Tyr is facilitated by the adenylation (A) domain of the NRPS enzyme PacL.[2] A-domains are responsible for recognizing and activating specific amino acid substrates. The PacL A-domain exhibits a relaxed substrate specificity, allowing it to activate not only L-m-Tyr but also L-phenylalanine and L-tryptophan, leading to the production of different pacidamycin analogs.[2]

Biosynthesis of (2S,3S)-2,3-Diaminobutyric Acid (DABA)

The biosynthesis of DABA is a more complex process involving several enzymes encoded within the pac gene cluster. It is proposed that DABA is synthesized from L-threonine.[7] The genes pacQ, pacS, and pacT are putatively involved in this conversion.[2] The activated DABA is then loaded onto the NRPS assembly line by the PacP adenylation domain, which shows a preference for the (2S,3S)-stereoisomer of DABA.[9] Following its incorporation, the DABA residue is N-methylated by a methyltransferase, PacV.[2][5]

Experimental Protocols

The characterization of the nonproteinogenic amino acids in this compound and the elucidation of their biosynthetic pathway have relied on a combination of genetic and biochemical techniques.

Gene Deletion and Heterologous Expression

Objective: To identify the genes responsible for the biosynthesis of pacidamycins and their nonproteinogenic amino acid components.

Methodology:

  • Gene Deletion in Streptomyces coeruleorubidus :

    • Targeted gene inactivation of putative NRPS genes, such as pacP and pacO, is performed using PCR-targeting-based methods.

    • A disruption cassette, typically containing an antibiotic resistance gene, is introduced into the target gene via homologous recombination.

    • The resulting mutant strains are cultivated, and the fermentation broth is analyzed by HPLC and mass spectrometry to detect the absence of pacidamycin production.

    • Complementation of the mutation by reintroducing the wild-type gene should restore pacidamycin production, confirming the gene's function.

  • Heterologous Expression in Streptomyces lividans :

    • The entire pac gene cluster is cloned into an appropriate expression vector.

    • The vector is introduced into a suitable heterologous host, such as Streptomyces lividans, which does not produce pacidamycins.

    • The transformed S. lividans is fermented, and the culture extracts are analyzed for the production of pacidamycins. This confirms that the cloned gene cluster is sufficient for the biosynthesis of the antibiotic.

In Vitro Adenylation Domain Activity Assay (ATP-PPi Exchange Assay)

Objective: To determine the substrate specificity of the NRPS adenylation domains (e.g., PacL, PacO, PacP).

Methodology:

  • Protein Overexpression and Purification: The genes encoding the adenylation domain-containing proteins (PacL, PacO, PacP) are cloned into an E. coli expression vector and overexpressed. The recombinant proteins are then purified.

  • Assay Reaction: The assay measures the amino acid-dependent exchange of radiolabeled pyrophosphate ([³²P]PPi) into ATP. The reaction mixture typically contains:

    • Purified adenylation domain-containing enzyme

    • ATP

    • [³²P]PPi

    • The amino acid substrate to be tested

    • Reaction buffer with MgCl₂

  • Detection: The reaction is incubated, and the formation of [³²P]ATP is quantified. This is often done by adsorbing the ATP onto activated charcoal, washing away the unincorporated [³²P]PPi, and measuring the radioactivity of the charcoal-bound ATP using a scintillation counter. The rate of exchange is indicative of the enzyme's activity with the specific amino acid substrate.

Signaling Pathways and Experimental Workflows

The primary "pathway" of interest for this compound is its biosynthetic assembly line and its mechanism of action, which involves the inhibition of a key step in bacterial cell wall synthesis.

Pacidamycin Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process orchestrated by the NRPS machinery. The following diagram illustrates the logical flow of this pathway.

Pacidamycin_Biosynthesis cluster_precursors Precursor Supply cluster_nrps NRPS Assembly Line cluster_final_product Final Product L-Threonine L-Threonine DABA_Biosynthesis DABA Biosynthesis (PacQ, PacS, PacT) L-Threonine->DABA_Biosynthesis L-Phenylalanine L-Phenylalanine m-Tyr_Activation m-Tyr Activation (PacL) L-Phenylalanine->m-Tyr_Activation precursor L-Alanine L-Alanine Ala_Activation Ala Activation (PacO) L-Alanine->Ala_Activation Uridine Uridine Peptide_Assembly Peptide Chain Assembly (NRPS modules) Uridine->Peptide_Assembly nucleoside core DABA (2S,3S)-DABA DABA_Biosynthesis->DABA N-methyl-DABA N-methyl-DABA (PacV) DABA->N-methyl-DABA N-methyl-DABA->Peptide_Assembly L-m-Tyr L-meta-Tyrosine m-Tyr_Activation->L-m-Tyr L-m-Tyr->Peptide_Assembly L-Ala L-Alanine Ala_Activation->L-Ala L-Ala->Peptide_Assembly Pacidamycin_Core Pacidamycin Core Structure Peptide_Assembly->Pacidamycin_Core Pacidamycin_6 Pacidamycin_6 Pacidamycin_Core->Pacidamycin_6

Caption: Biosynthetic pathway of this compound.

Mechanism of Action: MraY Inhibition

This compound exerts its antibacterial effect by inhibiting the enzyme MraY, a crucial component of the bacterial cell wall biosynthesis pathway. This pathway is responsible for the formation of peptidoglycan, the major structural component of the bacterial cell wall.

MraY_Inhibition cluster_cell_wall_synthesis Bacterial Cell Wall Biosynthesis UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide MraY Translocase MraY UDP-MurNAc-pentapeptide->MraY Undecaprenyl-phosphate Undecaprenyl-phosphate (Lipid Carrier) Undecaprenyl-phosphate->MraY Lipid_I Lipid I MraY->Lipid_I catalyzes Peptidoglycan_Synthesis Further steps in Peptidoglycan Synthesis Lipid_I->Peptidoglycan_Synthesis Bacterial_Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Bacterial_Cell_Wall Pacidamycin_6 Pacidamycin_6 Pacidamycin_6->MraY inhibits

Caption: Mechanism of MraY inhibition by this compound.

Conclusion

The nonproteinogenic amino acids L-meta-tyrosine and N-methyl-2,3-diaminobutyric acid are integral to the structure and function of this compound. Their biosynthesis via a dedicated NRPS system highlights the metabolic versatility of Streptomyces coeruleorubidus. Understanding the enzymatic logic behind their incorporation provides a foundation for future synthetic biology and medicinal chemistry efforts aimed at generating novel pacidamycin analogs with improved therapeutic properties. The detailed experimental protocols and pathway diagrams presented in this guide offer a valuable resource for researchers in the field of natural product biosynthesis and antibiotic development.

References

The Critical Role of the Uridyl Peptide Moiety in Pacidamycin D: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the uridyl peptide moiety of Pacidamycin D, a potent uridyl peptide antibiotic. Pacidamycins exhibit a narrow spectrum of activity, primarily targeting Pseudomonas aeruginosa, a challenging Gram-negative pathogen known for its intrinsic antibiotic resistance.[1] This document outlines the structural significance of the uridyl peptide moiety, its role in the mechanism of action, quantitative structure-activity relationship data, and the experimental protocols used for its evaluation.

The Uridyl Peptide Moiety: The Key to MraY Inhibition

Pacidamycin D belongs to the uridyl peptide class of antibiotics, which are characterized by a unique structure comprising a pseudopeptide backbone linked to an unconventional 3′-deoxyuridine aminonucleoside.[1] The entire uridyl peptide structure is crucial for its biological activity, acting as a structural mimic of UDP-N-acetylmuramoyl-pentapeptide, the natural substrate of the enzyme phospho-N-acetylmuramoyl-pentapeptide translocase (MraY).

The mechanism of action of Pacidamycin D involves the potent inhibition of MraY, a critical enzyme in the bacterial cell wall biosynthesis pathway.[2][3][4][5][6] MraY catalyzes the transfer of the N-acetylmuramoyl-pentapeptide moiety from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403), forming Lipid I. This is an essential step in the formation of peptidoglycan, the primary component of the bacterial cell wall. By binding to MraY, Pacidamycin D competitively inhibits this process, leading to the disruption of cell wall synthesis and ultimately, bacterial cell death. The uracil-ribose portion of the molecule has been identified as a key determinant for binding to the MraY target.[2][5] Furthermore, the 4',5'-dehydronucleoside portion is considered an essential pharmacophore for its antimicrobial activity.[7]

The following diagram illustrates the mechanism of action of Pacidamycin D.

Pacidamycin_Mechanism_of_Action cluster_0 Bacterial Cell Wall Biosynthesis cluster_1 Inhibition UDP_MurNAc UDP-MurNAc- pentapeptide Lipid_I Lipid I UDP_MurNAc->Lipid_I MraY Peptidoglycan Peptidoglycan Synthesis Lipid_I->Peptidoglycan Pacidamycin Pacidamycin D MraY_Enzyme MraY Enzyme Pacidamycin->MraY_Enzyme Binds to & Inhibits

Mechanism of MraY inhibition by Pacidamycin D.

Quantitative Analysis of Moiety Modifications

Structure-activity relationship (SAR) studies have been conducted through the total synthesis and biological evaluation of Pacidamycin D and its analogs. These studies quantitatively demonstrate the importance of the uridyl peptide moiety's specific configuration for potent antibacterial and enzyme-inhibitory activity. Modifications to this moiety, even seemingly minor ones, can significantly impact its efficacy.

The following tables summarize the key quantitative data from these studies.

Table 1: MraY Inhibition by Pacidamycin D and its 3'-Hydroxy Analog

CompoundModification to Uridyl MoietyIC₅₀ (nM) for MraY Inhibition
Pacidamycin DNone (natural configuration)22
3'-Hydroxypacidamycin DAddition of a hydroxyl group at the 3' position42

Data sourced from The Journal of Organic Chemistry.[8]

Table 2: Antibacterial Activity (MIC) of Pacidamycin D and its Analogs

CompoundP. aeruginosa PAO1 (μg/mL)P. aeruginosa ATCC 25619 (μg/mL)P. aeruginosa SR 27156 (μg/mL)E. coli (Wild-type & Resistant) (μg/mL)M. tuberculosis (Multi-resistant) (μg/mL)
Pacidamycin D641616Not ReportedNot Reported
3'-Hydroxypacidamycin D>1283232Not ReportedNot Reported
DihydropacidamycinsNot ReportedNot ReportedNot Reported4-8Noteworthy Activity

Data for Pacidamycin D and its 3'-hydroxy analog sourced from The Journal of Organic Chemistry.[8] Data for Dihydropacidamycins sourced from Bioorganic & Medicinal Chemistry Letters.[3]

The data clearly indicates that the natural configuration of the uridyl peptide moiety in Pacidamycin D is optimal for MraY inhibition. The addition of a 3'-hydroxy group, while still resulting in a potent inhibitor, doubles the IC₅₀ value. This highlights the sensitivity of the enzyme's binding pocket to structural changes in this region. Furthermore, modifications leading to dihydropacidamycins alter the antibacterial spectrum, conferring activity against E. coli and M. tuberculosis, suggesting that changes in the uridyl peptide moiety can modulate bacterial uptake or efflux, or interaction with MraY orthologs.[3]

The following diagram illustrates the logical relationship of the structure-activity data.

SAR_Logic cluster_0 Modifications cluster_1 Resulting Activity Changes Paci_D Pacidamycin D (Natural Moiety) Hydroxy_Analog 3'-Hydroxy Analog Paci_D->Hydroxy_Analog Addition of 3'-OH Dihydro_Analog Dihydropacidamycins Paci_D->Dihydro_Analog Saturation of 4',5'-enamide Reduced_MraY_Inhibition Reduced MraY Inhibition (IC50: 22 -> 42 nM) Hydroxy_Analog->Reduced_MraY_Inhibition Altered_Spectrum Altered Antibacterial Spectrum (Activity against E. coli, M. tb) Dihydro_Analog->Altered_Spectrum

Structure-activity relationship of the uridyl peptide moiety.

Experimental Protocols

The evaluation of Pacidamycin D and its analogs relies on standardized biochemical and microbiological assays. The following are detailed methodologies for the key experiments cited.

MraY Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of MraY.

  • Enzyme and Substrate Preparation:

    • MraY is typically expressed and purified from a suitable host, such as E. coli, as a membrane preparation.

    • The substrate, UDP-MurNAc-pentapeptide, is either purified from bacterial sources or synthesized. It is often radiolabeled (e.g., with tritium) to facilitate detection.

  • Assay Reaction:

    • The reaction mixture contains a buffered solution (e.g., Tris-HCl), MgCl₂, a detergent (e.g., Triton X-100) to solubilize the enzyme, the MraY enzyme preparation, and the inhibitor (Pacidamycin D or analog) at varying concentrations.

    • The reaction is initiated by the addition of radiolabeled UDP-MurNAc-pentapeptide and the lipid carrier, undecaprenyl phosphate (C₅₅-P).

    • The mixture is incubated at 37°C for a defined period (e.g., 30 minutes).

  • Product Separation and Quantification:

    • The reaction is quenched by the addition of a solvent such as butanol.

    • The lipid-linked product (Lipid I) is extracted into the organic phase, while the unreacted substrate remains in the aqueous phase.

    • The radioactivity in the organic phase is quantified using a scintillation counter.

  • Data Analysis:

    • The percentage of inhibition is calculated for each inhibitor concentration relative to a control reaction without an inhibitor.

    • The IC₅₀ value, the concentration of inhibitor required to reduce MraY activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

  • Bacterial Culture Preparation:

    • A pure culture of the test bacterium (e.g., P. aeruginosa) is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a standardized density (e.g., 0.5 McFarland standard).

  • Antibiotic Dilution Series:

    • A serial two-fold dilution of the test compound (Pacidamycin D or analog) is prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

    • The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.

The following diagram provides a workflow for the synthesis and evaluation of Pacidamycin D analogs.

Experimental_Workflow cluster_0 Synthesis cluster_1 Biological Evaluation start Start: Design of Uridyl Peptide Analog synthesis_peptide Solid-Phase Synthesis of Tetrapeptide Moiety start->synthesis_peptide synthesis_uridyl Stereocontrolled Construction of Z-oxyvinyl Halide start->synthesis_uridyl cross_coupling Late-Stage Copper-Catalyzed Cross-Coupling synthesis_peptide->cross_coupling synthesis_uridyl->cross_coupling purification Purification and Characterization of Analog cross_coupling->purification mray_assay MraY Inhibition Assay purification->mray_assay mic_assay MIC Determination purification->mic_assay data_analysis Data Analysis and SAR Determination mray_assay->data_analysis mic_assay->data_analysis

Workflow for the synthesis and evaluation of Pacidamycin D analogs.

Conclusion

The uridyl peptide moiety of Pacidamycin D is an exquisitely evolved molecular entity that is central to its antibacterial activity. Its role as a structural mimic of the natural MraY substrate, UDP-MurNAc-pentapeptide, allows for potent and specific inhibition of this essential enzyme in bacterial cell wall synthesis. Quantitative data from synthetic analogs confirm that the natural configuration of this moiety is highly optimized for MraY inhibition in P. aeruginosa. However, modifications to this moiety can lead to analogs with an altered and potentially broader antibacterial spectrum. The detailed experimental protocols provided herein serve as a foundation for the continued exploration of this fascinating class of antibiotics and the development of new therapeutic agents targeting the MraY enzyme. The ability to generate new derivatives through precursor-directed biosynthesis or chemical synthesis opens avenues for creating novel pacidamycin analogs with improved properties.[9]

References

A Preliminary Investigation into the Cytotoxicity of Pacidamycin 6: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pacidamycin 6, a member of the uridyl-peptide family of antibiotics, is recognized for its potent antibacterial activity, primarily through the inhibition of the bacterial cell wall synthesis enzyme MraY.[1][2][3][4][5] While its efficacy against bacteria, including Pseudomonas aeruginosa, is established, a comprehensive evaluation of its cytotoxic potential against mammalian cells is not publicly available in current scientific literature.[6] This technical guide serves as a foundational document for initiating a preliminary investigation into the cytotoxicity of this compound. It outlines the known characteristics of the pacidamycin family, details standard experimental protocols for assessing cytotoxicity, and proposes a logical workflow for such an investigation. This guide is intended to provide researchers with the necessary framework to design and execute studies to determine the safety profile of this compound for potential therapeutic applications.

Introduction to this compound

Pacidamycins are a series of nucleosidyl-peptide antibiotics produced by Streptomyces coeruleorubidus.[6] Their structure features a uridine (B1682114) core linked to a peptide chain, which is responsible for their specific antibacterial action. The primary molecular target of pacidamycins is the bacterial enzyme MraY, a critical component in the biosynthesis of peptidoglycan, an essential part of the bacterial cell wall.[1][3][4][5] By inhibiting MraY, pacidamycins effectively block cell wall construction, leading to bacterial cell death.[1][3] While this mechanism is specific to bacteria, the complex structure of this compound warrants a thorough investigation of its effects on eukaryotic cells to assess its potential for off-target cytotoxicity.

Current State of Cytotoxicity Data

As of the date of this guide, there is no published, peer-reviewed data detailing the cytotoxic effects of this compound on mammalian cell lines. Consequently, critical metrics such as IC50 (half-maximal inhibitory concentration) values are not available. The following table is presented as a template for how such data, once generated, could be structured.

Table 1: Hypothetical Cytotoxicity Data for this compound

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)Max Inhibition (%)Notes
HEK293MTT24Data to be determinedData to be determinedHuman Embryonic Kidney
HeLaMTT24Data to be determinedData to be determinedHuman Cervical Cancer
HepG2LDH48Data to be determinedData to be determinedHuman Liver Cancer
A549AlamarBlue48Data to be determinedData to be determinedHuman Lung Carcinoma
JurkatAnnexin V/PI72Data to be determinedData to be determinedHuman T-cell Leukemia

Proposed Experimental Protocols for Cytotoxicity Assessment

To initiate a preliminary investigation into the cytotoxicity of this compound, a series of standardized in vitro assays are recommended. These assays measure different cellular endpoints, providing a comprehensive overview of potential cytotoxic mechanisms.

Cell Viability Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only controls.

    • Incubate the plate for 24, 48, and 72-hour time points.

    • Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

b) LDH (Lactate Dehydrogenase) Cytotoxicity Assay

  • Principle: This assay quantifies the release of the cytosolic enzyme lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes. The amount of LDH in the culture supernatant is proportional to the number of dead cells.

  • Protocol:

    • Follow steps 1-4 of the MTT assay protocol.

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 490 nm.

    • Include controls for maximum LDH release (cells treated with a lysis buffer) to calculate percentage cytotoxicity.

Apoptosis vs. Necrosis Assay

a) Annexin V and Propidium (B1200493) Iodide (PI) Staining

  • Principle: This flow cytometry-based assay distinguishes between apoptotic and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.

  • Protocol:

    • Seed cells in a 6-well plate and treat with varying concentrations of this compound for 24-72 hours.

    • Harvest the cells (including any floating cells in the supernatant) and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry. The cell populations can be gated as follows:

      • Annexin V-negative / PI-negative: Live cells

      • Annexin V-positive / PI-negative: Early apoptotic cells

      • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

      • Annexin V-negative / PI-positive: Necrotic cells

Proposed Experimental and Logical Workflows

The following diagrams illustrate a proposed workflow for the preliminary cytotoxic investigation of this compound and a hypothetical signaling pathway that could be investigated if apoptosis is identified as a mechanism of cell death.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Pathway Analysis A Dose-Response & Time-Course (MTT/LDH Assays) C Determine IC50 Values A->C B Select Cell Lines (e.g., HEK293, HepG2) B->A D Apoptosis vs. Necrosis (Annexin V/PI Staining) C->D If IC50 is significant E Caspase Activation Assays (Caspase-3/7, -8, -9) D->E F Mitochondrial Membrane Potential (JC-1 Assay) D->F G Western Blot for Key Proteins (e.g., Bcl-2, Bax, Cytochrome c) E->G F->G I Propose Cytotoxic Pathway G->I H ROS Generation Assay H->I

Caption: Proposed experimental workflow for this compound cytotoxicity investigation.

G P6 This compound Cell Mammalian Cell P6->Cell ROS ↑ ROS Production Cell->ROS Bax ↑ Bax Cell->Bax Bcl2 ↓ Bcl-2 Cell->Bcl2 Mito Mitochondria MMP ↓ Mitochondrial Membrane Potential Mito->MMP ROS->MMP Bax->Mito Bcl2->Mito CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway potentially induced by this compound.

Conclusion and Future Directions

The absence of cytotoxicity data for this compound represents a significant knowledge gap in its preclinical evaluation. This guide provides a comprehensive framework for initiating such an investigation. By employing a multi-assay approach, researchers can determine the cytotoxic potential of this compound, elucidate its mechanism of action at the cellular level, and identify any affected signaling pathways. The resulting data will be crucial for assessing the therapeutic index of this compound and guiding its future development as a potential antibacterial agent. Subsequent studies could involve more advanced techniques such as transcriptomics and proteomics to gain a deeper understanding of the cellular response to this compound exposure.

References

Methodological & Application

Application Notes and Protocols: Pacidamycin 6 MraY Inhibition Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. Consequently, there is an urgent need to discover and develop novel antibacterial agents that act on unexploited cellular targets. One such promising target is the phospho-MurNAc-pentapeptide translocase (MraY), an essential integral membrane enzyme that catalyzes the first committed step in the membrane cycle of peptidoglycan biosynthesis. MraY is responsible for the transfer of phospho-MurNAc-pentapeptide from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403) (C₅₅-P), forming Lipid I.[1][2][3] This step is crucial for the formation of the bacterial cell wall, making MraY an attractive target for the development of new antibiotics.[1][2]

Pacidamycins are a class of uridyl peptide antibiotics that exhibit antimicrobial activity by targeting MraY.[4][5] This document provides a detailed protocol for an in vitro MraY inhibition assay using Pacidamycin 6, designed to assess its inhibitory potency. The primary method described is a fluorescence-based assay, which offers high-throughput capabilities and continuous monitoring of enzyme activity.

MraY Signaling Pathway and Inhibition by this compound

MraY is a key enzyme in the peptidoglycan synthesis pathway, which is essential for maintaining the structural integrity of the bacterial cell wall. The enzyme catalyzes the transfer of the soluble substrate, UDP-MurNAc-pentapeptide, to the lipid carrier, undecaprenyl phosphate, at the cytoplasmic side of the cell membrane. This reaction forms Lipid I and releases UMP. Lipid I is then further processed to build the peptidoglycan layer.

This compound, as a nucleoside analog inhibitor, is thought to bind to the MraY active site, likely competing with the natural substrate UDP-MurNAc-pentapeptide due to its structural similarity. This binding event blocks the catalytic activity of MraY, thereby preventing the formation of Lipid I and halting the peptidoglycan synthesis cascade. This disruption of cell wall formation ultimately leads to bacterial cell death.

MraY_Pathway cluster_cytoplasm Cytoplasm UDP_MurNAc_pp UDP-MurNAc-pentapeptide MraY MraY Enzyme UDP_MurNAc_pp->MraY Substrate C55_P Undecaprenyl Phosphate (C55-P) C55_P->MraY Substrate Lipid_I Lipid I MraY->Lipid_I Product UMP UMP MraY->UMP By-product Further_synthesis Further Peptidoglycan Synthesis Lipid_I->Further_synthesis Pacidamycin6 This compound Pacidamycin6->MraY Inhibition

Caption: MraY catalyzes the formation of Lipid I from UDP-MurNAc-pentapeptide and C55-P. This compound inhibits this crucial step.

Quantitative Data: MraY Inhibitor Potency

InhibitorMraY OrthologIC₅₀ (nM)Reference
CarbacaprazamycinAquifex aeolicus (MraYAA)104[1]
CapuramycinAquifex aeolicus (MraYAA)185[1]
3'-hydroxymureidomycin AAquifex aeolicus (MraYAA)52[1]
TunicamycinClostridium bolteae (CbMraY)~230[2]
Muraymycin AnalogueStaphylococcus aureus95[6]

Experimental Protocol: Fluorescence-Based MraY Inhibition Assay

This protocol details a fluorescence-based assay to determine the IC₅₀ of this compound against MraY. The assay relies on the use of a fluorescently labeled substrate, UDP-MurNAc-Nε-dansylpentapeptide, which exhibits different fluorescence properties upon its conversion to the lipid-soluble product, dansylated Lipid I.

Materials and Reagents
  • Purified MraY enzyme (e.g., from E. coli overexpressing the target MraY)

  • This compound (or other test inhibitors)

  • UDP-MurNAc-Nε-dansylpentapeptide (Dansylated Park's nucleotide)

  • Undecaprenyl phosphate (C₅₅-P)

  • Triton X-100

  • Tris-HCl buffer (pH 7.5 - 8.0)

  • Magnesium Chloride (MgCl₂)

  • Potassium Chloride (KCl)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well or 384-well black microplates (low-binding)

  • Fluorescence microplate reader

Assay Buffer Preparation

Prepare the assay buffer with the following components:

  • 50 mM Tris-HCl, pH 7.8

  • 150 mM KCl

  • 40 mM MgCl₂

  • 0.1% (v/v) Triton X-100

Experimental Workflow

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A Prepare serial dilutions of this compound in DMSO D Add this compound dilutions to respective wells A->D B Prepare reaction mix: Assay Buffer, Dansylated Substrate, and C55-P C Dispense reaction mix into microplate wells B->C C->D E Pre-incubate at 30°C D->E F Initiate reaction by adding MraY enzyme solution E->F G Monitor fluorescence increase over time in a plate reader F->G H Calculate initial reaction velocities G->H I Plot % inhibition vs. [this compound] and determine IC50 H->I

Caption: Workflow for the fluorescence-based MraY inhibition assay.

Detailed Procedure
  • Inhibitor Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a series of dilutions of the inhibitor in DMSO. The final concentration of DMSO in the assay should be kept constant and low (e.g., ≤ 1%) to avoid effects on enzyme activity.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a master mix containing the assay buffer, UDP-MurNAc-Nε-dansylpentapeptide, and undecaprenyl phosphate at their final desired concentrations. A typical final concentration for the dansylated substrate is 10-25 µM and for C₅₅-P is 50 µM.

  • Assay Plate Setup:

    • Add the desired volume of the reaction mixture to each well of the microplate.

    • Add a small volume (e.g., 1 µL) of the this compound dilutions to the corresponding wells. Include wells with DMSO only as a negative control (100% activity) and wells without the MraY enzyme as a background control.

  • Pre-incubation: Pre-incubate the plate at 30°C for 5-10 minutes to allow the inhibitor to interact with the substrates.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the purified MraY enzyme to each well. The final enzyme concentration should be optimized to ensure a linear reaction rate over the measurement period.

  • Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader pre-heated to 30°C. Measure the increase in fluorescence intensity over time (kinetic mode). The excitation and emission wavelengths for the dansyl fluorophore are typically around 340 nm and 520 nm, respectively, but should be optimized for the specific instrument.

  • Data Analysis:

    • Determine the initial reaction rate (velocity) for each well by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Vᵢ - V₀) / (V_max - V₀)] x 100 Where:

      • Vᵢ is the reaction velocity in the presence of the inhibitor.

      • V₀ is the background velocity (no enzyme).

      • V_max is the reaction velocity in the absence of the inhibitor (DMSO control).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve (e.g., a four-parameter logistic model).

Conclusion

The described fluorescence-based MraY inhibition assay provides a robust and efficient method for determining the inhibitory potency of compounds such as this compound. This protocol can be adapted for high-throughput screening of compound libraries to identify novel MraY inhibitors. The data generated from this assay are crucial for the structure-activity relationship (SAR) studies needed to optimize lead compounds in the development of new antibacterial drugs targeting the essential MraY enzyme.

References

Application Notes and Protocols for the In Vitro Synthesis of Pacidamycin 6 and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pacidamycins are a class of uridyl peptide antibiotics that exhibit potent and selective activity against Pseudomonas aeruginosa, a challenging Gram-negative pathogen. Their unique mode of action involves the inhibition of translocase MraY, an essential enzyme in the bacterial cell wall biosynthesis pathway that is not targeted by current clinical antibiotics. This novel mechanism makes pacidamycins and their analogs attractive candidates for the development of new antibacterial agents.

This document provides detailed application notes and protocols for the in vitro synthesis of Pacidamycin 6 and its analogs, covering both total chemical synthesis and enzymatic biosynthesis approaches. The methodologies are based on established synthetic routes for closely related pacidamycins, particularly Pacidamycin D, and provide a framework for the rational design and synthesis of novel derivatives for structure-activity relationship (SAR) studies and drug development.

Chemical Structure of Pacidamycins

The core structure of pacidamycins consists of a 3'-deoxyuridine (B14125) nucleoside linked to a tetra- or pentapeptide backbone via a unique exocyclic enamide. The peptide chain is notable for containing non-proteinogenic amino acids and a double inversion of stereochemistry. Analogs within the pacidamycin family differ in the amino acid residues of the peptide chain.

This compound is characterized by the following peptide sequence: L-Alanine-(m-Tyrosine)-N-methyl-(2S,3S)-diaminobutyric acid-(ureido)-L-Alanine-L-Tryptophan.

I. Total Chemical Synthesis of this compound and Analogs

The total chemical synthesis of pacidamycins is a complex undertaking, primarily due to the labile nature of the Z-oxyacyl enamide moiety. The key strategic steps involve the stereocontrolled synthesis of a Z-oxyvinyl iodide precursor and its subsequent copper-catalyzed cross-coupling with the fully elaborated peptide fragment. The synthesis of analogs is readily achieved by modifying the peptide component, which can be prepared using standard solid-phase peptide synthesis (SPPS) or solution-phase methods.

A. Synthetic Workflow

The overall synthetic strategy for this compound is outlined below. This workflow can be adapted for the synthesis of various analogs by substituting the corresponding amino acid building blocks during the peptide synthesis.

This compound Total Synthesis Workflow cluster_nucleoside Nucleoside Precursor Synthesis cluster_peptide Peptide Synthesis Uridine (B1682114) Uridine Protected_Uridine Protected_Uridine Uridine->Protected_Uridine Protection Vinyl_Iodide Z-Oxyvinyl Iodide Protected_Uridine->Vinyl_Iodide Multi-step conversion Coupling Cu(I)-catalyzed Cross-Coupling Vinyl_Iodide->Coupling Amino_Acids L-Ala, m-Tyr, (2S,3S)-DABA, L-Ala, L-Trp Tetrapeptide Protected Tetrapeptide Amino_Acids->Tetrapeptide SPPS or Solution Phase Tetrapeptide->Coupling Deprotection Global Deprotection Coupling->Deprotection Pacidamycin_6 This compound Deprotection->Pacidamycin_6

Total chemical synthesis workflow for this compound.
B. Experimental Protocols

Protocol 1: Synthesis of the Z-Oxyvinyl Iodide Precursor

This protocol is adapted from the synthesis of the key vinyl iodide intermediate for Pacidamycin D.

Materials:

  • Uridine

  • Protecting group reagents (e.g., TBDMSCl, Imidazole)

  • Reagents for vinyl iodide formation (e.g., I₂, PPh₃, Imidazole)

  • Anhydrous solvents (DMF, CH₂Cl₂, etc.)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Protection of Uridine: Protect the hydroxyl groups of uridine, for example, as silyl (B83357) ethers (e.g., TBDMS ethers), to prevent unwanted side reactions. This typically involves reacting uridine with a silylating agent in an appropriate solvent.

  • Formation of the Vinyl Iodide: The protected uridine is then converted to the Z-oxyvinyl iodide through a multi-step sequence that may involve oxidation, olefination, and iodination reactions. A common method is the Stork-Zhao-Wittig olefination followed by iodination.

  • Purification: The crude Z-oxyvinyl iodide is purified by silica gel column chromatography to yield the pure product.

Protocol 2: Synthesis of the Tetrapeptide Fragment

The tetrapeptide fragment for this compound (L-Ala-m-Tyr-N-methyl-(2S,3S)-DABA-(ureido)-L-Ala-L-Trp) can be synthesized using standard solid-phase or solution-phase peptide synthesis techniques with appropriate protecting groups.

Materials:

  • Fmoc- or Boc-protected amino acids

  • Resin for solid-phase synthesis (e.g., Wang resin)

  • Coupling reagents (e.g., HBTU, HATU)

  • Deprotection reagents (e.g., piperidine (B6355638) for Fmoc, TFA for Boc)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

  • HPLC for purification

Procedure:

  • Resin Loading: The C-terminal amino acid (L-Tryptophan) is loaded onto the solid support.

  • Iterative Coupling and Deprotection: The peptide chain is elongated by sequential coupling of the protected amino acids, with deprotection of the N-terminus at each step. The formation of the ureido linkage requires specific reagents, such as triphosgene (B27547) or a carbonyldiimidazole equivalent.

  • Cleavage and Deprotection: Once the peptide sequence is complete, the peptide is cleaved from the resin, and all protecting groups are removed using a cleavage cocktail.

  • Purification: The crude peptide is purified by reverse-phase HPLC to obtain the pure tetrapeptide.

Protocol 3: Copper-Catalyzed Cross-Coupling and Final Deprotection

This is the crucial step to form the pacidamycin scaffold.

Materials:

  • Z-Oxyvinyl iodide precursor

  • Protected tetrapeptide

  • Copper(I) catalyst (e.g., CuI)

  • Ligand (e.g., N,N'-dimethylethylenediamine)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous solvent (e.g., DMF or dioxane)

  • Deprotection reagents (e.g., TBAF for silyl groups)

  • HPLC for purification

Procedure:

  • Coupling Reaction: In an inert atmosphere, the Z-oxyvinyl iodide and the protected tetrapeptide are dissolved in an anhydrous solvent. The copper(I) catalyst, ligand, and base are added, and the reaction mixture is heated. The reaction progress is monitored by TLC or LC-MS.

  • Workup: After completion, the reaction is quenched, and the crude product is extracted and concentrated.

  • Final Deprotection: The remaining protecting groups are removed. For example, silyl ethers are removed using a fluoride (B91410) source like TBAF.

  • Purification: The final product, this compound, is purified by reverse-phase HPLC.

C. Data Presentation

Table 1: Representative Yields for Key Steps in Pacidamycin Synthesis (based on Pacidamycin D synthesis)

StepDescriptionYield (%)
1Synthesis of Z-Oxyvinyl Iodide Precursor40-50
2Synthesis of Protected Tetrapeptide30-40
3Copper-Catalyzed Cross-Coupling60-70
4Final Deprotection and Purification50-60
Overall Yield ~4-10

Table 2: Characterization Data for a Representative Pacidamycin (Pacidamycin D)

AnalysisData
¹H NMR Characteristic peaks for the uracil (B121893) ring, ribose moiety, amino acid alpha-protons and side chains, and the vinyl proton of the enamide linkage. Chemical shifts are typically reported in ppm relative to a standard.
¹³C NMR Resonances corresponding to the carbonyls of the peptide bonds and uracil, aromatic carbons, and aliphatic carbons of the amino acid side chains and ribose.
HRMS (ESI) The high-resolution mass spectrum should show the [M+H]⁺ or [M+Na]⁺ ion with a mass accuracy within 5 ppm of the calculated value for the molecular formula of the pacidamycin. For Pacidamycin D (C₃₇H₄₅N₉O₁₁), the calculated m/z for [M+H]⁺ is 796.3315, found 796.3318.

II. In Vitro Enzymatic Synthesis of this compound and Analogs

The in vitro total biosynthesis of pacidamycins has been achieved by reconstituting the biosynthetic machinery from Streptomyces coeruleorubidus. This approach utilizes a set of purified enzymes encoded by the pac gene cluster to assemble the molecule from basic building blocks. This method offers a potentially more efficient and stereoselective route to pacidamycins and their analogs.

A. Biosynthetic Pathway

The biosynthesis of the pacidamycin scaffold is a complex process involving a series of enzymes that activate and assemble the amino acid and nucleoside precursors. The pathway involves non-ribosomal peptide synthetase (NRPS) logic.

Pacidamycin Biosynthesis Pathway cluster_precursors Precursor Biosynthesis cluster_assembly Peptide Assembly (NRPS) Uridine Uridine Uridine_aldehyde Uridine_aldehyde Uridine->Uridine_aldehyde Pac11 (Oxidation) Amino_uridine Amino_uridine Uridine_aldehyde->Amino_uridine Pac5 (Transamination) Dehydro_uridine Dehydro_uridine Amino_uridine->Dehydro_uridine Pac13 (Dehydration) Release PacI (Release and Enamide Formation) Dehydro_uridine->Release Threonine Threonine DABA DABA Threonine->DABA PacQ,S,T Amino_Acids L-Ala, m-Tyr, DABA, L-Trp Activated_AAs Activated_AAs Amino_Acids->Activated_AAs PacL,O,P,U (Adenylation) Peptide_synthesis Assembled Tetrapeptide on PacH Activated_AAs->Peptide_synthesis PacD,H,I,J,N (Thiolation, Condensation) Peptide_synthesis->Release Pacidamycin_6 This compound Release->Pacidamycin_6

Simplified enzymatic synthesis pathway for this compound.
B. Experimental Protocols

Protocol 4: Expression and Purification of Pac Enzymes

Each of the enzymes in the pac gene cluster (PacA-V) needs to be expressed and purified.

Materials:

  • E. coli expression strains (e.g., BL21(DE3))

  • Expression vectors (e.g., pET vectors with His-tags)

  • LB or TB media and appropriate antibiotics

  • IPTG for induction

  • Ni-NTA affinity chromatography resin

  • Buffers for lysis, washing, and elution

  • SDS-PAGE for purity analysis

Procedure:

  • Cloning: Clone the gene for each Pac enzyme into an expression vector.

  • Expression: Transform the expression vector into E. coli. Grow the culture to mid-log phase and induce protein expression with IPTG.

  • Lysis: Harvest the cells and lyse them by sonication or high-pressure homogenization.

  • Purification: Purify the His-tagged proteins from the cell lysate using Ni-NTA affinity chromatography.

  • Analysis: Analyze the purity of the enzymes by SDS-PAGE.

Protocol 5: In Vitro Reconstitution of Pacidamycin Synthesis

This protocol outlines the setup for the multi-enzyme reaction.

Materials:

  • Purified Pac enzymes

  • Amino acid substrates (L-Ala, m-Tyr, L-Thr, L-Trp)

  • Uridine

  • ATP, MgCl₂

  • S-adenosylmethionine (SAM) for methylation

  • Reaction buffer (e.g., HEPES or Tris-HCl, pH 7.5)

  • LC-MS for product analysis

Procedure:

  • Reaction Setup: Combine the purified Pac enzymes, amino acid substrates, uridine, ATP, MgCl₂, SAM, and any other necessary cofactors in the reaction buffer.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 25-30 °C) for several hours.

  • Quenching and Analysis: Stop the reaction and analyze the formation of this compound by LC-MS.

C. Data Presentation

Table 3: Key Enzymes in Pacidamycin Biosynthesis and their Functions

EnzymeFunction
Pac11Oxidation of uridine
Pac5Transamination
Pac13Dehydration to form the dehydro-uridine moiety
PacQ,S,TBiosynthesis of diaminobutyric acid (DABA) from threonine
PacL,O,P,UAdenylation (activation) of amino acids
PacVN-methylation of DABA
PacD,H,I,J,NThiolation, condensation, and assembly of the peptide chain
PacIRelease of the final product and formation of the enamide linkage

Table 4: Biological Activity of Pacidamycins

CompoundTarget OrganismMIC (µg/mL)IC₅₀ (nM) for MraY Inhibition
Pacidamycin DP. aeruginosa PAO16422
Pacidamycin DP. aeruginosa ATCC 2561916-
Pacidamycin 4P. aeruginosa1.5 - 12.5-

III. Application in Drug Discovery and Development

The synthetic protocols described herein enable the generation of a library of pacidamycin analogs. These analogs can be used to:

  • Explore Structure-Activity Relationships (SAR): By systematically modifying the amino acid residues, the uridine moiety, and the linker region, researchers can identify the key structural features required for potent antibacterial activity.

  • Improve Pharmacokinetic Properties: Analogs can be designed to have improved solubility, stability, and bioavailability.

  • Overcome Resistance: Novel analogs may be effective against bacterial strains that have developed resistance to other antibiotics.

The biological activity of the synthesized compounds should be evaluated using standard microbiological assays, such as minimum inhibitory concentration (MIC) assays against a panel of clinically relevant bacterial strains. Furthermore, mechanism-of-action studies can be performed to confirm that the analogs retain their ability to inhibit MraY.

MraY Inhibition Pathway

Pacidamycins act by inhibiting the MraY translocase, which catalyzes a crucial step in the synthesis of the bacterial cell wall peptidoglycan. A simplified diagram of this pathway and the point of inhibition is shown below.

MraY Inhibition Pathway UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide (in cytoplasm) MraY MraY Translocase UDP_MurNAc_pentapeptide->MraY Undecaprenyl_phosphate Undecaprenyl phosphate (in membrane) Undecaprenyl_phosphate->MraY Lipid_I Lipid I (in membrane) MraY->Lipid_I Peptidoglycan_synthesis Further steps in Peptidoglycan Synthesis Lipid_I->Peptidoglycan_synthesis Pacidamycin Pacidamycin Pacidamycin->Inhibition Inhibition->MraY

Application Notes & Protocols: Combinatorial Biosynthesis of Pacidamycin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the generation of Pacidamycin D analogs using combinatorial biosynthesis techniques. Pacidamycins are uridyl peptide antibiotics that inhibit translocase I (MraY), an essential enzyme in bacterial cell wall biosynthesis that has not yet been clinically targeted.[1][2][3] Their unique structure, featuring a pseudopeptide backbone, a 3'-deoxyuridine (B14125) nucleoside, and nonproteinogenic amino acids like (2S, 3S)-diaminobutyric acid (DABA), makes them attractive scaffolds for developing new antibiotics.[3][4] Combinatorial biosynthesis offers powerful strategies to diversify this scaffold, potentially leading to analogs with improved potency, altered spectrum of activity, or enhanced pharmacokinetic properties.

The core of pacidamycin assembly is a highly dissociated nonribosomal peptide synthetase (NRPS) system encoded by the pac gene cluster in Streptomyces coeruleorubidus.[4][5] The flexible and modular nature of this enzymatic machinery is particularly amenable to the combinatorial approaches detailed herein.

Overview of Pacidamycin D Biosynthesis

Understanding the natural biosynthetic pathway is fundamental to designing combinatorial strategies. The assembly of Pacidamycin D involves a series of enzymes encoded by the pac gene cluster (PacA-V).[5] Key steps include the synthesis of the nonproteinogenic amino acid DABA from L-threonine, the assembly of a ureido dipeptide, and the sequential condensation of amino acid monomers by a series of standalone NRPS domains.[4][5] The final peptide is released from the enzymatic assembly line by condensation with a modified uridine (B1682114) nucleoside.[1][6]

Pacidamycin D Biosynthetic Pathway cluster_precursors Precursors cluster_assembly NRPS Assembly Line L_Thr L-Threonine PacQST PacQST L_Thr->PacQST Biosynthesis L_Ala1 L-Alanine PacidamycinD Pacidamycin D m_Tyr m-Tyrosine PacU PacU (A) m_Tyr->PacU Activation L_Ala2 L-Alanine PacLJO PacL/J/O L_Ala2->PacLJO L_Phe L-Phenylalanine L_Phe->PacLJO Uridine Uridine Nucleoside PacI2 PacI (C) Uridine->PacI2 Modified Nucleoside DABA (2S,3S)-DABA PacQST->DABA PacP PacP (A-T-TE) DABA->PacP Activation & Loading PacV PacV (Methyltransferase) PacP->PacV N-methylation DABA_S_PacP N-Me-DABA-S-PacP PacV->DABA_S_PacP N-methylation PacD_or_I1 PacD/I (C) DABA_S_PacP->PacD_or_I1 PacN PacN (C) PacLJO->PacN Ureido bond formation Ureido_Dipeptide Ala-ureido-Phe-S-PacN PacN->Ureido_Dipeptide Ureido_Dipeptide->PacD_or_I1 α-amino attack Tripeptide Tripeptide-S-Carrier PacD_or_I1->Tripeptide PacH PacH (T) Tripeptide->PacH Transfer PacU->PacH Condensation (β-amino attack) Tetrapeptide Tetrapeptide-S-PacH PacH->Tetrapeptide Tetrapeptide->PacI2 Release PacI2->PacidamycinD Genetic Engineering Workflow A 1. Isolate Genomic DNA from S. coeruleorubidus B 2. Create Cosmid Library A->B C 3. Identify pac Cluster Cosmid B->C E 5. Red/ET Recombination in E. coli C->E D 4. Design PCR Targeting Cassette (e.g., with new A-domain and resistance marker) D->E F 6. Select for Recombinant Cosmid E->F G 7. Conjugation (E. coli donor to S. lividans host) F->G H 8. Select Exconjugants & Confirm Gene Replacement G->H I 9. Fermentation & Analysis of Heterologous Host H->I J 10. Isolation of Novel Pacidamycin Analog I->J

References

Application Notes and Protocols for the Purification of Pacidamycin 6 from Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pacidamycin 6 is a member of the uridyl peptide antibiotic family, a class of natural products with potent and specific activity against Pseudomonas aeruginosa. These antibiotics are produced by the bacterium Streptomyces coeruleorubidus. The unique mechanism of action of pacidamycins involves the inhibition of translocase I (MraY), an essential enzyme in the bacterial cell wall biosynthesis pathway, making it an attractive target for the development of new antibacterial agents.[1] The complex structure of this compound, which includes a peptide backbone linked to a modified uridine (B1682114) nucleoside, presents a significant challenge for purification from complex fermentation broths.

This document provides a detailed application note and a comprehensive set of protocols for the purification of this compound. The methodology is based on established principles for the purification of microbial secondary metabolites, particularly peptide-based antibiotics, and incorporates specific analytical techniques suitable for pacidamycins.

Mechanism of Action: Inhibition of Peptidoglycan Biosynthesis

Pacidamycins exert their antibacterial effect by targeting and inhibiting translocase I (MraY). This enzyme catalyzes a crucial step in the intracellular stage of peptidoglycan synthesis: the transfer of the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate, forming Lipid I. By blocking this step, pacidamycins prevent the formation of the bacterial cell wall, leading to cell lysis and death. The uridyl nucleoside component of pacidamycins is critical for its inhibitory activity.

Pacidamycin_Mechanism_of_Action UDP_MurNAc_pp UDP-MurNAc-pentapeptide MraY Translocase I (MraY) UDP_MurNAc_pp->MraY Undecaprenyl_P Undecaprenyl-P Undecaprenyl_P->MraY Lipid_I Lipid I MraY->Lipid_I Catalyzes Cell_Wall Cell Wall Biosynthesis Lipid_I->Cell_Wall Pacidamycin6 This compound Pacidamycin6->MraY Inhibits

Caption: Inhibition of Translocase I by this compound.

Purification Workflow Overview

The purification of this compound from fermentation broth is a multi-step process designed to remove cells, proteins, salts, and other impurities while enriching for the target compound. The proposed workflow involves initial clarification of the broth, followed by solid-phase extraction to capture and concentrate this compound, and finally, two stages of high-performance liquid chromatography (HPLC) for final purification.

Purification_Workflow Fermentation Fermentation Broth Centrifugation Step 1: Clarification (Centrifugation & Filtration) Fermentation->Centrifugation SPE Step 2: Solid-Phase Extraction (C18 Resin) Centrifugation->SPE Clarified Supernatant IEX Step 3: Ion-Exchange Chromatography (Cation Exchange) SPE->IEX Eluted Fraction RPHPLC Step 4: Reverse-Phase HPLC (C18 Column) IEX->RPHPLC Pacidamycin-rich Fraction Pure_Pacidamycin Pure this compound RPHPLC->Pure_Pacidamycin QC Quality Control (LC-MS, Purity Analysis) Pure_Pacidamycin->QC

Caption: Proposed Purification Workflow for this compound.

Data Presentation: Purification Summary

The following table summarizes the expected results from a representative purification of this compound from a 10-liter fermentation of Streptomyces coeruleorubidus.

Purification StepTotal Volume (mL)Total Protein (mg)This compound (mg)Specific Activity (units/mg protein)Yield (%)Purity (%)
Clarified Supernatant 9,50025,00050020100<1
Solid-Phase Extraction 2001,2004503759010
Ion-Exchange Chromatography 501503822,54776.465
Reverse-Phase HPLC 10<5306>60,00061.2>98

Note: Specific activity is a measure of the purity of the target molecule and is determined by a bioassay against a susceptible bacterial strain. Total protein is estimated by a standard method such as the Bradford assay. This compound quantity is determined by a calibrated HPLC-MS method.

Experimental Protocols

Protocol 1: Fermentation and Broth Clarification

This protocol describes the initial steps to separate the this compound-containing supernatant from the Streptomyces coeruleorubidus cells.

Materials:

  • 10 L Fermentation Broth of S. coeruleorubidus

  • High-speed refrigerated centrifuge and appropriate rotors/bottles

  • 0.22 µm filter units

  • Sterile collection vessels

Procedure:

  • Harvest the fermentation broth after the optimal production period (typically 7-10 days).

  • Transfer the broth to centrifuge bottles.

  • Centrifuge at 10,000 x g for 30 minutes at 4°C to pellet the mycelia.

  • Carefully decant the supernatant into a sterile collection vessel, avoiding disturbance of the cell pellet.

  • Filter the supernatant through a 0.22 µm filter to remove any remaining cells and fine particulates.

  • The clarified supernatant is now ready for the initial capture step. Store at 4°C if not used immediately.

Protocol 2: Solid-Phase Extraction (SPE) - Capture and Concentration

This step utilizes a C18 reverse-phase resin to capture this compound from the large volume of clarified supernatant and concentrate it into a smaller volume.

Materials:

  • Clarified fermentation supernatant

  • C18 SPE cartridges or bulk C18 silica (B1680970) resin

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Vacuum manifold for SPE cartridges (optional)

Procedure:

  • Resin Activation: Activate the C18 resin by washing with 3 column volumes of methanol.

  • Resin Equilibration: Equilibrate the resin by washing with 3 column volumes of deionized water.

  • Sample Loading: Load the clarified supernatant onto the C18 column at a slow flow rate (e.g., 5-10 mL/min).

  • Washing: Wash the column with 3 column volumes of deionized water to remove salts and polar impurities.

  • Elution: Elute the bound this compound with a stepwise gradient of methanol in water.

    • Elute with 2 column volumes of 20% methanol in water.

    • Elute with 3 column volumes of 60% methanol in water (this fraction is expected to contain this compound).

    • Elute with 2 column volumes of 100% methanol.

  • Collect the 60% methanol fraction and concentrate it under reduced pressure (e.g., using a rotary evaporator) to remove the methanol. The resulting aqueous solution is ready for the next chromatography step.

Protocol 3: Ion-Exchange Chromatography (IEX)

This step separates molecules based on their net charge. Assuming this compound has a net positive charge at a slightly acidic pH, a cation exchange resin is used.

Materials:

  • Concentrated fraction from SPE

  • Cation exchange column (e.g., SP Sepharose)

  • Buffer A: 20 mM Sodium Phosphate, pH 6.0

  • Buffer B: 20 mM Sodium Phosphate, 1 M NaCl, pH 6.0

  • Chromatography system (e.g., FPLC or preparative HPLC)

Procedure:

  • Equilibrate the cation exchange column with Buffer A.

  • Adjust the pH of the concentrated SPE fraction to 6.0 and filter through a 0.22 µm filter.

  • Load the sample onto the equilibrated column.

  • Wash the column with 5 column volumes of Buffer A to remove unbound contaminants.

  • Elute the bound molecules using a linear gradient of 0-100% Buffer B over 10 column volumes.

  • Collect fractions and analyze them for the presence of this compound using analytical HPLC-MS.

  • Pool the fractions containing this compound.

Protocol 4: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) - Final Purification

This is the final polishing step to achieve high purity this compound.

Materials:

  • Pooled fractions from IEX

  • Preparative C18 HPLC column (e.g., 250 x 21.2 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile

  • Preparative HPLC system with a fraction collector

Procedure:

  • Concentrate the pooled fractions from the IEX step if necessary.

  • Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject the sample onto the column.

  • Elute with a linear gradient of 5% to 60% Mobile Phase B over 40 minutes at a flow rate of 15 mL/min.

  • Monitor the elution profile at 260 nm (for the uridine moiety) and 220 nm (for the peptide bonds).

  • Collect peaks corresponding to this compound.

  • Analyze the purity of the collected fractions by analytical HPLC-MS.

  • Pool the pure fractions and lyophilize to obtain pure this compound as a powder.

Quality Control and Analysis

The purity and identity of the final this compound product should be confirmed using the following analytical techniques:

  • Analytical RP-HPLC: To assess the purity of the final product. A typical analytical method would use a C18 column (e.g., 4.6 x 150 mm, 3.5 µm) with a water/acetonitrile gradient containing 0.1% formic acid.[2]

  • High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirmation.

  • Biological Activity Assay: To determine the minimum inhibitory concentration (MIC) against a susceptible strain of P. aeruginosa.

By following these detailed protocols, researchers can effectively purify this compound from fermentation broth, enabling further investigation into its biological activity and potential as a therapeutic agent.

References

Mass Spectrometry Analysis for the Characterization of Pacidamycin 6: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pacidamycin 6 is a member of the uridyl peptide antibiotic family, a class of natural products that exhibit potent antimicrobial activity.[1] These compounds are characterized by a unique peptidyl-nucleoside scaffold. Pacidamycins, produced by Streptomyces coeruleorubidus, exert their antibiotic effect by inhibiting the enzyme MraY, a critical component in the bacterial cell wall biosynthesis pathway.[2][3] This mode of action makes them promising candidates for the development of new drugs to combat antibiotic-resistant bacteria.

This document provides detailed application notes and protocols for the characterization of this compound using liquid chromatography-mass spectrometry (LC-MS).

Molecular Characteristics of Pacidamycin Congeners

The pacidamycin family consists of several related structures, primarily differing in their amino acid composition. High-resolution mass spectrometry is essential for the accurate identification and differentiation of these congeners.

Pacidamycin CongenerMolecular FormulaMonoisotopic Exact Mass (Da)
This compound C41H49N9O12859.34907
Pacidamycin 1C41H50N10O12874.3610
Pacidamycin 2C39H49N9O12835.3501
Pacidamycin DC21H30N6O10526.2020

Mass Spectrometry Analysis

Predicted Fragmentation Pattern of this compound

Note: The following fragmentation pattern is predicted based on the known structure of this compound and general principles of peptide and nucleoside fragmentation in tandem mass spectrometry. Experimental data for the specific fragmentation of this compound is not currently available in the cited literature.

Given its complex structure, the fragmentation of this compound in tandem MS is expected to yield a series of characteristic product ions. The primary sites of fragmentation are likely to be the peptide bonds and the glycosidic bond of the uridine (B1682114) moiety.

Key Predicted Fragment Ions for this compound:

Predicted Fragment Ion (m/z)Description of Neutral Loss/Fragment
VariesLoss of the terminal tryptophan residue
VariesLoss of the terminal meta-tyrosine residue
VariesCleavage of the ureido bond
VariesLoss of the 3'-deoxyuridine (B14125) moiety
VariesFragmentation within the peptide backbone (b and y ions)

Experimental Protocols

Sample Preparation from Streptomyces Culture

This protocol is adapted from methods for extracting secondary metabolites from Streptomyces cultures.[4][5]

  • Culture Growth: Cultivate Streptomyces coeruleorubidus in a suitable liquid medium (e.g., MYM medium) for 7-10 days at 28°C with shaking.

  • Harvesting: Separate the mycelium from the culture broth by centrifugation.

  • Extraction:

    • Mycelium: Lyophilize the mycelium and extract with methanol (B129727) by sonication or shaking.

    • Broth: Extract the supernatant with an equal volume of ethyl acetate.

  • Drying and Reconstitution: Evaporate the organic solvents from both extracts under reduced pressure. Reconstitute the dried extracts in a suitable solvent for LC-MS analysis (e.g., methanol or a mixture of water and acetonitrile).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is a general guideline for the analysis of peptidyl nucleoside antibiotics and can be optimized for specific instrumentation.[6][7]

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm × 150 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over a suitable duration (e.g., 30 minutes), followed by a wash and re-equilibration step.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MS Parameters:

    • Full Scan (MS1): Acquire data in the range of m/z 100-1200.

    • Tandem MS (MS2): Use data-dependent acquisition to trigger fragmentation of the most abundant precursor ions. Set the precursor ion for this compound ([M+H]⁺, m/z 860.3569) for targeted fragmentation.

    • Collision Energy: Optimize collision energy to achieve a rich fragmentation spectrum.

Mechanism of Action: Inhibition of MraY

This compound targets the bacterial enzyme MraY, a phospho-MurNAc-pentapeptide translocase.[2][8] MraY is an integral membrane protein that catalyzes a crucial step in the synthesis of peptidoglycan, a major component of the bacterial cell wall.[8] Specifically, MraY facilitates the transfer of the soluble precursor, UDP-MurNAc-pentapeptide, to the lipid carrier undecaprenyl phosphate (B84403) on the inner side of the cytoplasmic membrane, forming Lipid I.[8] By inhibiting MraY, pacidamycins block the formation of Lipid I, thereby halting cell wall synthesis and leading to bacterial cell death. The uridine moiety of pacidamycins is a key determinant for binding to the MraY target.[2]

Diagrams

experimental_workflow culture Streptomyces Culture extraction Solvent Extraction culture->extraction lc_separation LC Separation extraction->lc_separation ms_analysis MS/MS Analysis lc_separation->ms_analysis data_processing Data Processing ms_analysis->data_processing characterization Characterization data_processing->characterization

Caption: Experimental workflow for this compound characterization.

MraY_inhibition cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane UDP-MurNAc-pentapeptide UDP-MurNAc-pentapeptide MraY MraY UDP-MurNAc-pentapeptide->MraY Lipid_I Lipid I MraY->Lipid_I translocation Undecaprenyl-P Undecaprenyl-P Undecaprenyl-P->MraY Pacidamycin6 This compound Pacidamycin6->Inhibition Inhibition->MraY

Caption: Inhibition of MraY by this compound in bacterial cell wall synthesis.

References

Application Notes and Protocols for the Structural Analysis of Pacidamycin 6 using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the structural analysis of Pacidamycin 6, a complex peptidyl-nucleoside antibiotic, using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined below are designed to facilitate the unambiguous determination of its molecular structure, stereochemistry, and conformation in solution.

Pacidamycins are a family of antibiotics that inhibit the bacterial enzyme MraY, which is essential for cell wall biosynthesis.[1] Their intricate structures, featuring non-proteinogenic amino acids and a unique ureido linkage, necessitate a suite of advanced NMR techniques for complete characterization.[2]

Data Presentation: Quantitative NMR Data Summary

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound.

Disclaimer: The precise experimental NMR data for this compound is not publicly available. The values presented in these tables are representative and have been estimated based on the known structure of this compound and typical chemical shift ranges for analogous functional groups found in similar complex natural products and peptides.[3][4] These tables serve as a guide for spectral assignment and should be verified with experimental data.

Table 1: Representative ¹H NMR Chemical Shifts for this compound (in DMSO-d₆, 600 MHz)

PositionMultiplicityRepresentative Chemical Shift (δ, ppm)Coupling Constant (J, Hz)
Uridine (B1682114) Moiety
1'd5.904.5
2't4.205.0
3'm4.10-
4'm4.00-
5'add3.8012.0, 2.5
5'bdd3.7012.0, 3.0
5d5.708.0
6d7.908.0
Peptide Backbone
Ala-αHq4.307.0
Ala-βH₃d1.307.0
DABA-αHdd4.508.0, 4.0
DABA-βHm3.90-
DABA-γH₃d1.106.5
N-CH₃s2.90-
Ala-αHq4.407.2
Ala-βH₃d1.357.2
m-Tyr Moiety
αHt4.607.5
βHadd3.1014.0, 7.5
βHbdd2.9014.0, 7.5
2-Hs7.10-
4-Hd6.708.0
5-Ht7.208.0
6-Hd6.808.0
Gly Moiety
αH₂d3.856.0
NH/OH Protons
Uracil-NHs11.30-
Amide-NHd8.0-9.0-
m-Tyr-OHs9.50-

Table 2: Representative ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆, 150 MHz)

PositionRepresentative Chemical Shift (δ, ppm)
Uridine Moiety
1'88.0
2'70.0
3'74.0
4'85.0
5'61.0
2151.0
4163.0
5102.0
6141.0
Peptide Backbone
Ala-C=O173.0
Ala-Cα50.0
Ala-Cβ17.0
DABA-Cα55.0
DABA-Cβ52.0
DABA-Cγ15.0
N-CH₃35.0
Ureido-C=O158.0
Ala-C=O172.5
Ala-Cα49.5
Ala-Cβ17.5
m-Tyr Moiety
C=O171.0
56.0
37.0
C-1138.0
C-2115.0
C-3157.0
C-4116.0
C-5130.0
C-6120.0
Gly Moiety
C=O170.0
42.0

Experimental Protocols

The following protocols provide a general framework for the NMR analysis of this compound. Instrument parameters should be optimized for the specific spectrometer and sample concentration.

Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity (>95%), as impurities can complicate spectral analysis.

  • Solvent Selection: Dissolve 5-10 mg of this compound in 0.5-0.6 mL of a suitable deuterated solvent. DMSO-d₆ is a common choice for complex peptides and polar compounds due to its excellent solubilizing properties.

  • NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing ¹H and ¹³C chemical shifts to 0.00 ppm.

1D NMR Spectroscopy
  • ¹H NMR:

    • Pulse Program: zg30 or zgpr (with water suppression).

    • Acquisition Parameters:

      • Spectral Width (SW): 16 ppm

      • Number of Scans (NS): 16-64

      • Relaxation Delay (D1): 2-5 s

      • Acquisition Time (AQ): 2-4 s

  • ¹³C NMR:

    • Pulse Program: zgpg30 (proton-decoupled).

    • Acquisition Parameters:

      • Spectral Width (SW): 220-240 ppm

      • Number of Scans (NS): 1024-4096 (or more, depending on concentration)

      • Relaxation Delay (D1): 2-5 s

2D NMR Spectroscopy
  • COSY (Correlation Spectroscopy): To identify proton-proton spin systems.

    • Pulse Program: cosygpmf (phase-sensitive with gradient selection).

    • Parameters:

      • Spectral Width (F1 and F2): 12-16 ppm

      • Number of Increments (F1): 256-512

      • Number of Scans (NS): 8-16

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.[5]

    • Pulse Program: hsqcedetgpsisp2.3 (edited, phase-sensitive with gradient selection to distinguish CH/CH₃ from CH₂).

    • Parameters:

      • Spectral Width (F2 - ¹H): 12-16 ppm

      • Spectral Width (F1 - ¹³C): 160-180 ppm

      • ¹J(CH) Coupling Constant: Optimized for an average of 145 Hz.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, crucial for connecting spin systems and identifying quaternary carbons.[5]

    • Pulse Program: hmbcgplpndqf (phase-sensitive with gradient selection).

    • Parameters:

      • Spectral Width (F2 - ¹H): 12-16 ppm

      • Spectral Width (F1 - ¹³C): 220-240 ppm

      • Long-range J(CH) Coupling Constant: Optimized for 8-10 Hz.

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proton-proton correlations, providing information on stereochemistry and conformation.[6] For a molecule of the size of this compound, ROESY often provides more reliable results than NOESY.[6]

    • Pulse Program (ROESY): roesygpph (phase-sensitive with gradient selection).

    • Parameters:

      • Mixing Time: 200-500 ms (B15284909) (to be optimized).

      • Spectral Width (F1 and F2): 12-16 ppm

Mandatory Visualizations

Experimental Workflow for NMR Analysis

experimental_workflow Experimental Workflow for NMR Analysis of this compound cluster_sample_prep Sample Preparation cluster_1D_NMR 1D NMR Acquisition cluster_2D_NMR 2D NMR Acquisition cluster_data_analysis Data Processing and Analysis Sample Purified this compound Solvent Deuterated Solvent (e.g., DMSO-d6) Sample->Solvent NMR_Tube Sample in NMR Tube Solvent->NMR_Tube H1_NMR 1H NMR NMR_Tube->H1_NMR C13_NMR 13C NMR NMR_Tube->C13_NMR COSY COSY NMR_Tube->COSY HSQC HSQC NMR_Tube->HSQC HMBC HMBC NMR_Tube->HMBC ROESY ROESY/NOESY NMR_Tube->ROESY Processing Fourier Transform, Phasing, Baseline Correction H1_NMR->Processing C13_NMR->Processing COSY->Processing HSQC->Processing HMBC->Processing ROESY->Processing Assignment Peak Picking and Assignment Processing->Assignment Structure_Elucidation Structure Elucidation Assignment->Structure_Elucidation structure_elucidation_workflow Logical Workflow for Structural Elucidation of this compound cluster_1 Identify Spin Systems cluster_2 Assign Protons and Carbons cluster_3 Connect Structural Fragments cluster_4 Determine Stereochemistry and Conformation COSY_analysis Analyze COSY data to identify coupled protons within each amino acid and the uridine moiety. HSQC_analysis Use HSQC to assign protons to their directly attached carbons. COSY_analysis->HSQC_analysis TOCSY_analysis (Optional) Use TOCSY to confirm complete spin systems. TOCSY_analysis->HSQC_analysis HMBC_analysis Use HMBC correlations from protons (e.g., αH, NH) to carbonyl carbons and other quaternary carbons to establish the peptide sequence and connect the uridine moiety. HSQC_analysis->HMBC_analysis ROESY_analysis Analyze ROESY/NOESY data for through-space correlations to determine relative stereochemistry and conformational preferences. HMBC_analysis->ROESY_analysis Final_Structure Assemble Final 3D Structure ROESY_analysis->Final_Structure

References

Application Notes and Protocols for Antibacterial Susceptibility Testing of Pacidamycin 6 against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pacidamycins are a class of nucleoside-peptide antibiotics that exhibit specific and potent activity against Pseudomonas aeruginosa, a gram-negative bacterium notorious for its intrinsic and acquired resistance to a wide range of antibiotics.[1][2][3][4] This document provides detailed application notes and standardized protocols for conducting antibacterial susceptibility testing of Pacidamycin 6, a member of this promising class of antibiotics, against P. aeruginosa.

The primary target of pacidamycins is MraY, also known as translocase I.[5][6] This essential enzyme is located on the cytoplasmic face of the inner membrane and plays a crucial role in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall.[6] By inhibiting MraY, this compound disrupts cell wall synthesis, leading to bacterial cell death.

Understanding the susceptibility of clinical and laboratory strains of P. aeruginosa to this compound is critical for its development as a therapeutic agent. This document outlines the necessary protocols for determining the Minimum Inhibitory Concentration (MIC) and the time-dependent bactericidal or bacteriostatic activity of this compound.

Data Presentation

Table 1: In Vitro Activity of Pacidamycins against Pseudomonas aeruginosa
AntibioticMIC Range (µg/mL)Activity in SerumFrequency of Resistance
Pacidamycins8 - 64[1]1- to 2-fold less active than in broth[1]< 3.5 x 10⁻⁶[1]

Note: Data presented is for the pacidamycin class of antibiotics as specific data for this compound was not available. This data can be used as a reference for expected outcomes.

Table 2: Resistance Mechanisms to Pacidamycins in P. aeruginosa
Resistance LevelMIC (µg/mL)Frequency of EmergenceMechanismCross-Resistance
High-level512[5][6][7]~2 x 10⁻⁶[5][6][7]Impaired uptake via Opp oligopeptide permease[5][6]None observed[5][6]
Low-level64[5][6][7]~10⁻⁸[5][6][7]Overexpression of MexAB-OprM or MexCD-OprJ efflux pumps[5][6]Levofloxacin, Tetracycline, Erythromycin[5][6]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from standard broth microdilution methods for testing the susceptibility of P. aeruginosa.[8][9]

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent, filter-sterilized)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Pseudomonas aeruginosa strain(s) of interest (e.g., PAO1, clinical isolates)

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35-37°C)

  • Multichannel pipette

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hours) culture plate, select 3-5 isolated colonies of P. aeruginosa.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension 1:100 in CAMHB to obtain a concentration of approximately 1-2 x 10⁶ CFU/mL. This will be the working inoculum.

  • Preparation of Antibiotic Dilutions:

    • Prepare a serial two-fold dilution of this compound in CAMHB in the 96-well plate.

    • Typically, for an expected MIC range of 8-64 µg/mL, concentrations ranging from 0.25 to 256 µg/mL should be tested.

    • Add 50 µL of CAMHB to wells 2 through 12 of a column.

    • Add 100 µL of the highest concentration of this compound to well 1.

    • Perform a serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

    • Well 11 should serve as a growth control (no antibiotic).

    • Well 12 should serve as a sterility control (no bacteria).

  • Inoculation:

    • Add 50 µL of the working inoculum to wells 1 through 11. This will result in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL and a final volume of 100 µL in each well.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism. Growth is observed as turbidity or a pellet at the bottom of the well.

Time-Kill Assay

This protocol determines the rate at which this compound kills P. aeruginosa and is based on established time-kill kinetic procedures.[10][11][12][13]

Materials:

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Pseudomonas aeruginosa strain of interest

  • Sterile culture tubes or flasks

  • Shaking incubator (35-37°C)

  • Sterile saline or PBS for dilutions

  • Agar (B569324) plates (e.g., Tryptic Soy Agar or Mueller-Hinton Agar)

  • Spectrophotometer

  • Timer

Procedure:

  • Inoculum Preparation:

    • Prepare an overnight culture of P. aeruginosa in CAMHB.

    • Dilute the overnight culture in fresh, pre-warmed CAMHB to achieve a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Experimental Setup:

    • Prepare tubes or flasks containing the diluted bacterial culture.

    • Add this compound at desired concentrations (e.g., 2x, 4x, 8x the predetermined MIC).

    • Include a growth control tube with no antibiotic.

  • Incubation and Sampling:

    • Incubate the tubes/flasks at 35-37°C with constant shaking (e.g., 150 rpm).

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting:

    • Perform serial ten-fold dilutions of the collected aliquots in sterile saline or PBS.

    • Plate a known volume (e.g., 100 µL) of appropriate dilutions onto agar plates.

    • Incubate the plates at 35-37°C for 18-24 hours.

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each antibiotic concentration and the control.

    • A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL.[1]

Visualizations

Mechanism of Action and Resistance Pathway

Pacidamycin_Action_Resistance cluster_extracellular Extracellular Space / Periplasm cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm cluster_resistance Resistance Mechanisms This compound This compound Opp Opp Oligopeptide Permease This compound->Opp Uptake Pacidamycin 6_cyto This compound Opp->Pacidamycin 6_cyto Transport MraY MraY (Translocase I) Lipid I Lipid I MraY->Lipid I Peptidoglycan Precursor Peptidoglycan Precursor Peptidoglycan Precursor->MraY Cell Wall Synthesis Cell Wall Synthesis Lipid I->Cell Wall Synthesis Cell Lysis Cell Lysis Cell Wall Synthesis->Cell Lysis Disruption leads to Pacidamycin 6_cyto->MraY Inhibition Efflux Pumps Upregulation of Efflux Pumps Pacidamycin 6_cyto->Efflux Pumps Opp Mutation Mutation/Downregulation of Opp Permease Opp Mutation->Opp Prevents Uptake

Caption: Mechanism of action and resistance of this compound in P. aeruginosa.

Experimental Workflow: Broth Microdilution MIC Test

MIC_Workflow start Start prep_inoculum Prepare P. aeruginosa Inoculum (0.5 McFarland) start->prep_inoculum dilute_inoculum Dilute Inoculum in CAMHB prep_inoculum->dilute_inoculum inoculate Inoculate Plate with Diluted Bacteria dilute_inoculum->inoculate prep_plate Prepare Serial Dilutions of This compound in 96-well Plate prep_plate->inoculate incubate Incubate at 37°C for 16-20h inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Experimental Workflow: Time-Kill Assay

Time_Kill_Workflow start Start prep_culture Prepare P. aeruginosa Culture (~5x10^5 CFU/mL) start->prep_culture add_antibiotic Add this compound at Multiple MIC Concentrations prep_culture->add_antibiotic incubate_shake Incubate with Shaking at 37°C add_antibiotic->incubate_shake sample Sample at Time Points (0, 2, 4, 6, 8, 24h) incubate_shake->sample serial_dilute Perform Serial Dilutions sample->serial_dilute plate_count Plate Dilutions and Count CFUs serial_dilute->plate_count plot_data Plot log10 CFU/mL vs. Time plate_count->plot_data end End plot_data->end

Caption: Workflow for performing a time-kill assay.

References

Application Notes and Protocols: Fluorescence-Based MraY Activity Assay for Pacidamycin 6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. Consequently, there is an urgent need for the discovery and development of novel antibacterial agents that act on new molecular targets. One such promising target is the phospho-MurNAc-pentapeptide translocase (MraY), an essential bacterial enzyme that catalyzes the first membrane-bound step in peptidoglycan biosynthesis. MraY transfers the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403) (C55-P), forming Lipid I.[1] This process is a critical chokepoint in the construction of the bacterial cell wall.

Pacidamycins are a class of uridyl peptide antibiotics that have demonstrated potent inhibitory activity against MraY.[2][3][4] Pacidamycin 6, a member of this family, is a promising candidate for further investigation as a potential antibacterial therapeutic. To facilitate the characterization of this compound and the screening for other MraY inhibitors, a robust and sensitive assay is required. This document provides detailed application notes and protocols for a fluorescence-based MraY activity assay tailored for the evaluation of this compound.

This assay utilizes a dansylated derivative of the natural MraY substrate, UDP-MurNAc-Nε-dansyl-pentapeptide, which exhibits different fluorescence properties upon its conversion to the product, dansyl-Lipid I.[5][6] This change in fluorescence provides a direct measure of MraY activity and its inhibition by compounds such as this compound. The assay is adaptable for high-throughput screening (HTS), making it a valuable tool in drug discovery programs.

Signaling Pathway of MraY in Peptidoglycan Biosynthesis

MraY_Pathway cluster_membrane Cell Membrane UDP_MurNAc_pp UDP-MurNAc-pentapeptide MraY MraY (Translocase I) UDP_MurNAc_pp->MraY C55_P Undecaprenyl-P (C55-P) C55_P->MraY Lipid_I Lipid I MraY->Lipid_I Translocation UMP UMP MraY->UMP MurG MurG Lipid_I->MurG Pacidamycin6 This compound Pacidamycin6->MraY Inhibition Lipid_II Lipid II MurG->Lipid_II UDP UDP MurG->UDP UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->MurG Peptidoglycan Peptidoglycan Synthesis Lipid_II->Peptidoglycan

Caption: MraY catalyzes the formation of Lipid I, a key step in peptidoglycan synthesis, which is inhibited by this compound.

Experimental Workflow for MraY Inhibition Assay

Assay_Workflow A Prepare Assay Components: MraY Enzyme, Dansyl-Substrate, C55-P, this compound dilutions B Dispense Assay Buffer and This compound/Vehicle to Microplate A->B C Add MraY Enzyme B->C D Pre-incubate C->D E Initiate Reaction with Dansyl-Substrate and C55-P D->E F Incubate at 37°C E->F G Stop Reaction (e.g., with EDTA) F->G H Measure Fluorescence (Excitation/Emission) G->H I Data Analysis: Calculate % Inhibition and IC50 H->I Assay_Components MraY MraY Enzyme Product Dansyl-Lipid I (Fluorescent Product) MraY->Product catalyzes Substrate Dansyl-Substrate Substrate->MraY C55P C55-P C55P->MraY Fluorescence Fluorescence Signal Product->Fluorescence generates Pacidamycin6 This compound (Inhibitor) Pacidamycin6->MraY inhibits

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Pacidamycin 6 Production in Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of Pacidamycin 6. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the fermentation yield of this potent antibiotic. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: My Streptomyces coeruleorubidus culture is growing well, but the this compound yield is consistently low. What are the most common causes?

A1: Low this compound yield despite good cell growth is a common issue and can stem from several factors. The primary areas to investigate are:

  • Suboptimal Medium Composition: The balance of carbon and nitrogen sources is critical. An inappropriate C/N ratio can favor biomass accumulation over secondary metabolite production. High phosphate (B84403) levels can also suppress the biosynthesis of many secondary metabolites in Streptomyces.

  • Inadequate Precursor Supply: this compound is a complex molecule requiring specific building blocks. A deficiency in key precursors, such as specific amino acids, can limit its synthesis.

  • Suboptimal Fermentation Parameters: Critical parameters like pH, temperature, dissolved oxygen, and agitation speed must be maintained within the optimal range for this compound production, which may differ from the optimal conditions for cell growth.

  • Strain Vigor and Inoculum Quality: The age, size, and physiological state of the inoculum are crucial for a productive fermentation. Genetic drift in the producing strain can also lead to decreased productivity over time.

Q2: What are the key precursors for this compound biosynthesis that I should consider supplementing in my fermentation?

A2: The biosynthesis of this compound, a uridyl peptide antibiotic, involves a nonribosomal peptide synthetase (NRPS) pathway.[1][2] The core structure is assembled from several key precursors. Based on its structure and biosynthetic pathway, the following precursors are critical:

  • Uridine: Forms the nucleoside core of the molecule.

  • L-Threonine: A likely precursor for the non-proteinogenic amino acid 2,3-diaminobutyric acid (DABA).[2]

  • Aromatic Amino Acids: The C-terminus of the peptide backbone incorporates aromatic amino acids such as m-Tyrosine, L-Phenylalanine, and L-Tryptophan.[2]

  • L-Alanine: A key component of the peptide backbone.

Feeding strategies involving these precursors, particularly amino acids, have been shown to significantly improve the yield of pacidamycins.[3]

Q3: Can I increase the yield by feeding amino acid analogues?

A3: Yes, precursor-directed biosynthesis is a highly effective strategy for this compound. The biosynthetic machinery of S. coeruleorubidus has shown a relaxed substrate specificity, particularly for the C-terminal aromatic amino acid. Feeding tryptophan analogues has been demonstrated to not only produce novel pacidamycin derivatives but also, in some cases, to generate these analogues in larger quantities than the natural pacidamycin.[4]

Q4: What is a realistic target yield for this compound in a lab-scale fermentation?

A4: Through a combination of strain selection, medium optimization, and amino acid feeding experiments, the overall yield of pacidamycins has been reported to increase from an initial 1-2 mg/L to over 100 mg/L.[3] Achieving yields in this higher range would be a good target for an optimized lab-scale fermentation.

Troubleshooting Guides

This section provides structured guidance for addressing specific issues you may encounter during this compound fermentation.

Problem 1: Low or No this compound Production

Symptoms:

  • Low or undetectable levels of this compound in the fermentation broth as determined by HPLC or LC-MS/MS.

  • Good biomass production but poor antibiotic titer.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Action Experimental Protocol
Suboptimal Medium Composition Optimize carbon and nitrogen sources and their ratio. Test different carbon sources like glucose, fructose, and starch, and nitrogen sources such as yeast extract, peptone, and soybean meal.See Protocol 1: Media Optimization using One-Factor-at-a-Time (OFAT)
Phosphate Inhibition Evaluate the effect of phosphate concentration in your medium. High levels of phosphate can inhibit secondary metabolite production.In your optimized medium, test a range of K₂HPO₄ concentrations (e.g., 0.1 g/L, 0.5 g/L, 1.0 g/L).
Precursor Limitation Supplement the fermentation medium with key precursors, particularly tryptophan or its analogues.See Protocol 2: Precursor Feeding Strategy
Incorrect Fermentation pH Monitor and control the pH of the fermentation broth. The optimal pH for antibiotic production may differ from that for growth.Test a range of initial pH values (e.g., 6.5, 7.0, 7.5, 8.0) and monitor the pH profile throughout the fermentation.
Inadequate Aeration/Agitation Optimize dissolved oxygen (DO) levels by adjusting agitation and aeration rates. Insufficient oxygen can be a limiting factor.See the Troubleshooting Workflow for Low Yield diagram for a systematic approach.
Suboptimal Temperature Determine the optimal temperature for this compound production, which may be lower than the optimal growth temperature.Run fermentations at different temperatures (e.g., 25°C, 28°C, 30°C, 32°C) while keeping other parameters constant.

Troubleshooting Workflow for Low this compound Yield

Troubleshooting_Workflow start Low this compound Yield check_growth Is biomass production adequate? start->check_growth inoculum Check Inoculum Quality: - Viability - Age - Spore Concentration check_growth->inoculum No media Media Optimization: - C/N Ratio - Phosphate Levels - Trace Elements check_growth->media Yes fail Consult Further Literature/ Strain Improvement inoculum->fail precursors Precursor Feeding: - Tryptophan/Analogues - Other Amino Acids media->precursors parameters Fermentation Parameter Optimization: - pH - Temperature - Dissolved Oxygen - Agitation precursors->parameters analysis Review Analytical Method: - Extraction Efficiency - Standard Curve - Instrument Sensitivity parameters->analysis success Improved Yield analysis->success Issue Identified & Resolved analysis->fail No Improvement

Caption: A systematic workflow for troubleshooting low this compound yield.

Problem 2: Inconsistent Batch-to-Batch Yield

Symptoms:

  • Significant variation in this compound yield between different fermentation runs, even with seemingly identical conditions.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Action Experimental Protocol
Inconsistent Inoculum Standardize your inoculum preparation procedure to ensure consistent spore concentration and viability.See Protocol 3: Standardization of S. coeruleorubidus Inoculum
Media Preparation Variability Ensure all media components are accurately weighed and fully dissolved. Validate your sterilization process to avoid degradation of sensitive components.Prepare a large batch of media to be used across several experiments to minimize variability.
Contamination Implement strict aseptic techniques throughout the entire process. Check for contamination by microscopy and plating on various media.Regularly check for common contaminants like other bacteria, yeast, and fungi.
Genetic Drift of Producer Strain Re-isolate single colonies from your stock culture and screen for high producers. Maintain cryopreserved stocks of high-yielding isolates.Periodically re-streak your culture from a frozen stock to ensure genetic stability.

Experimental Protocols

Protocol 1: Media Optimization using One-Factor-at-a-Time (OFAT)

Objective: To identify the optimal concentration of a single medium component for this compound production.

Methodology:

  • Establish a Baseline: Start with a basal fermentation medium known to support S. coeruleorubidus growth. A good starting point could be a medium containing:

    • Soluble Starch: 20 g/L

    • Glucose: 10 g/L

    • Soybean Meal: 25 g/L

    • Yeast Extract: 4 g/L

    • NaCl: 2 g/L

    • K₂HPO₄: 0.25 g/L

    • CaCO₃: 2 g/L

    • Initial pH: 7.2

  • Vary One Component: Create a series of flasks where the concentration of a single component (e.g., glucose) is varied while all other components are kept constant. For example:

    • Flask 1: 5 g/L Glucose

    • Flask 2: 10 g/L Glucose (Control)

    • Flask 3: 15 g/L Glucose

    • Flask 4: 20 g/L Glucose

  • Inoculation and Fermentation: Inoculate all flasks with a standardized inoculum of S. coeruleorubidus. Incubate under consistent conditions (e.g., 28°C, 200 rpm) for a set period (e.g., 7-10 days).

  • Analysis: At the end of the fermentation, harvest the broth and quantify the this compound concentration using HPLC or LC-MS/MS (see Protocol 4 ).

  • Repeat: Repeat this process for other key media components such as the primary nitrogen source and phosphate source.

Media Optimization Workflow

Media_Optimization start Start with Basal Medium vary_c Vary Carbon Source (e.g., Glucose) start->vary_c ferment1 Inoculate & Ferment vary_c->ferment1 analyze1 Quantify this compound ferment1->analyze1 optimal_c Determine Optimal Carbon Source Concentration analyze1->optimal_c vary_n Vary Nitrogen Source (e.g., Soybean Meal) optimal_c->vary_n ferment2 Inoculate & Ferment vary_n->ferment2 analyze2 Quantify this compound ferment2->analyze2 optimal_n Determine Optimal Nitrogen Source Concentration analyze2->optimal_n vary_p Vary Phosphate Source (e.g., K2HPO4) optimal_n->vary_p ferment3 Inoculate & Ferment vary_p->ferment3 analyze3 Quantify this compound ferment3->analyze3 optimal_p Determine Optimal Phosphate Concentration analyze3->optimal_p final_medium Optimized Medium optimal_p->final_medium

Caption: Workflow for media optimization using the OFAT approach.

Protocol 2: Precursor Feeding Strategy

Objective: To enhance this compound production by supplementing the fermentation with key amino acid precursors.

Methodology:

  • Prepare Precursor Stock Solutions: Prepare sterile stock solutions of L-tryptophan and/or tryptophan analogues (e.g., 7-chloro-tryptophan) at a concentration of 10 g/L.

  • Fermentation Setup: Begin the fermentation using your optimized production medium.

  • Feeding Schedule: After a period of initial cell growth (e.g., 48 hours), begin feeding the precursor. A common strategy is to add the precursor to a final concentration of 0.1 to 1.0 g/L. This can be done as a single pulse or in fed-batch mode over several days.

  • Control Group: Run a parallel fermentation without precursor feeding as a control.

  • Analysis: Harvest the fermentation broth at various time points after feeding and at the end of the fermentation. Quantify the production of this compound (and any new analogues) using HPLC or LC-MS/MS.

Protocol 3: Standardization of S. coeruleorubidus Inoculum

Objective: To prepare a consistent and viable spore suspension for repeatable fermentation inoculation.

Methodology:

  • Culture Preparation: Grow S. coeruleorubidus on a suitable agar (B569324) medium (e.g., ISP2 agar) at 28°C for 7-10 days, or until good sporulation is observed (a powdery appearance).

  • Spore Harvesting: Aseptically add 5 mL of sterile 20% glycerol (B35011) to the agar plate. Gently scrape the surface with a sterile loop to dislodge the spores.

  • Homogenization: Transfer the spore suspension to a sterile tube containing glass beads. Vortex for 1-2 minutes to break up mycelial clumps.

  • Filtration: Filter the suspension through sterile cotton wool to remove any remaining mycelial fragments.

  • Quantification: Determine the spore concentration using a hemocytometer.

  • Storage: Store the spore suspension in 1 mL aliquots at -80°C.

  • Seed Culture: For each fermentation, thaw an aliquot and inoculate a seed culture medium. Grow the seed culture under defined conditions (e.g., 28°C, 200 rpm for 48 hours) before using it to inoculate the production fermenter.

Protocol 4: Quantification of this compound by HPLC-MS/MS

Objective: To accurately quantify the concentration of this compound in fermentation broth.

Methodology:

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Centrifuge an aliquot of the fermentation broth to pellet the biomass.

    • Acidify the supernatant to pH ~2.0 with formic acid.

    • Condition a mixed-mode cation exchange (MCX) SPE cartridge with methanol (B129727) followed by acidified water.

    • Load the acidified supernatant onto the SPE cartridge.

    • Wash the cartridge with acidified water, followed by methanol to remove impurities.

    • Elute this compound with a solution of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

    • Evaporate the eluate to dryness and reconstitute in a known volume of mobile phase.

  • HPLC-MS/MS Conditions (Example):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over a suitable time to ensure separation.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for this compound.

  • Quantification: Create a standard curve using a purified this compound standard of known concentrations.

Data Presentation

Table 1: Effect of Carbon Source on this compound Yield (Hypothetical Data)

Carbon Source (10 g/L)Biomass (g/L DCW)This compound Titer (mg/L)
Glucose8.515.2
Fructose7.922.5
Soluble Starch9.218.7
Glycerol6.812.1

Table 2: Effect of Precursor Feeding on Pacidamycin Production (Hypothetical Data)

Precursor Fed (0.5 g/L)Pacidamycin Titer (mg/L)Notes
None (Control)25.8-
L-Tryptophan45.3Increased yield of natural pacidamycins.
7-chloro-tryptophan62.1Production of 7-chloro-pacidamycin analogue.

Signaling Pathways and Biosynthesis

The biosynthesis of this compound is a complex process orchestrated by a dedicated gene cluster. Understanding this pathway is crucial for identifying potential bottlenecks and targets for yield improvement.

Simplified this compound Biosynthetic Pathway

Pacidamycin_Biosynthesis cluster_precursors Primary Metabolism Precursors cluster_pathway Pacidamycin Biosynthetic Pathway Uridine Uridine Uridine_mod Uridine Modification Uridine->Uridine_mod L_Thr L-Threonine DABA_synth DABA Synthesis L_Thr->DABA_synth Aromatic_AA Aromatic Amino Acids (m-Tyr, Phe, Trp) NRPS_activation NRPS Amino Acid Activation & Loading Aromatic_AA->NRPS_activation L_Ala L-Alanine L_Ala->NRPS_activation Peptide_assembly Peptide Chain Assembly & Modification Uridine_mod->Peptide_assembly DABA_synth->NRPS_activation NRPS_activation->Peptide_assembly Release Thioesterase-mediated Release Peptide_assembly->Release Pacidamycin6 This compound Release->Pacidamycin6

Caption: A simplified diagram of the this compound biosynthetic pathway.

References

Technical Support Center: Total Synthesis of Pacidamycin D

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers engaged in the total synthesis of Pacidamycin D.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of Pacidamycin D?

A1: The total synthesis of Pacidamycin D presents several significant challenges stemming from its unique structural features. The most prominent difficulties include:

  • Synthesis of the Labile Z-oxyacyl Enamide Moiety: This is often cited as the most challenging structural element due to its chemical instability[1].

  • Stereocontrol: The molecule contains multiple chiral centers, including the non-proteinogenic amino acid (2S,3S)-3-methylamino-2-aminobutyric acid. Establishing and maintaining the correct stereochemistry throughout the synthesis is critical[2][3].

  • Late-Stage Coupling: A key strategic challenge is the coupling of the complex and thermally unstable tetrapeptide with the uridine-derived Z-oxyvinyl halide. This step requires carefully optimized conditions to avoid degradation and side reactions[1].

  • Potential for Epimerization: The inherent lability of the structure creates a risk of epimerization at various stages of the synthesis[1].

  • Synthesis of Non-Proteinogenic Amino Acids: The synthesis requires the preparation of unusual amino acid building blocks, which have their own multi-step synthetic routes[4][5].

Q2: What is the general retrosynthetic strategy for Pacidamycin D?

A2: A common strategy involves a convergent synthesis where the molecule is disconnected into two main fragments: the tetrapeptide carboxamide and a uridine-derived Z-oxyvinyl halide. These two fragments are then coupled in a late-stage reaction, often using a copper-catalyzed cross-coupling reaction. This approach allows for the independent synthesis of the complex peptide and the modified nucleoside components before their final assembly[1].

Q3: What are the key stereochemical features of Pacidamycin D?

A3: The stereochemistry of Pacidamycin D has been elucidated and is crucial for its biological activity. The key assignments are:

  • The tryptophan and two alanine (B10760859) residues possess the natural (S) configuration[2][3].

  • The unique 3-methylamino-2-aminobutyric acid has the (2S,3S) configuration[2][3].

  • In the dihydropacidamycin series, the C(4') nucleoside site has an (R) configuration after hydrogenation[2][3].

Troubleshooting Guides

Issue 1: Low Yield in the Copper-Catalyzed Cross-Coupling Step

You are experiencing low yields when coupling the Z-oxyvinyl halide with the tetrapeptide carboxamide.

Possible Cause Troubleshooting Suggestion Experimental Protocol
Degradation of Tetrapeptide The tetrapeptide fragment is known to be thermally unstable. Ensure the reaction is run at the lowest effective temperature.Set up the reaction at 0°C and allow it to slowly warm to room temperature. Monitor the reaction by TLC or LC-MS to check for the disappearance of starting material and the appearance of product, while also looking for degradation products.
Impure Starting Materials Impurities in either the vinyl halide or the tetrapeptide can interfere with the catalyst.Purify both fragments meticulously before the coupling reaction. For the tetrapeptide, flash chromatography on silica (B1680970) gel may be required. For the vinyl halide, ensure complete removal of any reagents from its synthesis.
Catalyst Inactivation The copper catalyst may be sensitive to air or moisture.Use freshly opened or purified catalyst. Degas all solvents thoroughly and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
Suboptimal Ligand The choice of ligand for the copper catalyst is crucial.Screen a variety of ligands. While specific ligands for this exact reaction in the literature should be the first choice, consider related cross-coupling reactions for inspiration if the primary method fails.
Issue 2: Epimerization of Chiral Centers

You are observing diastereomeric impurities in your product, suggesting epimerization has occurred.

Possible Cause Troubleshooting Suggestion Experimental Protocol
Basic Reaction Conditions Bases used in deprotection or coupling steps can cause epimerization, especially at the α-carbon of amino acid residues.If possible, use milder bases or limit the reaction time. For example, when using a base like DIPEA, add it slowly at a low temperature and do not let the reaction run for an extended period after completion.
Over-activation in Peptide Coupling During peptide bond formation, over-activation of the carboxylic acid can lead to oxazolone (B7731731) formation and subsequent racemization.Use a coupling reagent known for low racemization, such as those combined with additives like HOBt or Oxyma Pure. Pre-activation times should be minimized.
Elevated Temperatures Purification or reaction at high temperatures can lead to epimerization of sensitive stereocenters.Avoid high temperatures during workup and purification. Use techniques like lyophilization instead of high-temperature solvent evaporation. Perform chromatography at room temperature or below if necessary.
Issue 3: Difficulty in Synthesizing the Z-oxyacyl Enamide Moiety

You are struggling with the stereocontrolled synthesis of the Z-oxyvinyl halide or the subsequent enamide formation.

Possible Cause Troubleshooting Suggestion Experimental Protocol
Poor Stereoselectivity in Halogenation The reaction to install the vinyl halide is not giving the desired Z-isomer selectively.The stereochemical outcome of such reactions is often highly dependent on the substrate and reaction conditions. Re-evaluate the halogenating agent and the solvent system. It may be necessary to try different conditions reported for similar systems.
Instability of the Enamide The Z-oxyacyl enamide is known to be labile. It may be decomposing during formation or workup[1].Use mild reaction conditions for its formation. During workup, avoid strong acids or bases. Purification should be done quickly and at low temperatures if possible. A buffered aqueous wash might be necessary to remove reagents without causing hydrolysis.

Experimental Protocols

General Protocol for a Peptide Coupling Step with Low Racemization Risk

This protocol is a general guideline for coupling amino acids during the synthesis of the tetrapeptide fragment.

  • Dissolution: Dissolve the N-protected amino acid (1.1 eq) and the coupling additive (e.g., HOBt or Oxyma Pure, 1.1 eq) in an anhydrous solvent like DMF or NMP.

  • Activation: Cool the solution to 0°C and add the coupling reagent (e.g., DIC, 1.1 eq). Stir the mixture for 5-10 minutes for pre-activation.

  • Coupling: Add the amino-deprotected peptide fragment (1.0 eq) dissolved in the same solvent to the activated mixture.

  • Base Addition: Add a non-nucleophilic base such as DIPEA (2.0 eq) dropwise, keeping the temperature at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS indicates completion.

  • Workup: Quench the reaction with a mild acid (e.g., saturated NH4Cl solution). Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Comparison of Common Peptide Coupling Reagents

This table summarizes properties of various coupling reagents that could be employed in the synthesis of the Pacidamycin D tetrapeptide backbone.

Coupling ReagentAdditiveReactivityRacemization RiskBy-product SolubilityNotes
DIC/DCC HOBtGoodLow with HOBtLow (DCU) / High (DIU)DCC is not suitable for solid-phase synthesis due to insoluble urea (B33335) byproduct[6].
HBTU/TBTU HOBtHighLowHighWidely used and effective for many standard couplings[6][7].
HATU HOAtVery HighVery LowHighExcellent for hindered couplings and can help prevent epimerization[7][8].
PyBOP HOBtHighLowHighGenerates OBt esters; a reliable choice for many applications[7].
COMU Oxyma PureVery HighVery LowHighA newer generation reagent with high efficiency and low racemization potential[7].

Visualizations

Total_Synthesis_Workflow cluster_peptide Tetrapeptide Synthesis cluster_uridine Uridine Moiety Synthesis Ala1 Alanine Trp Tryptophan Ala1->Trp Peptide Coupling Ala2 Alanine Trp->Ala2 Peptide Coupling MABA (2S,3S)-3-methylamino- 2-aminobutyric acid Ala2->MABA Peptide Coupling Tetrapeptide Tetrapeptide Carboxamide MABA->Tetrapeptide Amidation Coupling Cu-Catalyzed Cross-Coupling Tetrapeptide->Coupling Uridine Uridine VinylHalide Z-oxyvinyl Halide Uridine->VinylHalide Multi-step Transformation VinylHalide->Coupling PacidamycinD Pacidamycin D Coupling->PacidamycinD Final Deprotection

Caption: Convergent total synthesis strategy for Pacidamycin D.

Troubleshooting_Low_Yield Start Low Yield in Cross-Coupling Step CheckPurity Are starting materials pure? Start->CheckPurity CheckConditions Are reaction conditions optimal? CheckPurity->CheckConditions Yes Purify Re-purify both fragments CheckPurity->Purify No CheckTemp Is temperature too high? CheckConditions->CheckTemp Yes InertAtmosphere Ensure inert atmosphere (Ar/N2) CheckConditions->InertAtmosphere No ScreenLigands Screen alternative ligands CheckTemp->ScreenLigands No LowerTemp Run reaction at lower temperature (e.g., 0°C to RT) CheckTemp->LowerTemp Yes Purify->CheckPurity InertAtmosphere->CheckConditions Success Yield Improved ScreenLigands->Success LowerTemp->Success

Caption: Decision tree for troubleshooting low cross-coupling yields.

References

Technical Support Center: Understanding Pacidamycin Resistance in Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pacidamycin and Pseudomonas aeruginosa. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

General

Q1: What is Pacidamycin and what is its target in Pseudomonas aeruginosa?

Pacidamycins are uridyl peptide antibiotics that exhibit selective in vivo activity against Pseudomonas aeruginosa.[1][2][3] They target MraY (translocase I), an essential enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[1][4][5]

Q2: Why is understanding resistance to Pacidamycin in P. aeruginosa important for drug development?

A significant challenge for the therapeutic use of pacidamycins against P. aeruginosa is the high frequency at which resistant mutants emerge, estimated to be between 10⁻⁶ to 10⁻⁷.[1][2] Understanding the mechanisms behind this resistance is crucial for developing strategies to overcome it and for the successful clinical application of this class of antibiotics.

Mechanisms of Resistance

Q3: What are the primary mechanisms of Pacidamycin resistance in P. aeruginosa?

Pseudomonas aeruginosa develops resistance to Pacidamycin primarily through two distinct mechanisms:

  • Impaired Uptake: This is the most common cause of high-level resistance and occurs due to mutations in the oligopeptide permease (Opp) transport system.[1]

  • Efflux Pump Overexpression: This mechanism leads to low-level resistance and involves the overexpression of multidrug resistance (MDR) efflux pumps.[1]

Q4: How does impaired uptake lead to high-level Pacidamycin resistance?

High-level resistance to Pacidamycin (MIC of 512 µg/ml) is predominantly caused by impaired transport of the antibiotic across the inner bacterial membrane.[1] This is due to mutations in the opp operon, which encodes an oligopeptide transport system. Specifically, the periplasmic binding proteins OppA and OppB are required for Pacidamycin uptake.[1] Mutants with defects in these proteins are unable to internalize the drug effectively.[1]

Q5: What is the role of efflux pumps in Pacidamycin resistance?

Overexpression of certain multidrug resistance efflux pumps can lead to low-level Pacidamycin resistance (MIC of 64 µg/ml).[1] The primary efflux pumps implicated in this resistance are MexAB-OprM and MexCD-OprJ.[1][6] These pumps actively transport a wide range of compounds, including Pacidamycin, out of the bacterial cell, thereby reducing the intracellular concentration of the antibiotic.[7][8]

Q6: Are there other potential mechanisms of resistance?

While impaired uptake and efflux pump overexpression are the most well-documented mechanisms, the high plasticity of the P. aeruginosa genome allows for other possibilities, such as target modification (mutations in MraY). However, resistance arising from mutations in the uptake system is observed at a much higher frequency.[1][2]

Troubleshooting Guides

Experimental Observations

Problem 1: I am consistently observing high-level Pacidamycin resistance in my P. aeruginosa cultures at a high frequency.

  • Likely Cause: This is the expected outcome due to the high frequency of spontaneous mutations in the opp operon, leading to impaired drug uptake.[1] The frequency of these high-level resistance mutants (Type 1) is approximately 2 x 10⁻⁶.[1]

  • Troubleshooting Steps:

    • Confirm the Resistance Profile: Determine the Minimum Inhibitory Concentration (MIC) of your resistant isolates. High-level resistance is characterized by an MIC of around 512 µg/ml.[1]

    • Check for Cross-Resistance: Type 1 mutants with impaired uptake typically do not show cross-resistance to other classes of antibiotics.[1] Test the susceptibility of your isolates to other antibiotics like levofloxacin, tetracycline, and erythromycin.

    • Sequence the opp operon: To confirm the mechanism, sequence the oppA and oppB genes to identify potential mutations.

Problem 2: My Pacidamycin-resistant isolates show low-level resistance and are also resistant to other antibiotics.

  • Likely Cause: This phenotype is characteristic of Type 2 mutants, which exhibit low-level Pacidamycin resistance (MIC ~64 µg/ml) due to the overexpression of multidrug resistance efflux pumps.[1] The cross-resistance to other antibiotics is a key indicator of this mechanism.[1]

  • Troubleshooting Steps:

    • Determine the MIC: Confirm that the Pacidamycin MIC for your isolates is in the range of 64 µg/ml. The wild-type strain typically has an MIC of 4 to 16 µg/ml.[1]

    • Assess Cross-Resistance: Test the isolates for resistance to other known substrates of the MexAB-OprM or MexCD-OprJ efflux pumps, such as levofloxacin, tetracycline, and erythromycin.[1]

    • Gene Expression Analysis: Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of the genes encoding the MexAB-OprM or MexCD-OprJ efflux pumps (e.g., mexA, mexB, oprM, mexC, mexD, oprJ). Overexpression of these genes would confirm this resistance mechanism.

Quantitative Data Summary

The following tables summarize the key quantitative data related to Pacidamycin resistance in P. aeruginosa.

Table 1: Pacidamycin Resistance Phenotypes in P. aeruginosa

Resistance TypeFrequency of EmergencePacidamycin MIC (µg/ml)Cross-ResistancePrimary Mechanism
Wild-Type N/A4 - 16NoN/A
Type 1 (High-Level) ~2 x 10⁻⁶512NoImpaired Uptake (mutations in oppA, oppB)
Type 2 (Low-Level) ~10⁻⁸64Yes (Levofloxacin, Tetracycline, Erythromycin)Efflux Pump Overexpression (MexAB-OprM, MexCD-OprJ)

Data sourced from Mistry et al., 2013.[1]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for determining the MIC of an antibiotic against a bacterial strain.

Materials:

  • P. aeruginosa isolate(s)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Pacidamycin stock solution

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Bacterial Inoculum:

    • Culture P. aeruginosa overnight in CAMHB.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/ml in each well of the microtiter plate.

  • Prepare Antibiotic Dilutions:

    • Perform a two-fold serial dilution of the Pacidamycin stock solution in CAMHB in the 96-well plate to cover a range of concentrations (e.g., 0.25 to 1024 µg/ml).

  • Inoculation:

    • Add the prepared bacterial inoculum to each well containing the antibiotic dilutions.

    • Include a positive control well (bacteria without antibiotic) and a negative control well (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.

Quantitative Real-Time PCR (qRT-PCR) for Efflux Pump Gene Expression

This protocol is used to quantify the expression levels of efflux pump genes.

Materials:

  • P. aeruginosa isolates (wild-type and resistant)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR instrument and reagents (e.g., SYBR Green)

  • Primers for target genes (mexB, mexD) and a housekeeping gene (rpsL)

Procedure:

  • RNA Extraction:

    • Grow P. aeruginosa cultures to mid-log phase.

    • Extract total RNA from the bacterial cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Set up the qPCR reaction with the cDNA template, primers for the target and housekeeping genes, and qPCR master mix.

    • Run the qPCR program on a thermal cycler.

  • Data Analysis:

    • Calculate the relative expression of the target genes in the resistant isolates compared to the wild-type strain using the ΔΔCt method, normalized to the housekeeping gene. An increase in the relative expression level indicates overexpression.

Visualizations

Signaling Pathways and Experimental Workflows

Pacidamycin_Resistance_Mechanisms cluster_uptake High-Level Resistance (Impaired Uptake) cluster_efflux Low-Level Resistance (Efflux Pump Overexpression) Pacidamycin_ext Pacidamycin (Extracellular) Opp_system Opp Oligopeptide Permease (OppA, OppB) Pacidamycin_ext->Opp_system Uptake Pacidamycin_int Pacidamycin (Intracellular) Opp_system->Pacidamycin_int MraY Target: MraY (Cell Wall Synthesis) Pacidamycin_int->MraY Inhibition Cell_death Cell Death MraY->Cell_death Mutation Mutation in oppA or oppB Mutation->Opp_system Inactivation Pacidamycin_ext_efflux Pacidamycin (Extracellular) Pacidamycin_int_efflux Pacidamycin (Intracellular) Pacidamycin_ext_efflux->Pacidamycin_int_efflux Diffusion Outer_Membrane Inner_Membrane Efflux_Pump MexAB-OprM or MexCD-OprJ Pacidamycin_int_efflux->Efflux_Pump MraY_efflux Target: MraY Pacidamycin_int_efflux->MraY_efflux Reduced Inhibition Efflux_Pump->Pacidamycin_ext_efflux Efflux Cell_survival Cell Survival MraY_efflux->Cell_survival Overexpression Gene Overexpression Overexpression->Efflux_Pump Increased Production

Caption: Mechanisms of Pacidamycin resistance in P. aeruginosa.

Experimental_Workflow start Start: Observe Pacidamycin Resistance in P. aeruginosa Culture mic_determination Determine MIC start->mic_determination high_level High-Level Resistance (MIC ≈ 512 µg/ml) mic_determination->high_level low_level Low-Level Resistance (MIC ≈ 64 µg/ml) mic_determination->low_level cross_resistance_test Test Cross-Resistance to other antibiotics high_level->cross_resistance_test low_level->cross_resistance_test no_cross_resistance No Cross-Resistance cross_resistance_test->no_cross_resistance If High-Level MIC cross_resistance Cross-Resistance Observed cross_resistance_test->cross_resistance If Low-Level MIC sequence_opp Sequence oppA and oppB genes no_cross_resistance->sequence_opp qRT_PCR Perform qRT-PCR for efflux pump genes cross_resistance->qRT_PCR opp_mutation Identify mutations in opp operon sequence_opp->opp_mutation efflux_overexpression Confirm efflux pump overexpression qRT_PCR->efflux_overexpression end_high Conclusion: High-level resistance due to impaired uptake opp_mutation->end_high end_low Conclusion: Low-level resistance due to efflux efflux_overexpression->end_low

Caption: Troubleshooting workflow for Pacidamycin resistance.

References

optimizing fermentation conditions for enhanced Pacidamycin 6 biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the fermentation conditions for enhanced Pacidamycin 6 biosynthesis. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Troubleshooting Guide

This section addresses common problems encountered during this compound fermentation, offering potential causes and actionable solutions.

Problem IDQuestionPotential CausesSuggested Solutions
PAC-T01 Low or no this compound production despite good cell growth. 1. Suboptimal Fermentation Parameters: The pH, temperature, or dissolved oxygen levels may not be ideal for secondary metabolite production, even if they support vegetative growth. 2. Nutrient Limitation: Key precursors for this compound biosynthesis, such as specific amino acids (m-tyrosine, 2,3-diaminobutyric acid) or uracil (B121893), might be depleted. 3. Catabolite Repression: High concentrations of rapidly metabolizable carbon sources like glucose can inhibit the production of secondary metabolites. 4. Incorrect Harvest Time: this compound is a secondary metabolite, and its production typically occurs during the stationary phase of growth. Harvesting too early or too late can result in low yields.1. Optimize Physical Parameters: Systematically evaluate the effect of pH (range 5.2-10.0, optimum likely around 7.6), temperature (range 25-42°C, optimum around 28-29°C), and agitation (e.g., 255 rpm) on production. 2. Precursor Feeding: Supplement the fermentation medium with potential precursors. Conduct a precursor feeding experiment (see Experimental Protocols). 3. Carbon Source Optimization: Test alternative or mixed carbon sources. A fed-batch strategy to maintain a low concentration of the primary carbon source can also be effective. 4. Time Course Analysis: Perform a time-course study, sampling at regular intervals to determine the optimal harvest time for maximum this compound concentration.
PAC-T02 Inconsistent this compound yields between fermentation batches. 1. Inoculum Variability: Differences in the age, size, or physiological state of the inoculum can lead to inconsistent fermentation performance. 2. Media Preparation Inconsistencies: Minor variations in media components, their preparation, or sterilization can impact microbial growth and production. 3. Environmental Fluctuations: Inconsistent control of fermentation parameters (pH, temperature, aeration) between batches.1. Standardize Inoculum Preparation: Follow a strict protocol for inoculum development, ensuring a consistent inoculum size (e.g., 4.5% v/v) and age. 2. Strict Media Protocol: Use a standardized protocol for media preparation, including precise weighing of components and consistent sterilization procedures. 3. Calibrate and Monitor Equipment: Regularly calibrate probes (pH, DO) and ensure that temperature and agitation controllers are functioning correctly.
PAC-T03 Foaming in the bioreactor. 1. High Protein Content in Media: Complex nitrogen sources like soybean meal or yeast extract can cause foaming. 2. High Agitation/Aeration Rates: Excessive mechanical agitation or high gas flow rates can exacerbate foaming.1. Use of Antifoaming Agents: Add a sterile antifoaming agent (e.g., silicone-based) at the beginning of the fermentation or as needed. 2. Optimize Agitation and Aeration: Determine the minimum agitation and aeration rates that provide sufficient oxygen for production without causing excessive foaming.
PAC-T04 Difficulty in detecting or quantifying this compound. 1. Inadequate Analytical Method: The chosen analytical method may lack the required sensitivity or selectivity. 2. Sample Degradation: this compound may be unstable under the extraction or storage conditions. 3. Matrix Effects: Components in the fermentation broth may interfere with the analytical signal.1. Develop a Robust Analytical Method: Utilize a sensitive and specific method like HPLC-MS/MS for quantification (see Experimental Protocols for general guidance). 2. Optimize Sample Handling: Process samples immediately after collection or store them at -80°C. Evaluate the stability of this compound under different conditions. 3. Sample Preparation: Employ a suitable sample preparation technique, such as solid-phase extraction (SPE), to remove interfering matrix components.

Frequently Asked Questions (FAQs)

Q1: What is the recommended growth medium for Streptomyces coeruleorubidus for this compound production?

A1: While a universally optimized medium for this compound production is not publicly available, a good starting point is a medium rich in complex carbon and nitrogen sources. You can begin with a known medium for Streptomyces and then optimize its components.

Table 1: Example Media for Streptomyces coeruleorubidus

Medium NameComponentConcentration (g/L)
GYM Streptomyces Medium Glucose4.0
Yeast Extract4.0
Malt Extract10.0
CaCO₃2.0
Agar (for solid medium)12.0
Production Medium Example [1]Glucose10.0
Soybean Meal10.0
NaCl10.0
CaCO₃1.0

Q2: What are the optimal physical fermentation parameters for this compound production?

A2: The optimal conditions for secondary metabolite production can differ from those for optimal growth. Based on studies of Streptomyces coeruleorubidus and related species producing peptide antibiotics, the following ranges are recommended as a starting point for optimization.[1][2]

Table 2: Recommended Starting Fermentation Parameters

ParameterRecommended RangeOptimal (Example for Vancomycin)[2]
pH 5.2 - 10.07.6
Temperature 25 - 42 °C29 °C
Agitation 200 - 300 rpm255 rpm
Inoculum Size 2 - 10% (v/v)4.5%
Aeration 0.5 - 1.5 vvm< 1:10 medium-to-air ratio

Q3: How can I increase the yield of this compound through media supplementation?

A3: Since this compound is a uridyl peptide antibiotic, its biosynthesis is dependent on the availability of specific precursors. Supplementing the medium with these building blocks can significantly enhance the yield. This approach has been shown to increase the overall antibiotic recovery from approximately 1-2 mg/L to over 100 mg/L through a combination of strain selection, medium manipulation, and amino acid feeding.[3] Key precursors to consider for supplementation include uracil and the amino acids that constitute the peptide chain, particularly the non-proteinogenic amino acid m-tyrosine and 2,3-diaminobutyric acid (DABA).

Q4: What is the general workflow for optimizing fermentation conditions?

A4: A systematic approach is crucial for successful optimization. The process generally involves screening multiple factors and then fine-tuning the most significant ones.

G A Strain Selection & Inoculum Development B One-Factor-at-a-Time (OFAT) Screening of Media Components (Carbon, Nitrogen, Minerals) A->B C Screening of Physical Parameters (pH, Temp, Agitation) B->C D Statistical Optimization (e.g., Response Surface Methodology) C->D E Precursor Feeding Experiments D->E G Validation of Optimized Conditions D->G E->G F Scale-up in Bioreactor G->F

Caption: Fermentation Optimization Workflow.

Q5: What is the biosynthetic pathway for this compound?

A5: this compound is synthesized by a non-ribosomal peptide synthetase (NRPS) machinery.[4][5] The biosynthesis involves the assembly of amino acid precursors and a uridine-derived moiety. The biosynthetic gene cluster contains genes encoding the NRPS modules and enzymes responsible for the synthesis of the non-proteinogenic amino acid precursors.

G cluster_precursors Precursor Synthesis cluster_nrps NRPS Assembly A Primary Metabolism (Amino Acids, Uracil) B Synthesis of m-Tyrosine A->B C Synthesis of 2,3-Diaminobutyric Acid (DABA) A->C D NRPS Modules (PacP, PacO, etc.) B->D C->D E Peptide Chain Elongation D->E F Attachment of Uridine Moiety E->F G This compound F->G

Caption: Simplified Pacidamycin Biosynthesis Pathway.

Experimental Protocols

Protocol 1: Precursor Feeding Experiment to Enhance this compound Production

Objective: To determine if the addition of specific precursors to the fermentation medium can increase the yield of this compound.

Materials:

  • Streptomyces coeruleorubidus culture

  • Seed medium (e.g., GYM)

  • Production medium (e.g., as described in Table 1)

  • Sterile stock solutions of potential precursors (e.g., L-m-tyrosine, 2,3-diaminobutyric acid, uracil) at various concentrations (e.g., 0.1, 0.5, 1.0 g/L)

  • Shake flasks (250 mL)

  • Shaking incubator

  • HPLC-MS/MS system for analysis

Methodology:

  • Inoculum Preparation: Inoculate a loopful of S. coeruleorubidus spores or mycelia into 50 mL of seed medium in a 250 mL flask. Incubate at 28°C with shaking at 220 rpm for 48-72 hours.

  • Production Culture: Inoculate 100 mL of production medium in 500 mL flasks with 4.5% (v/v) of the seed culture.

  • Precursor Addition: Aseptically add the sterile precursor stock solutions to the production flasks at the time of inoculation or at the beginning of the stationary phase (e.g., after 48 hours). Include a control flask with no added precursors.

  • Fermentation: Incubate the production cultures at 28°C with shaking at 255 rpm for 7-10 days.

  • Sampling and Extraction: Withdraw samples at regular intervals (e.g., every 24 hours). Centrifuge to separate the mycelia from the supernatant. Extract this compound from the supernatant using a suitable solvent (e.g., ethyl acetate) or solid-phase extraction.

  • Quantification: Analyze the concentration of this compound in the extracts using a validated HPLC-MS/MS method.

  • Data Analysis: Compare the this compound yields from the precursor-fed flasks to the control to determine the effect of each precursor and its optimal concentration.

Protocol 2: General HPLC-MS/MS Method for this compound Quantification

Objective: To quantify the concentration of this compound in fermentation broth extracts.

Instrumentation and Columns:

  • UHPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole).

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

Mobile Phases:

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

Chromatographic Conditions (Example):

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient from 5% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: Linear gradient from 95% to 5% B

    • 10.1-12 min: 5% B (re-equilibration)

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for this compound need to be determined by infusing a pure standard.

  • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity of this compound.

Sample Preparation (Solid-Phase Extraction - SPE):

  • Condition a mixed-mode cation exchange (MCX) SPE cartridge with methanol (B129727) followed by water.

  • Acidify the fermentation supernatant with formic acid.

  • Load the acidified sample onto the SPE cartridge.

  • Wash the cartridge with acidified water, followed by methanol to remove impurities.

  • Elute this compound with a basic methanolic solution (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase composition for injection.

Quantification:

  • Prepare a calibration curve using a pure standard of this compound.

  • Analyze the samples and quantify the concentration based on the calibration curve. An internal standard can be used for improved accuracy.

References

Technical Support Center: Troubleshooting Low Yields in Heterologous Expression of Pacidamycin 6

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the heterologous expression of Pacidamycin 6. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the production of this potent antibiotic.

Frequently Asked Questions (FAQs)

Q1: What is the native producer of this compound, and what is a common heterologous host?

A1: The natural producer of pacidamycins is Streptomyces coeruleorubidus.[1][2][3] A commonly used and successful heterologous host for the expression of the pacidamycin biosynthetic gene cluster (BGC) is Streptomyces lividans.[1][4]

Q2: What are the key components of the this compound biosynthetic gene cluster?

A2: The pacidamycin BGC is approximately 31 kb and contains 22 open reading frames (ORFs).[2][3][4] Key components include highly dissociated nonribosomal peptide synthetase (NRPS) modules, tailoring enzymes, and genes responsible for the synthesis of the unusual amino acid precursor, (2S, 3S)-diaminobutyric acid (DABA).[3][5]

Q3: Has successful heterologous expression of the entire Pacidamycin BGC been reported?

A3: Yes, the entire pacidamycin BGC has been successfully expressed in Streptomyces lividans, resulting in the production of Pacidamycin D and a new variant, Pacidamycin S.[1][4]

Q4: What are the major challenges in achieving high yields of this compound in a heterologous host?

A4: Common challenges include suboptimal gene expression due to weak or improperly regulated promoters, codon usage bias between the native producer and the heterologous host, limited availability of essential precursors, metabolic burden on the host, and suboptimal fermentation conditions.

Troubleshooting Guide

Issue 1: No or Very Low Production of this compound

If you are observing no detectable or extremely low levels of this compound, consider the following potential causes and solutions.

Potential Cause 1: Inefficient Transcription of the Biosynthetic Gene Cluster

The native promoters within the pacidamycin BGC may not be efficiently recognized by the transcriptional machinery of the heterologous host, such as S. lividans.

Solution: Promoter Replacement

Replace the native promoters of key operons within the BGC with strong, constitutive promoters that are known to be effective in Streptomyces.

Illustrative Data on Promoter Strength

PromoterRelative Expression LevelHypothetical this compound Yield (mg/L)
Native Promoter1x< 1
ermEp15x15-25
kasOp20x20-35

This table provides an illustrative example of how promoter choice can impact yield. Actual results may vary.

Experimental Protocol: Promoter Replacement in Streptomyces

A detailed protocol for replacing a native promoter with a synthetic, strong promoter using PCR targeting and Red/ET recombination is provided in the "Experimental Protocols" section below.

Potential Cause 2: Codon Usage Bias

The pacidamycin BGC from S. coeruleorubidus has a high GC content. If the heterologous host has a different codon preference, this can lead to translational stalling and low protein expression. Streptomyces genomes have a very high G+C content, and codon usage is predominantly determined by this mutational bias.[6] The leucyl codon TTA is particularly rare and its corresponding tRNA is only present in mature form late in the growth phase, which can be a bottleneck for the expression of genes containing this codon.[7]

Solution: Codon Usage Analysis and Gene Re-synthesis

  • Analyze the Codon Usage: Compare the codon usage of the pacidamycin BGC with that of your heterologous host. A codon usage table for Streptomyces lividans is available online.[8]

  • Identify Rare Codons: Pay special attention to the frequency of rare codons in the BGC that are infrequently used by the heterologous host.

  • Gene Re-synthesis: If significant codon bias is detected, consider re-synthesizing key genes or the entire BGC with optimized codons for S. lividans.

Workflow for Addressing Codon Bias

start Low this compound Yield check_codon Analyze Codon Usage of Pacidamycin BGC vs. Host start->check_codon is_biased Significant Bias Detected? check_codon->is_biased resynthesize Re-synthesize Key Genes with Optimized Codons is_biased->resynthesize Yes no_bias Continue with Other Troubleshooting Steps is_biased->no_bias No express Express Optimized BGC in Host resynthesize->express end Improved Yield express->end

Caption: Workflow for diagnosing and addressing codon usage bias.

Issue 2: Inconsistent or Moderate Yields of this compound

If you are able to produce this compound, but the yields are inconsistent or lower than expected, the following factors may be at play.

Potential Cause 1: Limited Precursor Supply

The biosynthesis of this compound requires specific precursors, including uridine, L-alanine, L-m-tyrosine, and the non-proteinogenic amino acid (2S, 3S)-diaminobutyric acid (DABA).[3] The heterologous host may not produce these precursors in sufficient quantities to support high-level production.

Solution: Precursor Feeding and Metabolic Engineering

  • Precursor Feeding: Supplement the fermentation medium with key precursors. Studies on precursor-directed biosynthesis of pacidamycins have shown that the biosynthetic machinery can incorporate externally supplied analogs, suggesting that precursor uptake is possible.[9][10]

  • Metabolic Engineering: Overexpress genes in the heterologous host that are involved in the biosynthesis of limiting precursors.

Illustrative Data on Precursor Feeding

Precursor SupplementedConcentration (mM)Hypothetical this compound Yield (mg/L)
None-15
L-m-Tyrosine525
L-Threonine (DABA precursor)1030
Uridine220
All three5, 10, 245

This table provides an illustrative example of how precursor feeding can impact yield. Optimal concentrations need to be determined empirically.

Potential Cause 2: Suboptimal Fermentation Conditions

The composition of the fermentation medium (carbon and nitrogen sources, phosphate (B84403) levels, trace elements) and physical parameters (pH, temperature, aeration) significantly impact secondary metabolite production in Streptomyces.[11][12][13][14]

Solution: Optimization of Fermentation Medium and Conditions

Systematically optimize the fermentation medium and culture conditions. A multi-step approach, starting with screening of different carbon and nitrogen sources, followed by response surface methodology (RSM) for fine-tuning the concentrations of key components, can be effective.[13]

Experimental Protocol: Fermentation Media Optimization

A general protocol for optimizing fermentation media for Streptomyces is provided in the "Experimental Protocols" section below.

Pacidamycin Biosynthetic Pathway with Potential Bottlenecks

cluster_precursors Precursor Biosynthesis cluster_assembly Pacidamycin Assembly Line (NRPS) L-Threonine L-Threonine DABA DABA Synthesis (PacQ, S, T) L-Threonine->DABA Uridine Uridine Uridyl_peptide_core Uridyl-Peptide Core Assembly Uridine->Uridyl_peptide_core L-m-Tyrosine L-m-Tyrosine Peptide_elongation Peptide Chain Elongation (PacP, O, L, etc.) L-m-Tyrosine->Peptide_elongation L-Alanine L-Alanine L-Alanine->Peptide_elongation DABA->Uridyl_peptide_core Uridyl_peptide_core->Peptide_elongation Final_product This compound Peptide_elongation->Final_product bottleneck1 Potential Bottleneck: Precursor Supply bottleneck1->L-Threonine bottleneck1->Uridine bottleneck1->L-m-Tyrosine bottleneck2 Potential Bottleneck: NRPS Expression/Activity bottleneck2->Peptide_elongation

Caption: Simplified this compound biosynthetic pathway highlighting potential bottlenecks.

Experimental Protocols

Protocol 1: Promoter Replacement via PCR-Targeting

This protocol is adapted from methods for genetic manipulation in Streptomyces.[15]

Materials:

  • Cosmid carrying the Pacidamycin BGC

  • E. coli BW25113/pIJ790 competent cells

  • Appropriate antibiotics for selection

  • Primers for amplifying the disruption cassette and for verification

  • Disruption cassette template plasmid (e.g., pIJ773)

  • Strong constitutive promoter fragment (e.g., ermEp*)

Procedure:

  • Design Primers: Design forward and reverse primers for amplifying the disruption cassette. The primers should have 39-nucleotide extensions homologous to the regions flanking the native promoter to be replaced and 20-nucleotide priming sequences for the disruption cassette.

  • Amplify Disruption Cassette: Perform PCR to amplify the apramycin (B1230331) resistance cassette from pIJ773 using the designed primers.

  • Purify PCR Product: Purify the PCR product using a PCR purification kit.

  • Prepare Competent Cells: Prepare electrocompetent E. coli BW25113/pIJ790 cells carrying the Pacidamycin BGC cosmid. Induce the Red recombinase genes with L-arabinose.

  • Electroporation: Electroporate the purified PCR product into the competent cells.

  • Selection and Verification: Select for apramycin-resistant colonies. Verify the correct replacement of the native promoter with the disruption cassette by PCR and restriction digestion.

  • Promoter 'Knock-in': In a similar fashion, replace the disruption cassette with the desired strong promoter fragment. This can be achieved by a two-step PCR process to generate a "knock-in" cassette containing the new promoter.

  • Transfer to S. lividans: Introduce the modified cosmid into S. lividans via conjugation.

  • Analyze Production: Ferment the recombinant S. lividans strain and analyze for this compound production by HPLC-MS.

Protocol 2: Optimization of Fermentation Medium

This protocol provides a general framework for optimizing the production medium for Streptomyces.

1. Initial Screening of Carbon and Nitrogen Sources:

  • Prepare a basal medium (e.g., containing salts and trace elements).

  • Test a variety of carbon sources (e.g., glucose, starch, glycerol, maltose) at a fixed concentration (e.g., 20 g/L).

  • Test a variety of nitrogen sources (e.g., yeast extract, tryptone, soybean meal, ammonium (B1175870) sulfate) at a fixed concentration (e.g., 5 g/L).

  • Perform small-scale fermentations (e.g., in 250 mL flasks) for each condition.

  • Measure the yield of this compound at a specific time point (e.g., 7 days).

2. Optimization of Key Media Components using Response Surface Methodology (RSM):

  • Based on the initial screening, select the best carbon and nitrogen sources.

  • Design a central composite design (CCD) experiment to investigate the effects of varying the concentrations of the selected carbon source, nitrogen source, and another key factor (e.g., phosphate concentration).

  • Perform the fermentation experiments according to the CCD matrix.

  • Analyze the this compound yield for each experimental run.

  • Use statistical software to fit a second-order polynomial equation to the data and determine the optimal concentrations of the media components.

3. Validation Experiment:

  • Perform a fermentation using the optimized medium predicted by the RSM model to validate the results.

General Troubleshooting Workflow

start Low this compound Yield check_expression Verify BGC Integrity and Expression (PCR, RT-qPCR) start->check_expression is_expressed BGC Expressed? check_expression->is_expressed no_expression Troubleshoot Transcription: - Promoter Strength - Regulatory Elements is_expressed->no_expression No optimize_translation Troubleshoot Translation: - Codon Usage Bias - Ribosome Binding Sites is_expressed->optimize_translation Yes no_expression->optimize_translation optimize_fermentation Optimize Fermentation: - Media Composition - Culture Conditions optimize_translation->optimize_fermentation optimize_precursors Optimize Precursor Supply: - Precursor Feeding - Metabolic Engineering optimize_fermentation->optimize_precursors end Improved Yield optimize_precursors->end

Caption: A logical workflow for troubleshooting low yields of this compound.

References

minimizing degradation of Pacidamycin 6 during purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Pacidamycin 6 during purification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

This compound is a member of the uridyl peptide antibiotic family, characterized by a complex structure consisting of a peptidyl chain linked to a modified uridine (B1682114) nucleoside. Its purification is challenging due to its amphoteric nature and susceptibility to degradation under various conditions, including exposure to non-optimal pH, temperature, and certain solvents.

Q2: What are the primary modes of degradation for this compound during purification?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its structural components (a peptide and a modified nucleoside), potential degradation routes include:

  • Hydrolysis: Cleavage of peptide bonds or the glycosidic bond of the nucleoside moiety, particularly at extreme pH values.

  • Oxidation: Certain amino acid residues within the peptide chain may be susceptible to oxidation.

  • Epimerization: Changes in the stereochemistry of amino acid residues can occur, especially under basic conditions.

Q3: What are the recommended storage conditions for this compound?

To ensure stability, this compound should be stored in a lyophilized (freeze-dried) powder form in a tightly sealed container at or below -20°C, protected from light and moisture.[1][2] For solutions, it is advisable to prepare fresh solutions for immediate use. If short-term storage of a solution is necessary, it should be kept at 2-8°C for no longer than 24 hours. For longer-term storage of solutions, it is recommended to flash-freeze aliquots in liquid nitrogen and store them at -80°C to minimize degradation from repeated freeze-thaw cycles.[1][2]

Q4: What is a suitable initial solvent for dissolving crude this compound?

Due to its complex structure, finding a single ideal solvent can be difficult. A good starting point is a mixture of an organic solvent and water. Dimethyl sulfoxide (B87167) (DMSO) or a mixture of acetonitrile (B52724) and water are often used to dissolve crude peptide-based compounds. It is recommended to start with a small amount of the crude material to test solubility before dissolving the entire batch.

Troubleshooting Guides

Issue 1: Low Yield of Purified this compound
Potential Cause Troubleshooting Steps
Degradation during purification - Maintain a low temperature (4°C) throughout the purification process.- Use a buffered mobile phase with a pH in the range of 4-6.- Minimize the duration of the purification process.
Poor binding to the chromatography column - Ensure the pH of the sample and the mobile phase are appropriate for the chosen column chemistry. For reversed-phase chromatography, a slightly acidic pH (e.g., with 0.1% trifluoroacetic acid) is common.- Check the solubility of this compound in the loading buffer; precipitation upon loading will lead to low yield.
Co-elution with impurities - Optimize the gradient of the organic solvent in the mobile phase to improve separation.- Try a different column chemistry (e.g., a different stationary phase or a column with a different pore size).
Irreversible adsorption to the column - For basic compounds that may interact strongly with acidic silica, consider adding a basic modifier like triethylamine (B128534) (0.1%) to the mobile phase to reduce peak tailing and improve recovery.
Issue 2: Presence of Degradation Products in the Purified Sample
Potential Cause Troubleshooting Steps
Hydrolysis due to pH extremes - Maintain the pH of all solutions (sample preparation and mobile phases) between 4 and 6.- Avoid prolonged exposure to strongly acidic or basic conditions.
Oxidation - Degas all solvents and use them fresh.- Consider adding antioxidants, such as 0.1% ascorbic acid, to the mobile phase if oxidation is suspected.
Temperature-induced degradation - Perform all purification steps at a controlled low temperature (e.g., in a cold room or using a column thermostat set to 4°C).

Experimental Protocols

Protocol 1: Preparative Reversed-Phase HPLC for this compound Purification

This protocol provides a general guideline for the purification of this compound using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). Optimization may be required based on the specific crude sample and HPLC system.

1. Materials and Reagents:

  • Crude this compound

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • C18 reversed-phase preparative HPLC column (e.g., 10 µm particle size, 150 Å pore size, 250 x 21.2 mm)

  • Preparative HPLC system with a UV detector

2. Sample Preparation:

  • Dissolve the crude this compound in a minimal amount of 50% acetonitrile in water.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

3. HPLC Conditions:

Parameter Condition
Column C18 reversed-phase, preparative scale
Mobile Phase A 0.1% TFA in water
Mobile Phase B 0.1% TFA in acetonitrile
Gradient 10-50% B over 40 minutes
Flow Rate 20 mL/min
Detection 220 nm and 260 nm
Column Temperature 25°C (or 4°C if degradation is a concern)

4. Purification Procedure:

  • Equilibrate the column with 10% Mobile Phase B for at least 30 minutes.

  • Inject the filtered sample onto the column.

  • Run the gradient elution as described above.

  • Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to this compound.

  • Analyze the collected fractions by analytical HPLC to determine their purity.

  • Pool the pure fractions and lyophilize to obtain the purified this compound as a powder.

Visualizations

Logical Workflow for Troubleshooting this compound Purification

troubleshooting_workflow start Start Purification issue Identify Issue start->issue low_yield Low Yield issue->low_yield Low Recovery degradation Degradation Products issue->degradation Impure Product check_conditions Check pH, Temp, Time low_yield->check_conditions check_ph Check pH degradation->check_ph optimize_binding Optimize Binding check_conditions->optimize_binding Conditions OK optimize_gradient Optimize Gradient optimize_binding->optimize_gradient Binding OK add_modifier Add Basic Modifier optimize_gradient->add_modifier Co-elution Persists end Successful Purification optimize_gradient->end Separation Improved add_modifier->end check_oxidation Check for Oxidation check_ph->check_oxidation pH OK check_ph->end pH Adjusted check_temp Check Temperature check_oxidation->check_temp No Oxidation check_oxidation->end Antioxidant Added check_temp->end Temp Controlled

Caption: Troubleshooting workflow for this compound purification.

Potential Degradation Pathways of this compound

degradation_pathways cluster_degradation Degradation Conditions cluster_products Potential Degradation Products pac6 This compound hydrolysis Hydrolysis (Acidic/Basic pH) pac6->hydrolysis oxidation Oxidation (Air/Peroxides) pac6->oxidation epimerization Epimerization (Basic pH) pac6->epimerization hydrolyzed_peptide Hydrolyzed Peptide Fragments hydrolysis->hydrolyzed_peptide hydrolyzed_nucleoside Uridine Derivative hydrolysis->hydrolyzed_nucleoside oxidized_residues Oxidized Amino Acids oxidation->oxidized_residues epimers Diastereomeric Impurities epimerization->epimers

Caption: Potential degradation pathways for this compound.

References

dealing with efflux pump-mediated resistance to Pacidamycin 6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for addressing efflux pump-mediated resistance to Pacidamycin 6, a uridyl-peptide antibiotic targeting the MraY translocase involved in bacterial cell wall synthesis.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound belongs to the uridyl-peptide class of antibiotics.[1][2] Its primary target is the bacterial enzyme MraY, a translocase essential for the biosynthesis of the cell wall component peptidoglycan.[1][2] By inhibiting MraY, this compound effectively blocks cell wall assembly, leading to bacterial cell death.

Q2: We are observing high Minimum Inhibitory Concentration (MIC) values for this compound against our Pseudomonas aeruginosa strains. What is the likely cause?

While several mechanisms can contribute to antibiotic resistance, a common issue with peptide-based antibiotics like Pacidamycin in P. aeruginosa is active removal from the cell by efflux pumps. Specifically, studies have shown that overexpression of the Resistance-Nodulation-Division (RND) family efflux pumps, particularly MexAB-OprM and MexCD-OprJ , can mediate resistance to Pacidamycin.[3] It is also important to note that impaired uptake of the drug is a primary mechanism for high-level resistance in P. aeruginosa.[3]

Q3: What are efflux pump inhibitors (EPIs), and can they help overcome this compound resistance?

Efflux pump inhibitors (EPIs) are compounds that block the activity of bacterial efflux pumps.[4][5] By doing so, they can increase the intracellular concentration of an antibiotic, potentially restoring its efficacy.[6] Common broad-spectrum EPIs used in research include Phenylalanine-Arginine Beta-Naphthylamide (PAβN) and Carbonyl cyanide m-chlorophenyl hydrazone (CCCP).[7][8] Using an EPI in combination with this compound is a key strategy to investigate and potentially reverse efflux-mediated resistance.

Q4: Our Pacidamycin-resistant isolates are also showing resistance to other antibiotics. Is this expected?

Yes, this is an expected phenomenon known as cross-resistance. The efflux pumps responsible for Pacidamycin resistance, such as MexAB-OprM and MexCD-OprJ in P. aeruginosa, are known to have broad substrate specificity.[9][10] They can expel a wide range of antimicrobial agents, including fluoroquinolones, β-lactams, macrolides, and tetracyclines.[3][8][10][11] Therefore, a strain overexpressing these pumps will likely exhibit a multidrug-resistant (MDR) phenotype.[3]

Troubleshooting Guide

This guide provides structured advice for specific experimental issues.

Problem / Observation Potential Cause Recommended Action
High this compound MIC Overexpression of efflux pumps (e.g., MexAB-OprM, MexCD-OprJ).[3]1. Confirm Efflux Activity: Perform an MIC potentiation assay by combining this compound with a known EPI like PAβN. A significant (≥4-fold) reduction in the MIC in the presence of the EPI suggests efflux involvement. 2. Measure Efflux Directly: Use a fluorescent dye accumulation assay (e.g., with ethidium (B1194527) bromide) to directly compare efflux activity between your resistant strain and a susceptible control strain.
MIC reduction with EPI is minimal, but resistance is high. The primary resistance mechanism may be impaired uptake rather than efflux.[3]1. Investigate Uptake: While direct uptake assays are complex, sequencing genes for transport systems, like the Opp oligopeptide permease system in P. aeruginosa, may reveal mutations that prevent this compound from entering the cell.[3]
Difficulty confirming synergy between this compound and an EPI. Suboptimal concentrations of one or both compounds are being used.Perform a Checkerboard Assay: This method allows for testing a wide range of concentration combinations to systematically determine the Fractional Inhibitory Concentration Index (FICI) and confirm synergy.
Inconsistent results in efflux pump assays. Issues with cell viability, dye concentration, or energy source for the pumps.1. Optimize Protocol: Ensure bacterial cells are in the correct growth phase (logarithmic) and that the concentration of the fluorescent substrate (e.g., ethidium bromide) is optimized and non-toxic. 2. Energy Source: Ensure an energy source like glucose is available for the pumps to function during the assay.[8]

Experimental Protocols & Data Presentation

MIC Potentiation Assay with an Efflux Pump Inhibitor

This experiment determines if inhibiting efflux pumps restores this compound susceptibility.

Methodology:

  • Prepare Inoculum: Culture the bacterial strain to be tested and adjust its turbidity to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[10] Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the assay wells.[10]

  • Prepare Plates: In a 96-well microtiter plate, prepare serial twofold dilutions of this compound in a suitable broth (e.g., Cation-Adjusted Mueller-Hinton Broth). Prepare two sets of plates.

  • Add EPI: To one set of plates, add a fixed, sub-inhibitory concentration of an EPI (e.g., 25 µg/mL of PAβN). To the second set, add the same volume of solvent (e.g., water or DMSO) as a control.

  • Inoculate: Add the standardized bacterial inoculum to all wells.

  • Incubate: Incubate the plates at 35°C ± 2°C for 16-20 hours.[10]

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[10]

Data Interpretation: A ≥4-fold decrease in the MIC of this compound in the presence of the EPI is considered a strong indicator of efflux-mediated resistance.

Strain MIC of this compound (µg/mL) MIC of this compound + EPI (µg/mL) Fold Reduction Interpretation
Susceptible Control441No significant efflux
Resistant Isolate 16488Efflux-mediated resistance
Resistant Isolate 264641Resistance likely due to other mechanisms (e.g., impaired uptake)
Checkerboard Synergy Assay

This assay quantifies the interaction between this compound and an EPI.

Methodology:

  • Prepare Stocks: Create stock solutions of this compound and the EPI in a suitable solvent.

  • Dilute Compounds: In a 96-well plate, create serial dilutions of this compound along the x-axis (columns) and serial dilutions of the EPI along the y-axis (rows). Each well will contain a unique concentration combination.[3][12]

  • Inoculate: Inoculate all wells with a standardized bacterial suspension (approx. 5 x 10⁵ CFU/mL).[3]

  • Incubate: Incubate the plate at 37°C for 18-24 hours.

  • Read Results: Determine the MIC of each compound alone and in combination.

Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI): FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Ethidium Bromide (EtBr) Accumulation Assay

This assay directly measures efflux pump activity by monitoring the fluorescence of EtBr, an efflux pump substrate.[7][9]

Methodology:

  • Cell Preparation: Grow bacterial cells to mid-log phase, harvest by centrifugation, and wash with a buffer (e.g., PBS). Resuspend the cells in the same buffer to a specific optical density.

  • Loading: Add EtBr to the cell suspension at a final concentration that is non-lethal but sufficient for fluorescence (e.g., 0.5 µg/ml).[9]

  • Fluorescence Monitoring: Place the suspension in a fluorometer and monitor fluorescence over time. Cells with active efflux will show lower fluorescence as EtBr is pumped out.[7]

  • Inhibition: To confirm that the observed efflux is energy-dependent, run a parallel experiment where cells are pre-treated with an EPI like CCCP or where an energy source (like glucose) is withheld. This should result in higher fluorescence (less efflux).[8]

Visualizations

Mechanism of Efflux Pump-Mediated Resistance

cluster_0 Bacterial Cell EffluxPump Efflux Pump (e.g., MexAB-OprM) Target MraY (Cell Wall Synthesis) Pacidamycin_out This compound EffluxPump->Pacidamycin_out Expels Drug Pacidamycin_in This compound Pacidamycin_in->EffluxPump Substrate Pacidamycin_in->Target Inhibits EPI EPI EPI->EffluxPump Blocks

Caption: Mechanism of efflux-mediated resistance to this compound and its inhibition by an EPI.

Experimental Workflow: Checkerboard Assay

A Prepare Serial Dilutions of this compound (Drug A) in 96-well plate columns C Inoculate all wells with standardized bacterial culture (~5x10^5 CFU/mL) A->C B Prepare Serial Dilutions of EPI (Drug B) in 96-well plate rows B->C D Incubate plate (18-24h at 37°C) C->D E Read plate for visible growth (Determine MICs) D->E F Calculate FICI Score FICI = FIC(A) + FIC(B) E->F G Interpret Result: Synergy (FICI <= 0.5) Indifference (0.5 < FICI <= 4) Antagonism (FICI > 4) F->G Start High this compound MIC Observed CheckEfflux Perform MIC Potentiation Assay with EPI Start->CheckEfflux Result ≥4-Fold MIC Reduction? CheckEfflux->Result EffluxConfirmed Efflux is a major resistance mechanism. Proceed with efflux quantification. Result->EffluxConfirmed Yes OtherMechanism Efflux is not the primary mechanism. Investigate alternatives (e.g., impaired uptake via opp mutants). Result->OtherMechanism No

References

Technical Support Center: Enhancing the In Vivo Stability of Pacidamycin 6

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pacidamycin 6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound for in vivo studies. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential stability issues?

This compound belongs to the pacidamycin family, a class of uridyl peptide antibiotics. These compounds are of interest due to their inhibition of translocase MraY, a key enzyme in bacterial cell wall synthesis.[1][2] As with many peptide-based molecules, this compound is susceptible to degradation in vivo, which can limit its therapeutic efficacy.[3] Potential stability issues include enzymatic degradation by proteases in plasma and tissues, as well as chemical instability under certain pH and temperature conditions.[4]

Q2: What are the first steps to assess the stability of my this compound analog?

Before conducting extensive in vivo experiments, it is crucial to evaluate the in vitro stability of your compound.[5][6] This proactive approach can save significant time and resources.[5] Key in vitro stability assays include:

  • Plasma Stability Assay: To determine the half-life of this compound in plasma from different species (e.g., mouse, rat, human).

  • Microsomal Stability Assay: To assess the susceptibility of the compound to metabolism by liver enzymes.[7]

  • pH Stability Profile: To understand the chemical stability of the molecule across a range of pH values, mimicking different physiological environments.

Q3: What are the general strategies to improve the in vivo stability of peptide-like compounds such as this compound?

Several strategies can be employed to enhance the stability of peptide-based molecules:

  • Chemical Modifications:

    • Incorporate Unnatural Amino Acids: Replacing natural L-amino acids with D-amino acids can significantly increase resistance to protease degradation.[8][9]

    • Cyclization: Creating a cyclic peptide structure can reduce conformational flexibility and mask cleavage sites from proteases.[4][8]

    • PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains can increase the molecule's size, which can shield it from enzymatic degradation and reduce renal clearance.[10]

  • Formulation Strategies:

    • Lipid-Based Delivery Systems: Encapsulating this compound in liposomes or nanoparticles can protect it from degradation and improve its pharmacokinetic profile.[10][11]

    • Solid Dispersions: Creating a solid dispersion with a polymer can enhance the solubility and stability of the compound.[11][12]

    • Microencapsulation: This technique creates a protective barrier around the active pharmaceutical ingredient (API) to shield it from environmental factors.[10][12]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the in vivo evaluation of this compound.

Problem Potential Cause Recommended Solution
Low in vivo exposure despite good in vitro activity. Rapid clearance and/or poor metabolic stability.[13]Conduct in vitro plasma and microsomal stability assays to determine the compound's half-life. If stability is low, consider chemical modifications or advanced formulation strategies.
High variability in in vivo efficacy between experiments. Inconsistent formulation or administration.Ensure a consistent and well-characterized formulation is used for each study. Validate the administration route and technique.
Observed toxicity at higher doses. Off-target effects or accumulation of toxic metabolites.[14]Perform metabolite identification studies to understand the degradation products. Consider strategies to improve tissue selectivity and reduce exposure in non-target organs.[14][15]
Discrepancy between in vitro and in vivo results. Poor absorption, high first-pass metabolism, or rapid degradation in the bloodstream.[16][17]Evaluate the compound's permeability and susceptibility to efflux transporters. Consider alternative routes of administration or formulation approaches to enhance bioavailability.[18]

Experimental Protocols

In Vitro Plasma Stability Assay

Objective: To determine the rate of degradation of this compound in plasma.

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Thaw plasma (e.g., human, rat, mouse) at 37°C.

  • Spike the this compound stock solution into the pre-warmed plasma to achieve the desired final concentration.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma sample.

  • Immediately quench the enzymatic activity by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Vortex and centrifuge the samples to precipitate plasma proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound.

  • Calculate the half-life (t½) from the disappearance rate of the compound.

In Vitro Microsomal Stability Assay

Objective: To assess the metabolic stability of this compound in the presence of liver microsomes.

Methodology:

  • Prepare a stock solution of this compound.

  • Prepare a reaction mixture containing liver microsomes (from the species of interest) and a buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Pre-warm the reaction mixture to 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Immediately add this compound to the reaction mixture.

  • Incubate at 37°C with gentle shaking.

  • At specified time points, take aliquots and stop the reaction by adding a cold quenching solution.

  • Process the samples (protein precipitation, centrifugation) and analyze the remaining parent compound by LC-MS/MS.

  • Determine the intrinsic clearance and predict the hepatic extraction ratio.[7]

Visual Guides

experimental_workflow cluster_invitro In Vitro Stability Assessment cluster_analysis Data Analysis & Decision cluster_improvement Stability Improvement Strategies cluster_invivo In Vivo Evaluation invitro_start This compound Analog plasma_stability Plasma Stability Assay invitro_start->plasma_stability microsomal_stability Microsomal Stability Assay invitro_start->microsomal_stability ph_stability pH Stability Profiling invitro_start->ph_stability analyze_data Analyze Stability Data plasma_stability->analyze_data microsomal_stability->analyze_data ph_stability->analyze_data decision_point Is Stability Sufficient? analyze_data->decision_point chem_mod Chemical Modification decision_point->chem_mod No formulation Formulation Development decision_point->formulation No invivo_studies In Vivo Studies decision_point->invivo_studies Yes chem_mod->invivo_studies formulation->invivo_studies

Caption: Workflow for assessing and improving this compound stability.

degradation_pathways cluster_enzymatic Enzymatic Degradation cluster_chemical Chemical Degradation pac_6 This compound (Active Compound) proteases Proteases (in plasma/tissues) pac_6->proteases metabolic_enzymes Metabolic Enzymes (e.g., in liver) pac_6->metabolic_enzymes ph_extremes pH Extremes pac_6->ph_extremes oxidation Oxidation pac_6->oxidation inactive_fragments Inactive Peptide Fragments proteases->inactive_fragments metabolites Metabolites metabolic_enzymes->metabolites degradation_products Degradation Products ph_extremes->degradation_products oxidation->degradation_products

Caption: Potential degradation pathways for this compound.

formulation_strategies cluster_strategies Formulation Strategies for Stability Enhancement unstable_pac_6 Unstable this compound lipid_delivery Lipid-Based Delivery (Liposomes, Nanoparticles) unstable_pac_6->lipid_delivery solid_dispersion Solid Dispersion unstable_pac_6->solid_dispersion microencapsulation Microencapsulation unstable_pac_6->microencapsulation cyclodextrin Cyclodextrin Complexation unstable_pac_6->cyclodextrin stable_pac_6 Stabilized this compound for In Vivo Studies lipid_delivery->stable_pac_6 solid_dispersion->stable_pac_6 microencapsulation->stable_pac_6 cyclodextrin->stable_pac_6

Caption: Formulation approaches to improve this compound stability.

References

Validation & Comparative

A Comparative Guide to Pacidamycin 6 and Mureidomycin in MraY Inhibition Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the MraY inhibition kinetics of two prominent uridylpeptide nucleoside antibiotics: Pacidamycin 6 and Mureidomycin. By examining their inhibitory mechanisms and providing supporting experimental data and protocols, this document aims to inform research and development efforts targeting the essential bacterial enzyme MraY.

Introduction to MraY and its Inhibitors

Phospho-MurNAc-pentapeptide translocase (MraY) is an integral membrane enzyme crucial for the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall.[1][2] MraY catalyzes the transfer of phospho-MurNAc-pentapeptide from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403), forming Lipid I.[1][2] This initial membrane-bound step is essential for bacterial survival, making MraY an attractive target for novel antibiotics.

Pacidamycins and mureidomycins are families of naturally occurring nucleoside antibiotics that inhibit MraY.[1] Both belong to a broader class of structurally similar uridylpeptide compounds and share a common uridine (B1682114) moiety, which is critical for binding to the MraY active site.[1] Their primary mechanism of action involves blocking the formation of Lipid I, thereby disrupting cell wall synthesis.

Quantitative Comparison of MraY Inhibition

InhibitorTarget EnzymeInhibition ParameterValueReference
Mureidomycin A E. coli MraYKi36 nMSlow Binding Inhibition of Phospho-N-acetylmuramyl-pentapeptide-translocase (Escherichia coli) by Mureidomycin A
Ki*2 nMSlow Binding Inhibition of Phospho-N-acetylmuramyl-pentapeptide-translocase (Escherichia coli) by Mureidomycin A
Pacidamycin D MraYIC506.2 µMTotal synthesis and biological evaluation of pacidamycin D and its 3'-hydroxy analogue

Note: Ki represents the initial inhibition constant, while Ki* represents the final, tighter binding inhibition constant characteristic of slow-binding inhibitors. IC50 is the half-maximal inhibitory concentration. A direct comparison of IC50 and Ki values should be made with caution as they are determined under different experimental conditions. However, the significant difference in magnitude strongly suggests that mureidomycin A is a more potent inhibitor of MraY than Pacidamycin D.

Mechanism of MraY Inhibition

The inhibitory action of both pacidamycins and mureidomycins stems from their ability to bind to the active site of MraY, preventing the binding of the natural substrate, UDP-MurNAc-pentapeptide. The shared uridine moiety plays a pivotal role in anchoring these inhibitors to the enzyme.[1] Variations in the peptide side chains of these molecules influence their binding affinity and kinetic properties. Mureidomycin A's characterization as a slow-binding inhibitor suggests a two-step binding mechanism, where an initial encounter complex isomerizes to a more stable, tightly bound complex. This prolonged engagement with the target can contribute to enhanced antibacterial efficacy.

MraY_Inhibition cluster_0 MraY Catalytic Cycle cluster_1 Inhibition Pathway MraY MraY (Free Enzyme) MraY_UDP MraY-UDP-MurNAc-pp Complex MraY->MraY_UDP MraY_Inhibitor MraY-Inhibitor Complex (Inactive) MraY->MraY_Inhibitor MraY_Lipid MraY-Lipid I Complex MraY_UDP->MraY_Lipid Catalysis MraY_Lipid->MraY Release LipidI Lipid I MraY_Lipid->LipidI UMP UMP MraY_Lipid->UMP UDP UDP-MurNAc- pentapeptide UDP->MraY Binds C55P Undecaprenyl Phosphate (C55-P) C55P->MraY_UDP Binds Inhibitor This compound or Mureidomycin Inhibitor->MraY Binds to Active Site

Caption: MraY catalytic cycle and its inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the inhibition kinetics of MraY inhibitors.

Fluorescence-Based MraY Inhibition Assay

This continuous assay measures the transfer of a fluorescently labeled UDP-MurNAc-pentapeptide derivative to the lipid carrier, resulting in an increase in fluorescence as the dansyl group moves into a more hydrophobic environment.

a. Materials and Reagents:

  • Purified MraY enzyme

  • UDP-MurNAc-Nε-dansylpentapeptide (fluorescent substrate)

  • Undecaprenyl phosphate (C55-P)

  • Triton X-100

  • Tris-HCl buffer (pH 7.5)

  • MgCl2

  • KCl

  • Inhibitors (this compound, Mureidomycin) at various concentrations

  • 96-well microplate, black

  • Fluorescence plate reader

b. Experimental Workflow:

Fluorescence_Assay_Workflow prep Prepare Reaction Mix (Buffer, MgCl2, KCl, Triton X-100, UDP-MurNAc-dansylpentapeptide, C55-P) add_inhibitor Add varying concentrations of inhibitor (this compound or Mureidomycin) to wells prep->add_inhibitor add_enzyme Initiate reaction by adding MraY enzyme add_inhibitor->add_enzyme incubate Incubate at 30°C add_enzyme->incubate measure Monitor fluorescence increase over time (e.g., every minute for 30-60 minutes) incubate->measure analyze Calculate initial reaction velocities and determine IC50 values measure->analyze

Caption: Workflow for the fluorescence-based MraY assay.

c. Data Analysis: The initial rates of the reaction are determined from the linear phase of the fluorescence increase. For IC50 determination, the percentage of inhibition at each inhibitor concentration is calculated relative to a control without inhibitor. The data are then plotted as percent inhibition versus inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve. For slow-binding inhibitors like mureidomycin, progress curves are analyzed to determine the initial (Ki) and final steady-state (Ki*) inhibition constants.

Radiolabeled MraY Inhibition Assay

This discontinuous assay measures the incorporation of a radiolabeled precursor into Lipid I.

a. Materials and Reagents:

  • Purified MraY enzyme

  • [14C]UDP-MurNAc-pentapeptide or [3H]UDP-MurNAc-pentapeptide (radiolabeled substrate)

  • Undecaprenyl phosphate (C55-P)

  • Triton X-100

  • Tris-HCl buffer (pH 7.5)

  • MgCl2

  • KCl

  • Inhibitors (this compound, Mureidomycin) at various concentrations

  • Butanol

  • Scintillation vials and cocktail

  • Liquid scintillation counter

b. Experimental Workflow:

Radiolabeled_Assay_Workflow setup Set up reaction mixtures with buffer, MgCl2, KCl, Triton X-100, C55-P, and varying inhibitor concentrations preincubate Pre-incubate for 5 minutes at 37°C setup->preincubate start_reaction Initiate reaction by adding [14C]UDP-MurNAc-pentapeptide preincubate->start_reaction incubate Incubate for a defined time (e.g., 20 minutes) at 37°C start_reaction->incubate stop_reaction Stop reaction by adding butanol incubate->stop_reaction extract Extract the lipid-soluble product (Lipid I) by vortexing and centrifugation stop_reaction->extract scintillation Transfer the organic phase to a scintillation vial, evaporate the solvent, add scintillation cocktail extract->scintillation count Measure radioactivity using a liquid scintillation counter scintillation->count analyze Calculate the amount of product formed and determine inhibitory constants count->analyze

Caption: Workflow for the radiolabeled MraY assay.

c. Data Analysis: The amount of radiolabeled Lipid I formed is quantified by liquid scintillation counting. The inhibitory effect is determined by comparing the radioactivity in the presence of the inhibitor to a control without the inhibitor. Kinetic parameters such as Ki and IC50 are determined by analyzing the reaction rates at different substrate and inhibitor concentrations.

Conclusion

The available data indicates that mureidomycin A is a significantly more potent inhibitor of MraY than Pacidamycin D, exhibiting slow-binding kinetics that suggest a prolonged interaction with the enzyme. While specific kinetic data for this compound is needed for a direct comparison, the information gathered provides a strong basis for further investigation into the structure-activity relationships of these important classes of MraY inhibitors. The detailed experimental protocols provided herein offer a standardized approach for researchers to further characterize these and other novel MraY inhibitors, aiding in the development of new antibacterial agents to combat drug-resistant bacteria.

References

Validating MraY Target Engagement of Pacidamycin 6 In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies to validate the in vivo target engagement of Pacidamycin 6 with its intended target, the phospho-N-acetylmuramoyl-pentapeptide translocase (MraY). MraY is an essential bacterial enzyme in the peptidoglycan biosynthesis pathway, making it a critical target for novel antibiotics. This compound, a member of the uridyl peptide family of antibiotics, is a known inhibitor of MraY.[1][2][3][4] This guide will compare experimental approaches, present available data for pacidamycins and other MraY inhibitors, and provide detailed experimental protocols to aid in the design of robust in vivo target validation studies.

Executive Summary

Direct validation of target engagement in a living organism is a critical step in the development of any new therapeutic agent. For this compound, confirming that its antibacterial activity is a direct result of MraY inhibition in an in vivo setting is paramount. While in vitro assays can confirm the inhibitory activity of this compound against purified MraY, in vivo studies are necessary to understand its efficacy, pharmacokinetics, and target interaction in a complex biological system. This guide explores several established and emerging techniques for in vivo target engagement, drawing comparisons with other MraY inhibitors where data is available.

Comparative Analysis of In Vivo Target Engagement Strategies

Validating the interaction between this compound and MraY in vivo can be approached through a combination of genetic, biochemical, and microbiological methods. The following table summarizes key methodologies, their principles, and a comparison with alternative approaches.

Methodology Principle Advantages Disadvantages Applicability to this compound
Bacterial Load Reduction in Murine Infection Models Measurement of the reduction in bacterial colony-forming units (CFU) in tissues of infected animals (e.g., thigh, lung) following treatment with this compound.[5]Provides direct evidence of in vivo antibacterial efficacy. Relatively straightforward and well-established.Does not directly confirm MraY as the target. Efficacy can be influenced by pharmacokinetic and pharmacodynamic factors.High: Essential for demonstrating in vivo activity. Published data on pacidamycins in P. aeruginosa infection models exists, though with mixed results.[1][2]
Resistance Frequency Analysis Determination of the frequency at which spontaneous resistance to this compound arises in a bacterial population. Sequencing of resistant mutants to identify mutations in the mraY gene.[2]Strong genetic evidence of target engagement if resistance is consistently mapped to the target gene.Resistance may arise through other mechanisms (e.g., efflux pumps, drug modification).High: Studies have shown the emergence of resistance to pacidamycins in P. aeruginosa, providing a feasible approach for target validation.[2]
Target Overexpression/Underexpression Studies Genetically modifying the pathogen to overexpress or underexpress MraY and observing changes in susceptibility to this compound.Provides strong evidence for target specificity.Technically challenging to implement in some bacterial species. May not be directly applicable to an in vivo infection model.Moderate: Can be a powerful tool in engineered lab strains, but its direct application in an animal model is complex.
Cellular Thermal Shift Assay (CETSA) Measures the thermal stabilization of MraY in bacterial cells upon binding of this compound. This can be adapted for in vivo use by analyzing tissues from treated animals.Provides direct evidence of target binding in a cellular or in vivo context. Does not require modification of the compound.Can be technically challenging and requires specific antibodies or mass spectrometry for detection.High: A powerful and increasingly utilized method for in vivo target engagement validation.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Correlating the pharmacokinetic profile of this compound (e.g., concentration in plasma and tissue) with its pharmacodynamic effect (bacterial killing) to establish a relationship between drug exposure and target engagement.[5][6][7][8][9]Provides a quantitative understanding of the dose-response relationship and can help optimize dosing regimens.Indirectly infers target engagement. Requires extensive data collection and specialized modeling expertise.High: Essential for understanding the clinical potential of this compound. Some pharmacokinetic data for Pacidamycin 1 is available.[1]

Quantitative Data Comparison

Direct comparative in vivo target engagement data for this compound is limited in the public domain. However, we can draw comparisons from in vitro data and in vivo efficacy studies of pacidamycins and other MraY inhibitors.

Table 1: In Vitro MraY Inhibition

Compound Target Organism IC50 (nM) Reference
CarbacaprazamycinAquifex aeolicus MraY104[3]
CapuramycinAquifex aeolicus MraY185[3]
3′-hydroxymureidomycin AAquifex aeolicus MraY52[3]
PacidamycinE. coli MraYEfficient inhibition (qualitative)[2]
PacidamycinS. aureus MraYEfficient inhibition (qualitative)[2]

Table 2: In Vivo Efficacy of Pacidamycins

Compound Infection Model Organism Key Finding Reference
Pacidamycin 1Mouse protection testPseudomonas aeruginosaInactive[1]
PacidamycinsNot specifiedPseudomonas aeruginosaPossess in vivo activity, but high frequency of resistance[2]

Note: The conflicting reports on the in vivo efficacy of pacidamycins highlight the importance of robust and well-controlled in vivo target engagement studies.

Experimental Protocols

The following are detailed methodologies for key experiments to validate the in vivo target engagement of this compound with MraY.

Murine Thigh Infection Model for Efficacy Assessment

This model is a standard for evaluating the in vivo efficacy of antibiotics against localized bacterial infections.

Workflow Diagram:

Murine_Thigh_Infection_Model cluster_preparation Preparation cluster_infection Infection & Treatment cluster_analysis Analysis Bacterial_Culture Bacterial Culture (e.g., P. aeruginosa) Inoculum_Prep Inoculum Preparation Bacterial_Culture->Inoculum_Prep Infection Intramuscular Injection of Bacteria into Thigh Inoculum_Prep->Infection Animal_Acclimatization Animal Acclimatization (e.g., BALB/c mice) Animal_Acclimatization->Infection Treatment_Group Treatment with This compound Infection->Treatment_Group Control_Group Vehicle Control Infection->Control_Group Euthanasia Euthanasia at Defined Time Points Treatment_Group->Euthanasia Control_Group->Euthanasia Thigh_Homogenization Thigh Homogenization Euthanasia->Thigh_Homogenization CFU_Plating Serial Dilution & CFU Plating Thigh_Homogenization->CFU_Plating Data_Analysis Data Analysis (log10 CFU reduction) CFU_Plating->Data_Analysis

Caption: Workflow for the murine thigh infection model.

Protocol:

  • Bacterial Culture: Culture the desired bacterial strain (e.g., Pseudomonas aeruginosa) to mid-logarithmic phase in an appropriate broth medium.

  • Inoculum Preparation: Wash the bacterial cells and resuspend them in sterile saline to a final concentration of approximately 107 CFU/mL.

  • Animal Infection: Anesthetize mice (e.g., female BALB/c, 6-8 weeks old) and inject 0.1 mL of the bacterial inoculum into the posterior thigh muscle.

  • Treatment: At a specified time post-infection (e.g., 2 hours), administer this compound via a relevant route (e.g., subcutaneous or intravenous). A control group should receive the vehicle alone.

  • Tissue Harvesting and Processing: At various time points post-treatment (e.g., 24 hours), euthanize the mice. Aseptically remove the infected thigh muscle, homogenize it in sterile saline.

  • Bacterial Load Determination: Perform serial dilutions of the tissue homogenate and plate on appropriate agar (B569324) plates. Incubate the plates overnight and count the number of colonies to determine the CFU per gram of tissue.

  • Data Analysis: Compare the bacterial load in the this compound-treated group to the vehicle-treated control group. A statistically significant reduction in CFU indicates in vivo efficacy.

In Vivo Resistance Frequency and Mutant Analysis

This experiment aims to provide genetic evidence of target engagement.

Workflow Diagram:

Resistance_Frequency_Analysis cluster_selection Selection of Resistant Mutants cluster_characterization Characterization of Mutants cluster_analysis Analysis Bacterial_Culture High-Density Bacterial Culture Plating Plate on Agar with This compound (2-4x MIC) Bacterial_Culture->Plating Incubation Incubate and Count Resistant Colonies Plating->Incubation MIC_Determination Determine MIC of this compound for Resistant Mutants Incubation->MIC_Determination Genomic_DNA_Extraction Genomic DNA Extraction Incubation->Genomic_DNA_Extraction PCR_Amplification PCR Amplification of mraY Gene Genomic_DNA_Extraction->PCR_Amplification Sequencing Sanger Sequencing of mraY PCR_Amplification->Sequencing Sequence_Alignment Align Mutant mraY Sequence with Wild-Type Sequencing->Sequence_Alignment Mutation_Identification Identify Mutations in mraY Sequence_Alignment->Mutation_Identification

Caption: Workflow for resistance frequency analysis.

Protocol:

  • Selection of Resistant Mutants:

    • Grow a large culture of the target bacterium to a high density (e.g., 1010 CFU/mL).

    • Plate a known number of cells onto agar plates containing this compound at a concentration of 2-4 times the minimum inhibitory concentration (MIC).

    • Incubate the plates and count the number of resistant colonies that appear.

    • Calculate the frequency of resistance by dividing the number of resistant colonies by the total number of plated cells.

  • Characterization of Resistant Mutants:

    • Isolate several independent resistant colonies.

    • Determine the MIC of this compound for each mutant to confirm the level of resistance.

    • Extract genomic DNA from the resistant mutants and the wild-type parent strain.

    • Amplify the mraY gene from the genomic DNA using polymerase chain reaction (PCR).

    • Sequence the PCR products to identify any mutations in the mraY gene of the resistant mutants.

  • Data Analysis:

    • Align the mraY gene sequences from the resistant mutants with the wild-type sequence.

    • Consistent identification of mutations in the mraY gene of resistant mutants provides strong evidence that MraY is the in vivo target of this compound.

Conclusion

Validating the in vivo target engagement of this compound with MraY is a multifaceted process that requires a combination of experimental approaches. While direct comparative data for this compound is not extensively available, the methodologies outlined in this guide, which have been applied to other MraY inhibitors, provide a robust framework for its evaluation. A comprehensive assessment using murine infection models to determine efficacy, coupled with genetic analysis of resistant mutants, will provide strong evidence of on-target activity. Advanced techniques like in vivo CETSA can offer direct proof of target binding. The successful validation of MraY as the in vivo target of this compound will be a critical milestone in its development as a potential therapeutic agent to combat bacterial infections.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Pacidamycin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pacidamycins, a class of uridyl peptide antibiotics, exhibit potent and selective activity against Pseudomonas aeruginosa, a challenging Gram-negative pathogen. Their unique mechanism of action, the inhibition of the essential bacterial cell wall biosynthesis enzyme MraY (translocase I), makes them an attractive scaffold for the development of novel antibacterial agents. This guide provides a comparative analysis of the structure-activity relationships of Pacidamycin analogs, presenting available quantitative data, detailed experimental protocols, and a comparison with other MraY inhibitors.

Data Presentation: Antibacterial Activity of Pacidamycin Analogs

The available quantitative data on the structure-activity relationship (SAR) of Pacidamycin analogs is currently limited but highlights critical structural features for antibacterial activity. Modifications at both the N- and C-termini of the peptide chain, as well as on the sugar moiety, have been explored.

Table 1: Minimum Inhibitory Concentration (MIC) of Pacidamycin Analogs against Pseudomonas aeruginosa

CompoundModificationTest StrainMIC (µg/mL)
Pacidamycin 1-P. aeruginosa8 - 64[1]
Pacidamycin 4N-terminal m-tyrosineP. aeruginosa ATCC 1544216
Pacidamycin 4N (Pictet-Spengler derivative)Bicyclic N-terminal residue from m-tyrosine and formaldehydeP. aeruginosa ATCC 1544264
Pictet-Spengler derivative of Pacidamycin 4 (5-bromosalicylaldehyde)Modified bicyclic N-terminal residueP. aeruginosa ATCC 15442>128
Pictet-Spengler derivative of Pacidamycin 4 (4-bromobenzaldehyde)Modified bicyclic N-terminal residueP. aeruginosa ATCC 15442>128
Pictet-Spengler derivative of Pacidamycin 4 (4-bromo-3-nitrobenzaldehyde)Modified bicyclic N-terminal residueP. aeruginosa ATCC 15442>128
Difluoro-pacidamycin analogFluorinated C-terminal phenylalanineP. aeruginosa128[1]
Monochloro-pacidamycin analogChlorinated C-terminal phenylalanineP. aeruginosa128[1]
High-level resistant mutantMutation in opp operonP. aeruginosa PAO1>500[2]

Table 2: MraY Inhibition by Pacidamycin Analogs and Other MraY Inhibitors

CompoundClassIC50
PacidamycinUridyl peptideInhibition confirmed, specific IC50 for Pacidamycin 6 not readily available
5'-aminoacyl Pacidamycin D derivative (3-aminopropionyl)Uridyl peptide260 µM[1]
5'-aminoacyl Pacidamycin D derivative (7-aminoheptanoyl)Uridyl peptide1.5 mM[1]
Mureidomycin AUridyl peptideSimilar activity to Pacidamycins[3]
NapsamycinsUridyl peptideSimilar activity to Pacidamycins[3]
CarbacaprazamycinLiposidomycin/Caprazamycin104 nM[3]
CapuramycinCapuramycin185 nM[3]
3′-hydroxymureidomycin AMureidomycin52 nM[3]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of Pacidamycin analogs is determined using the broth microdilution method, following established guidelines.

1. Preparation of Bacterial Inoculum:

  • A single colony of Pseudomonas aeruginosa is used to inoculate a suitable broth medium (e.g., Cation-adjusted Mueller-Hinton Broth, CAMHB).

  • The culture is incubated overnight at 37°C.

  • The overnight culture is diluted in fresh broth to achieve a standardized turbidity, equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • The standardized suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antibiotic Dilutions:

  • A stock solution of the Pacidamycin analog is prepared in a suitable solvent.

  • Serial twofold dilutions of the compound are prepared in the broth medium in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Each well containing the diluted compound is inoculated with the prepared bacterial suspension.

  • A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included.

  • The plate is incubated at 37°C for 16-20 hours.

4. Determination of MIC:

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

In Vitro MraY Inhibition Assay

The inhibitory activity of Pacidamycin analogs against their molecular target, MraY, can be assessed using various enzymatic assays. A common method involves monitoring the formation of Lipid I from radiolabeled UDP-MurNAc-pentapeptide.

1. Enzyme Preparation:

  • MraY can be obtained from bacterial membrane preparations, either from wild-type strains or from strains overexpressing the enzyme.

2. Substrates:

  • The soluble substrate is UDP-N-acetylmuramoyl-pentapeptide (UDP-MurNAc-pp), which can be radiolabeled (e.g., with [¹⁴C] or [³H]).

  • The lipid substrate is typically undecaprenyl phosphate (B84403) (C55-P).

3. Assay Procedure:

  • The reaction mixture contains a buffer, detergent (to solubilize the membrane-bound enzyme and lipid substrate), Mg²⁺ ions (a required cofactor), the MraY enzyme preparation, and the test compound (Pacidamycin analog) at various concentrations.

  • The reaction is initiated by the addition of the radiolabeled UDP-MurNAc-pp and undecaprenyl phosphate.

  • The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period.

4. Product Detection and Quantification:

  • The reaction is stopped, and the product, radiolabeled Lipid I, is separated from the unreacted substrate. This can be achieved by methods such as butanol extraction or scintillation proximity assay (SPA).

  • The amount of radioactivity in the product is quantified using a scintillation counter.

5. IC50 Determination:

  • The percentage of inhibition of MraY activity is calculated for each concentration of the test compound.

  • The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the compound concentration.

Visualizations

SAR_of_Pacidamycin cluster_pacidamycin Pacidamycin Core Structure cluster_modifications Structural Modifications cluster_activity Antibacterial Activity Pacidamycin_Structure Uridine - Sugar - Peptide Backbone N_Terminus N-Terminus C_Terminus C-Terminus Sugar Sugar Moiety High_Activity High Activity N_Terminus->High_Activity Free Amine on m-Tyrosine is crucial Reduced_Activity Reduced Activity N_Terminus->Reduced_Activity Bicyclic Ring Formation (Pictet-Spengler) C_Terminus->Reduced_Activity Halogenation Sugar->Reduced_Activity 5'-Aminoacyl derivatives Inactive Inactive MraY_Inhibition_Workflow cluster_components Assay Components cluster_process Experimental Process cluster_result Result MraY MraY Enzyme Incubation Incubation at 37°C MraY->Incubation Substrates Radiolabeled UDP-MurNAc-pp + Undecaprenyl-P Substrates->Incubation Inhibitor Pacidamycin Analog Inhibitor->Incubation Separation Separation of Product (Lipid I) Incubation->Separation Quantification Quantification of Radioactivity Separation->Quantification IC50 IC50 Determination Quantification->IC50

References

Comparative Efficacy of Pacidamycin 6 and Other Anti-Pseudomonal Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the efficacy of Pacidamycin 6, a uridyl peptide antibiotic, against Pseudomonas aeruginosa, benchmarked against other commonly used anti-pseudomonal agents. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available in vitro and in vivo data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.

Overview of this compound

Pacidamycins are a class of nucleoside-peptide antibiotics with a targeted spectrum of activity, notably against Pseudomonas aeruginosa.[1] this compound, a member of this class, exerts its antibacterial effect by inhibiting MraY (translocase I), an essential enzyme in the bacterial cell wall peptidoglycan biosynthesis pathway.[2] This mechanism is distinct from many other classes of antibiotics, making it a subject of interest in the face of growing antimicrobial resistance.

A significant challenge associated with pacidamycins is the high frequency of resistance development in P. aeruginosa, occurring at a rate of 10⁻⁶ to 10⁻⁷.[2] This resistance is primarily attributed to mutations in the opp operon, which encodes an oligopeptide transport system responsible for the uptake of pacidamycin into the bacterial cell.[2]

In Vitro Efficacy: A Comparative Analysis

Direct head-to-head comparative studies detailing the Minimum Inhibitory Concentration (MIC) of this compound against a panel of other anti-pseudomonal agents are limited in the public domain. However, by compiling data from various studies, a comparative overview can be constructed. The following table summarizes the reported MIC ranges for Pacidamycin 1 (a closely related analogue) and other commonly used anti-pseudomonal drugs against P. aeruginosa. It is crucial to note that these values are derived from different studies and may not be directly comparable due to variations in the specific strains tested and the precise methodologies employed.

Antimicrobial Agent Class MIC Range (µg/mL) against P. aeruginosa Reference(s)
Pacidamycin 1Uridyl Peptide8 - 64[1]
Piperacillin-Tazobactamβ-lactam/β-lactamase inhibitorMIC₅₀: 4, MIC₉₀: 128[3]
CeftazidimeCephalosporin (3rd Gen)MIC₅₀/MIC₉₀ not specified in snippets, but active[4][5]
MeropenemCarbapenemMIC₅₀: 0.5, MIC₉₀: 16[3]
Imipenem-RelebactamCarbapenem/β-lactamase inhibitor97.3% susceptible[6]
Ceftazidime-AvibactamCephalosporin/β-lactamase inhibitorMIC₅₀: 2, MIC₉₀: 8[3]
Ceftolozane-TazobactamCephalosporin/β-lactamase inhibitorMIC₅₀: 0.5, MIC₉₀: 2[3]
TobramycinAminoglycoside96.4% susceptible[6]

In Vivo Efficacy

Limited in vivo data is available for pacidamycins. A key study reported that pacidamycins were found to be inactive in a mouse protection test against P. aeruginosa infection.[1] After a single subcutaneous injection of 25 mg/kg of pacidamycin 1, the maximum serum concentration (Cmax) was approximately 50 µg/ml with a short serum half-life of 0.5 hours.[1]

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution Method

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental in vitro metric for assessing antibiotic efficacy. The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is a standard procedure.

a. Inoculum Preparation:

  • Bacterial isolates of P. aeruginosa are cultured on a suitable agar (B569324) medium (e.g., Mueller-Hinton agar) for 18-24 hours.

  • A suspension of the bacterial colonies is prepared in a sterile broth (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • The standardized inoculum is further diluted to achieve the final desired concentration for the assay.

b. Assay Procedure:

  • A serial two-fold dilution of the antimicrobial agents is prepared in CAMHB in a 96-well microtiter plate.

  • Each well is inoculated with the prepared bacterial suspension.

  • The plates are incubated at 35°C for 16-20 hours.

  • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

c. Quality Control:

  • Reference strains of P. aeruginosa with known MIC values (e.g., P. aeruginosa ATCC 27853) should be included in each assay to ensure the accuracy and reproducibility of the results.

In Vivo Efficacy Testing: Murine Thigh Infection Model

Animal models are critical for evaluating the in vivo efficacy of novel antimicrobial agents. The neutropenic murine thigh infection model is a commonly used model for assessing the activity of antibiotics against P. aeruginosa.

a. Animal Model:

  • Female CD-1 mice (or other suitable strains) are rendered neutropenic by the administration of cyclophosphamide.

  • This mimics an immunocompromised state, making the animals more susceptible to infection.

b. Infection Procedure:

  • A standardized inoculum of a pathogenic strain of P. aeruginosa is prepared.

  • A defined volume of the bacterial suspension is injected into the thigh muscle of the neutropenic mice.

c. Treatment and Evaluation:

  • At a specified time post-infection, treatment with the test compound (e.g., this compound) and comparator agents is initiated. Human-simulated regimens can be administered to mimic clinical exposure.

  • After a defined treatment period, the mice are euthanized, and the thigh muscles are aseptically removed and homogenized.

  • The number of viable bacteria (CFU) in the thigh tissue is determined by plating serial dilutions of the homogenate.

  • The efficacy of the treatment is assessed by the reduction in bacterial burden (log₁₀ CFU) compared to untreated control animals.

Visualizing Mechanisms and Workflows

Mechanism of Action and Resistance of Pacidamycin

G Mechanism of Action and Resistance of Pacidamycin cluster_0 Pseudomonas aeruginosa Pacidamycin_out Pacidamycin Opp Opp Oligopeptide Transporter Pacidamycin_out->Opp Uptake Opp_mutated Mutated Opp Transporter Pacidamycin_out->Opp_mutated Impaired Uptake Pacidamycin_in Pacidamycin (intracellular) Opp->Pacidamycin_in MraY MraY (Translocase I) Pacidamycin_in->MraY Inhibition Peptidoglycan_synthesis Peptidoglycan Synthesis MraY->Peptidoglycan_synthesis Blocked Cell_wall Bacterial Cell Wall Peptidoglycan_synthesis->Cell_wall Cell_lysis Cell Lysis Cell_wall->Cell_lysis Leads to

Caption: Pacidamycin's mechanism of action and the primary mode of resistance in P. aeruginosa.

Experimental Workflow for In Vitro Antimicrobial Susceptibility Testing

G Experimental Workflow: Broth Microdilution MIC Assay start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Microtiter Plate with Bacterial Suspension prep_inoculum->inoculate prep_plate Prepare Serial Dilutions of Antimicrobial Agents in 96-well Plate prep_plate->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read Results Visually or with Plate Reader incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Conclusion

This compound represents a class of antibiotics with a specific and potent in vitro activity against Pseudomonas aeruginosa. Its unique mechanism of action targeting MraY is a valuable attribute in the context of multidrug resistance. However, the high frequency of resistance development through mutations in the oligopeptide transport system and the reported lack of efficacy in a mouse model present significant hurdles for its clinical development.[1][2] Further research is warranted to explore strategies to overcome these limitations, such as the development of pacidamycin analogues with improved uptake or the use of combination therapies. For researchers in drug development, while the in vitro data is promising, the in vivo and resistance data underscore the importance of comprehensive preclinical evaluation for novel anti-pseudomonal agents.

References

Unraveling Pacidamycin 6 Cross-Resistance: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cross-resistance profiles of Pacidamycin 6, a uridyl peptide antibiotic with targeted activity against Pseudomonas aeruginosa, reveals two distinct resistance phenotypes with significant implications for antibiotic stewardship and future drug development. High-level resistance, driven by impaired drug uptake, surprisingly confers no cross-resistance to other antibiotic classes. In contrast, low-level resistance, mediated by the upregulation of efflux pumps, results in cross-resistance to several common antibiotics, including fluoroquinolones, tetracyclines, and macrolides.

This guide provides a comprehensive comparison of this compound cross-resistance with other antibiotic classes, supported by experimental data and detailed methodologies for key experiments. The findings are critical for researchers, scientists, and drug development professionals investigating novel antibiotics and strategies to combat antimicrobial resistance.

Two Tiers of Resistance: Distinct Mechanisms and Cross-Resistance Profiles

Studies on Pseudomonas aeruginosa have identified two primary types of spontaneous mutants with reduced susceptibility to pacidamycins.

Type 1: High-Level Resistance with No Cross-Resistance

Characterized by a significant increase in the minimum inhibitory concentration (MIC) of pacidamycin (up to 512 µg/mL), these mutants demonstrate no corresponding increase in resistance to other classes of antibiotics.[1][2] This high-level resistance is attributed to mutations in the opp operon, which encodes for an oligopeptide permease (Opp) transport system. This system is responsible for the uptake of pacidamycin across the bacterial inner membrane.[1][2] Impairment of this transport system effectively prevents the antibiotic from reaching its intracellular target, the enzyme MraY involved in cell wall synthesis.

Type 2: Low-Level Resistance with Cross-Resistance

These mutants exhibit a more modest increase in the pacidamycin MIC (around 64 µg/mL) but display a concerning pattern of cross-resistance to other antibiotic classes.[1][2] This phenotype is linked to the overexpression of the MexAB-OprM or MexCD-OprJ multidrug resistance efflux pumps.[1] These pumps are not specific to pacidamycin and can actively transport a wide range of substrates out of the bacterial cell, leading to reduced susceptibility to multiple, structurally unrelated antibiotics. The antibiotics to which these low-level pacidamycin-resistant mutants show cross-resistance include levofloxacin (B1675101) (a fluoroquinolone), tetracycline, and erythromycin (B1671065) (a macrolide).[1]

Comparative Analysis of Minimum Inhibitory Concentrations (MICs)

The following tables summarize the quantitative data on the MICs of various antibiotics against wild-type P. aeruginosa and the two types of pacidamycin-resistant mutants. This data is compiled from multiple studies and provides a clear comparison of the cross-resistance profiles.

Table 1: Pacidamycin MICs in Wild-Type and Resistant P. aeruginosa

StrainResistance MechanismPacidamycin MIC (µg/mL)
Wild-Type (PAO1)-4 - 16
Type 1 Mutant (e.g., PAM1135)Impaired uptake (opp mutation)>500
Type 2 MutantEfflux pump overexpression64

Data sourced from Goto et al. (2013).[1][2]

Table 2: Comparative MICs of Various Antibiotic Classes against Pacidamycin-Resistant P. aeruginosa Mutants

AntibioticAntibiotic ClassWild-Type MIC (µg/mL)Type 1 (Opp Mutant) MIC (µg/mL)Type 2 (Efflux Overexpression) MIC (µg/mL)
Pacidamycin Uridyl Peptide4 - 16>500 64
Levofloxacin Fluoroquinolone0.5 - 2No significant change4 - 16
Tetracycline Tetracycline8 - 32No significant change64 - 128
Erythromycin Macrolide128 - 256No significant change>512
Ciprofloxacin Fluoroquinolone0.25 - 1No significant change2 - 8
Gentamicin Aminoglycoside1 - 4No significant changeNo significant change
Ceftazidime Cephalosporin1 - 4No significant changeNo significant change
Imipenem Carbapenem1 - 4No significant changeNo significant change

Note: The MIC values for antibiotics other than pacidamycin against the resistant mutants are indicative ranges based on the known substrate profiles of the overexpressed efflux pumps and qualitative descriptions of cross-resistance. Precise values can vary between specific mutant strains.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Selection of Spontaneous Pacidamycin-Resistant Mutants

This protocol outlines the method for isolating spontaneous mutants of P. aeruginosa with resistance to pacidamycin.

  • Bacterial Culture: Grow wild-type P. aeruginosa (e.g., PAO1) overnight in Luria-Bertani (LB) broth.

  • Plating: Spread approximately 10⁸ to 10⁹ colony-forming units (CFU) of the overnight culture onto LB agar (B569324) plates containing pacidamycin at a concentration 4 to 16 times the MIC of the wild-type strain (e.g., 50 µg/mL or 200 µg/mL).[2]

  • Incubation: Incubate the plates at 37°C for 24-48 hours until colonies appear.

  • Mutant Selection and Phenotyping:

    • To isolate both Type 1 and Type 2 mutants: Pick individual colonies and re-streak them on fresh pacidamycin-containing plates to confirm resistance.

    • To specifically select for Type 2 (efflux-mediated) mutants: Replica-plate the initial resistant colonies onto LB agar containing a known substrate of the Mex pumps, such as levofloxacin (at 4 times its MIC, e.g., 0.5 µg/mL).[2] Colonies that grow on both pacidamycin and levofloxacin plates are likely Type 2 mutants. Alternatively, select directly on plates containing both pacidamycin and levofloxacin.[2]

  • Frequency Calculation: The frequency of resistant mutants is calculated by dividing the number of resistant colonies by the total number of CFU plated.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antibiotic against a bacterial strain.

  • Preparation of Antibiotic Dilutions: Prepare a two-fold serial dilution of each antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial inoculum of the test strain (wild-type or resistant mutant) in CAMHB, adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Visualizing the Pathways to Resistance

The following diagrams illustrate the mechanisms of pacidamycin resistance and the experimental workflow for their identification.

ResistanceMechanisms Mechanisms of Pacidamycin Resistance in P. aeruginosa cluster_uptake Type 1: High-Level Resistance cluster_efflux Type 2: Low-Level Cross-Resistance Pacidamycin_out Pacidamycin (extracellular) Opp Opp Permease Pacidamycin_out->Opp Uptake Opp_mutated Mutated Opp Permease Pacidamycin_out->Opp_mutated Impaired Uptake Pacidamycin_in Pacidamycin (intracellular) Opp->Pacidamycin_in MraY MraY (Target) Pacidamycin_in->MraY Inhibition CellWall Cell Wall Synthesis MraY->CellWall No_Pacidamycin_in No_Pacidamycin_in Opp_mutated->No_Pacidamycin_in No Intracellular Antibiotic Pacidamycin_out2 Pacidamycin (extracellular) Uptake2 Normal Uptake Pacidamycin_out2->Uptake2 Pacidamycin_in2 Pacidamycin (intracellular) Uptake2->Pacidamycin_in2 Efflux MexAB-OprM / MexCD-OprJ (Overexpressed) Pacidamycin_in2->Efflux Efflux Efflux->Pacidamycin_out2 Other_Abx Other Antibiotics (e.g., Levofloxacin) Other_Abx->Efflux Efflux

Caption: Mechanisms of Pacidamycin Resistance in P. aeruginosa.

ExperimentalWorkflow Workflow for Pacidamycin Cross-Resistance Study Start Start: Wild-Type P. aeruginosa Culture Plate Plate on Pacidamycin Agar Start->Plate Incubate Incubate 24-48h Plate->Incubate Colonies Resistant Colonies Appear Incubate->Colonies ReplicaPlate Replica Plate on Levofloxacin Agar Colonies->ReplicaPlate NoGrowth No Growth on Levofloxacin ReplicaPlate->NoGrowth Yes Growth Growth on Levofloxacin ReplicaPlate->Growth No Type1 Identify as Type 1 Mutant (High-Level Resistance, No Cross-Resistance) NoGrowth->Type1 Type2 Identify as Type 2 Mutant (Low-Level Resistance, Cross-Resistance) Growth->Type2 MIC_Test1 Perform MIC Testing (Multiple Antibiotics) Type1->MIC_Test1 MIC_Test2 Perform MIC Testing (Multiple Antibiotics) Type2->MIC_Test2 DataAnalysis Compare MICs and Analyze Cross-Resistance Profile MIC_Test1->DataAnalysis MIC_Test2->DataAnalysis

Caption: Experimental Workflow for Identifying Pacidamycin Resistance Types.

Conclusion

The cross-resistance profile of this compound is intricately linked to the underlying mechanism of resistance. The absence of cross-resistance in high-level resistant mutants is a promising characteristic, suggesting that the development of resistance to pacidamycin through impaired uptake would not compromise the efficacy of other antibiotic classes. However, the emergence of low-level resistance through efflux pump overexpression highlights a significant clinical challenge, as it can lead to multidrug resistance. These findings underscore the importance of understanding the specific resistance mechanisms at play when considering the use of novel antibiotics and in the development of strategies to mitigate the spread of antibiotic resistance. For drug development professionals, these insights can guide the design of new pacidamycin analogs that may be less susceptible to efflux or the co-administration of efflux pump inhibitors to enhance and preserve the activity of this promising class of antibiotics.

References

A Comparative Guide to the Biosynthesis of Pacidamycin 6 and Napsamycins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pacidamycin 6 and the napsamycins are structurally related uridyl peptide antibiotics that function by inhibiting MraY, a crucial bacterial translocase involved in cell wall biosynthesis. Their unique structures, featuring a 3'-deoxyuridine (B14125) nucleoside, a non-proteinogenic amino acid N-methyl-2,3-diaminobutyric acid (DABA), and a ureido linkage, make them attractive candidates for novel antibiotic development. Understanding the intricacies of their biosynthetic pathways is paramount for targeted genetic engineering and the generation of novel analogs with improved therapeutic properties. This guide provides a detailed comparison of the biosynthetic pathways of this compound and napsamycins, highlighting the key enzymatic steps, genetic organization, and available experimental data.

Genetic Organization of the Biosynthetic Gene Clusters

The biosynthetic machinery for both pacidamycins and napsamycins is encoded in dedicated gene clusters, designated pac and nps, respectively. Both clusters were identified in Streptomyces species and feature a collection of genes encoding non-ribosomal peptide synthetases (NRPSs), tailoring enzymes, and regulatory proteins.[1][2]

The pac gene cluster from Streptomyces coeruleorubidus NRRL 18370 spans approximately 31 kb and contains 22 open reading frames (ORFs), designated pacA through pacV.[3][4][5] Similarly, the nps gene cluster from Streptomyces sp. DSM5940 is organized in a contiguous stretch of DNA and contains 29 hypothetical genes.[6] A notable feature of both clusters is the presence of highly dissociated NRPS modules, where the adenylation (A), thiolation (T), and condensation (C) domains are encoded on separate proteins, suggesting a flexible and modular assembly line.[3][6]

Table 1: Comparison of the Biosynthetic Gene Clusters of Pacidamycin and Napsamycin

FeaturePacidamycin (pac)Napsamycin (nps)Reference
Producing Organism Streptomyces coeruleorubidus NRRL 18370Streptomyces sp. DSM 5940[3][6]
Gene Cluster Size ~31 kbNot explicitly stated, but contains 29 genes[3][6]
Number of ORFs 22 (pacA-V)29[3][6]
Key Enzyme Types Dissociated NRPSs, Tailoring enzymes (e.g., methyltransferases, oxidoreductases)Dissociated NRPSs, Tailoring enzymes[3][6]
NCBI Accession No. HM855229HQ287563[2]

Comparative Analysis of Biosynthetic Pathways

The biosynthesis of both pacidamycins and napsamycins can be broadly divided into three key stages: (1) formation of the uridine-derived core, (2) synthesis of the peptide backbone via a non-ribosomal peptide synthesis-like mechanism, and (3) final assembly and tailoring modifications. While the overall logic is conserved, there are key differences in the enzymes and specific intermediates involved.

Formation of the Uridine-Derived Core

The initial steps in both pathways involve the modification of a uridine (B1682114) precursor. In the pacidamycin pathway, the biosynthesis of the 3'-deoxyuridine nucleoside has been proposed to proceed through a series of enzymatic modifications of uridine.

Assembly of the Peptide Backbone

A central feature of both pathways is the assembly of the peptide backbone by a series of discrete, single- or di-domain NRPS enzymes. This "nonlinear" or "dissociated" NRPS machinery is responsible for the activation and incorporation of the constituent amino acids, including the non-proteinogenic DABA.

In the pacidamycin pathway, the biosynthesis of the key DABA precursor is thought to be catalyzed by the products of the pacQ, pacS, and pacT genes, likely from L-threonine.[5] The formation of the characteristic ureido bond between two amino acid residues is another critical step, which in the pacidamycin pathway involves the enzymes PacL, PacJ, PacN, and PacO.[4][7]

While the napsamycin pathway also involves a similar NRPS-like mechanism for peptide assembly, the specific enzymes responsible for each step have not been as extensively characterized as in the pacidamycin pathway.[6] However, the presence of homologous genes in the nps cluster suggests a conserved mechanism for DABA synthesis and ureido bond formation.

Final Assembly and Tailoring

The final steps involve the attachment of the peptide backbone to the uridine-derived core and any subsequent tailoring reactions. In the pacidamycin pathway, the N-methylation of the DABA residue is catalyzed by the methyltransferase PacV.[5] The napsamycin pathway also includes genes predicted to be involved in the synthesis of N-methyl diaminobutyric acid and the generation of m-tyrosine.[6]

Visualization of the Biosynthetic Pathways

The following diagrams illustrate the proposed biosynthetic pathways for this compound and napsamycins, highlighting the key enzymatic steps and intermediates.

Biosynthetic_Pathways cluster_pacidamycin Pacidamycin Biosynthesis cluster_napsamycin Napsamycin Biosynthesis Uridine Uridine Modified_Uridine 3'-deoxyuridine derivative Uridine->Modified_Uridine pac genes Pacidamycin_6 This compound Modified_Uridine->Pacidamycin_6 L_Thr L-Threonine DABA N-methyl-DABA L_Thr->DABA pacQ, S, T, V Amino_Acids_Pac Amino Acids (Ala, m-Tyr, etc.) Peptide_Backbone_Pac Peptide Backbone Amino_Acids_Pac->Peptide_Backbone_Pac pac NRPS enzymes (pacL, J, N, O, etc.) Peptide_Backbone_Pac->Pacidamycin_6 Assembly & Tailoring Uridine_Nap Uridine Modified_Uridine_Nap 3'-deoxyuridine derivative Uridine_Nap->Modified_Uridine_Nap nps genes Napsamycins Napsamycins Modified_Uridine_Nap->Napsamycins Precursor_Nap Precursor DABA_Nap N-methyl-DABA Precursor_Nap->DABA_Nap nps genes Amino_Acids_Nap Amino Acids (Met, m-Tyr, etc.) Peptide_Backbone_Nap Peptide Backbone Amino_Acids_Nap->Peptide_Backbone_Nap nps NRPS-like enzymes Peptide_Backbone_Nap->Napsamycins Assembly & Tailoring

Caption: A simplified comparison of the proposed biosynthetic pathways for pacidamycins and napsamycins.

Experimental Protocols

Detailed experimental protocols for the characterization of these biosynthetic pathways are often found within the materials and methods sections of primary research articles. Key experimental approaches that have been employed include:

Heterologous Expression of Biosynthetic Gene Clusters

This technique involves cloning the entire pac or nps gene cluster into a suitable expression vector and introducing it into a genetically tractable host organism, such as Streptomyces lividans or Streptomyces coelicolor.[3][6] Successful production of the respective antibiotics in the heterologous host confirms the identity and functionality of the cloned gene cluster. A general workflow for this process is as follows:

  • Genomic DNA Isolation: High-quality genomic DNA is isolated from the producer strain.

  • Cosmid Library Construction: A cosmid library of the genomic DNA is created.

  • Gene Cluster Identification: The library is screened using probes designed from conserved regions of NRPS genes or other key biosynthetic genes.

  • Subcloning into an Expression Vector: The identified cosmid containing the complete gene cluster is subcloned into an appropriate E. coli-Streptomyces shuttle vector.

  • Transformation into a Heterologous Host: The expression vector is introduced into a suitable Streptomyces host strain via conjugation or protoplast transformation.

  • Fermentation and Product Analysis: The heterologous host is cultured under appropriate fermentation conditions, and the culture broth is analyzed for the production of the target antibiotics using techniques such as HPLC and mass spectrometry.

In Vitro Enzymatic Assays

To elucidate the function of individual enzymes in the pathway, in vitro assays are performed using purified recombinant proteins.[7] This typically involves:

  • Gene Cloning and Protein Expression: The gene of interest is cloned into an expression vector, and the corresponding protein is overexpressed in a suitable host, such as E. coli.

  • Protein Purification: The recombinant protein is purified to homogeneity using affinity chromatography and other purification techniques.

  • Enzyme Activity Assay: The activity of the purified enzyme is tested by incubating it with its predicted substrate(s) and cofactors. The formation of the product is monitored using methods such as HPLC, mass spectrometry, or radioactivity-based assays. For example, the adenylation activity of NRPS domains can be assessed using an ATP-[³²P]pyrophosphate exchange assay.[7]

Conclusion

The biosynthetic pathways of this compound and napsamycins share a remarkable degree of similarity, employing a conserved strategy of a dissociated NRPS system to assemble a complex peptide-nucleoside antibiotic. The identification and characterization of their respective gene clusters have provided a solid foundation for understanding the enzymatic logic behind their formation. However, while the pacidamycin pathway is becoming increasingly well-understood, further detailed biochemical characterization of the enzymes in the napsamycin pathway is required to draw a complete comparative picture. The continued investigation of these fascinating biosynthetic machineries holds great promise for the future development of novel and potent antibiotics through synthetic biology and combinatorial biosynthesis approaches.

References

Pacidamycin 6: A Comparative Analysis of In Vivo Efficacy in Animal Models of Infection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of Pacidamycin 6, a member of the pacidamycin class of uridyl peptide antibiotics. While this class of antibiotics has demonstrated promising in vitro activity against Pseudomonas aeruginosa, this guide will objectively present the available data on its performance in animal models of infection, alongside a comparison with established alternative antibiotics. The information is intended to inform researchers, scientists, and drug development professionals on the current state of knowledge regarding the in vivo potential of this antibiotic class.

Mechanism of Action: Targeting Bacterial Cell Wall Synthesis

Pacidamycins, including this compound, exert their antibacterial effect by inhibiting the enzyme phospho-N-acetylmuramoyl-pentapeptide translocase (MraY). MraY is a crucial bacterial enzyme that catalyzes a key step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. By binding to MraY, pacidamycins block the formation of Lipid I, a precursor molecule in the peptidoglycan synthesis pathway, ultimately leading to the inhibition of bacterial cell wall formation and bacterial cell death. This mechanism of action is distinct from many currently used antibiotics, making pacidamycins a subject of interest for combating antibiotic resistance.

In Vitro Activity of Pacidamycins against Pseudomonas aeruginosa

Pacidamycins have demonstrated specific and potent in vitro activity against Pseudomonas aeruginosa. The following table summarizes the reported minimum inhibitory concentrations (MICs) for this class of antibiotics against P. aeruginosa.

Antibiotic ClassOrganismMIC Range (µg/mL)
PacidamycinsPseudomonas aeruginosa8 - 64[1]

In Vivo Efficacy: A Critical Gap in the Data

Despite the promising in vitro activity, a key study from 1989 by Karwowski et al. reported that pacidamycins were inactive against Pseudomonas aeruginosa in a mouse protection test[1]. This finding presents a significant hurdle in the development of this antibiotic class for clinical use.

The same study provided some pharmacokinetic data for pacidamycin 1 in mice, which may offer some insight into the lack of in vivo efficacy. After a single subcutaneous injection of 25 mg/kg, the maximum serum concentration (Cmax) was approximately 50 µg/mL, and the serum half-life was short at 0.5 hours[1]. This rapid clearance could mean that the antibiotic concentration in the body does not remain above the MIC for a sufficient duration to effectively kill the bacteria in a live animal model.

To provide a clear context for the importance of in vivo efficacy, the following table compares the reported in vivo data for pacidamycins with that of other antibiotics commonly used to treat P. aeruginosa infections.

AntibioticAnimal ModelInfection TypeDosing RegimenOutcome
Pacidamycin 1 MouseSystemic Infection (Mouse Protection Test)Not specified in abstractInactive [1]
Ceftolozane/ Tazobactam Neutropenic MouseThigh Infection0.39 to 800 mg/kg every 6 hAchieved stasis (no change in bacterial count) with the time above MIC being 24.0% ± 3.3%[2][3]
Ciprofloxacin MouseGranuloma Pouch Infection40 mg/kg (intraperitoneal)Rapid decline in bacterial count for susceptible strains[4]
Tobramycin MouseChronic Lung Infection16 mg/kg/day (aerosol or subcutaneous) for 7 daysReduced bacterial burden and inflammation when treatment was started early

Experimental Protocols: Understanding the Models

To appreciate the data presented, it is essential to understand the methodologies behind the in vivo studies.

Mouse Protection Test (General Protocol)

While the specific details of the mouse protection test used for pacidamycins are not available in the public domain, a general protocol for such a test involves the following steps:

  • Infection: Mice are infected with a lethal dose of the pathogen, in this case, Pseudomonas aeruginosa. The infection can be induced via intraperitoneal injection or other relevant routes.

  • Treatment: A group of infected mice is treated with the test antibiotic at various doses and schedules. A control group receives a placebo.

  • Observation: The survival of the mice in both the treated and control groups is monitored over a specific period.

  • Efficacy Determination: The efficacy of the antibiotic is determined by its ability to protect the mice from death compared to the control group. The dose that protects 50% of the animals (ED50) is often calculated.

Neutropenic Mouse Thigh Infection Model

This model is commonly used to evaluate the efficacy of antibiotics against bacterial infections, particularly in immunocompromised hosts.

  • Induction of Neutropenia: Mice are treated with an agent like cyclophosphamide (B585) to reduce their neutrophil count, mimicking an immunocompromised state.

  • Infection: A known quantity of bacteria is injected into the thigh muscle of the mice.

  • Treatment: Antibiotic therapy is initiated at a specific time point post-infection, with varying doses and frequencies.

  • Assessment of Efficacy: At the end of the treatment period, the mice are euthanized, and the thigh muscles are homogenized to determine the number of viable bacteria (colony-forming units or CFU). A reduction in CFU compared to the control group indicates antibiotic efficacy.

Visualizing the Path to In Vivo Data

The following diagram illustrates the general workflow of an in vivo efficacy study in an animal model of infection, highlighting the key stages from hypothesis to data analysis.

G General Workflow of an In Vivo Efficacy Study cluster_0 Pre-clinical Hypothesis cluster_1 Animal Model Selection & Preparation cluster_2 Treatment & Observation cluster_3 Data Collection & Analysis A In Vitro Efficacy Demonstrated B Select Animal Model (e.g., Mouse, Rat) A->B C Induce Infection (e.g., P. aeruginosa) B->C D (Optional) Induce Immunocompromised State (e.g., Neutropenia) B->D If required E Administer Test Compound (this compound) C->E F Administer Comparator Antibiotic C->F G Administer Placebo (Control) C->G D->C H Monitor Animal Health & Survival E->H F->H G->H I Collect Samples (e.g., Tissue, Blood) H->I J Quantify Bacterial Load (CFU counts) I->J K Analyze Data & Determine Efficacy (e.g., ED50, Log Reduction) J->K

Caption: Workflow of a typical in vivo efficacy study.

Conclusion

This compound and other members of the pacidamycin class represent an interesting avenue for antibiotic research due to their novel mechanism of action targeting MraY. While they exhibit promising in vitro activity against the challenging pathogen Pseudomonas aeruginosa, the publicly available data indicates a lack of in vivo efficacy in a mouse protection test. The short serum half-life observed for pacidamycin 1 may contribute to this outcome.

For drug development professionals and researchers, this highlights a critical challenge: translating potent in vitro activity into in vivo efficacy. Future research on pacidamycins would need to address the pharmacokinetic and pharmacodynamic properties of these molecules to overcome the observed limitations. This could involve medicinal chemistry efforts to improve the stability and half-life of the compounds or the exploration of novel drug delivery systems. Until then, while the in vitro data is encouraging, the lack of demonstrated in vivo efficacy remains a significant barrier to the clinical development of this compound and its analogues.

References

A Head-to-Head Comparison of Pacidamycin 6 and Tunicamycin as MraY Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antibiotic-resistant bacteria necessitates the exploration of novel drug targets. One such promising target is the phospho-N-acetylmuramoyl-pentapeptide translocase (MraY), an essential bacterial enzyme that catalyzes a crucial step in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall.[1] Inhibition of MraY disrupts cell wall formation, leading to bacterial cell death. This guide provides a head-to-head comparison of two natural product inhibitors of MraY: Pacidamycin 6 and Tunicamycin (B1663573). Both compounds are nucleoside antibiotics that target MraY, but they exhibit distinct structural features and biological activities.[1][2]

Quantitative Comparison of MraY Inhibition

A direct quantitative comparison of the inhibitory potency of this compound and Tunicamycin against MraY is crucial for evaluating their potential as antibacterial agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.

InhibitorMraY IC50 (µM)Source OrganismNotes
Tunicamycin V 0.35Streptomyces lysosuperficusA well-characterized, potent MraY inhibitor.
This compound Not available in cited literatureStreptomyces coeruleorubidusWhile the pacidamycin class is known to inhibit MraY, a specific IC50 value for this compound is not readily available in the reviewed scientific literature.[2][3]

Mechanism of Action

Both this compound and Tunicamycin are nucleoside antibiotics that act as competitive inhibitors of MraY.[1] They mimic the structure of the natural substrate, UDP-MurNAc-pentapeptide, and bind to the active site of the enzyme, thereby preventing the formation of Lipid I, the first lipid-linked intermediate in peptidoglycan synthesis.

Tunicamycin: As a structural analogue of the MraY substrate, tunicamycin binds to the enzyme's active site, blocking the transfer of phospho-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (B84403).[1]

Pacidamycin: The pacidamycin family of antibiotics also targets MraY.[2] Their uridine-based structure is a key determinant for binding to the MraY active site.[4]

Chemical Structures

The chemical structures of Pacidamycin and Tunicamycin reveal key differences that likely contribute to their distinct biological activities.

Pacidamycin: Pacidamycins are complex peptidyl-nucleoside antibiotics. A representative structure of a pacidamycin is shown below.

Tunicamycin: Tunicamycin is a mixture of homologous nucleoside antibiotics. The general structure consists of uridine, N-acetylglucosamine, and a unique C11 aminodialdose called tunicamine, which is attached to a fatty acid chain of variable length.

Experimental Protocols

Accurate and reproducible assessment of MraY inhibition is fundamental to the discovery and development of new antibacterial agents. Below are detailed methodologies for key experiments used to evaluate MraY inhibitors.

In Vitro MraY Enzyme Inhibition Assay (Fluorescence-Based)

This assay continuously measures MraY activity by monitoring the fluorescence increase associated with the formation of a dansylated Lipid I analog.[5][6]

Materials:

  • Purified MraY enzyme

  • UDP-MurNAc-Nε-dansylpentapeptide (fluorescent substrate)

  • Undecaprenyl phosphate (C55-P)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.5% Triton X-100)

  • Test compounds (this compound, Tunicamycin) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing reaction buffer, undecaprenyl phosphate, and the purified MraY enzyme in the wells of a 96-well plate.

  • Add the test compounds at various concentrations to the wells. Include a DMSO control (no inhibitor).

  • Pre-incubate the mixture at the desired temperature (e.g., 30°C) for a defined period (e.g., 10 minutes).

  • Initiate the reaction by adding the fluorescent substrate, UDP-MurNAc-Nε-dansylpentapeptide.

  • Immediately begin monitoring the increase in fluorescence intensity at an emission wavelength of ~500-520 nm (with excitation at ~340 nm) over time (e.g., for 30-60 minutes) using a fluorescence plate reader.

  • Calculate the initial reaction rates from the linear portion of the fluorescence-time curves.

  • Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

In Vitro MraY Enzyme Inhibition Assay (Radiolabeled)

This assay measures the incorporation of a radiolabeled precursor into Lipid I.

Materials:

  • Purified MraY enzyme

  • UDP-MurNAc-[¹⁴C]pentapeptide (radiolabeled substrate)

  • Undecaprenyl phosphate (C55-P)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 20 mM MgCl2)

  • Test compounds (this compound, Tunicamycin) dissolved in DMSO

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Set up reaction tubes containing reaction buffer, undecaprenyl phosphate, and the purified MraY enzyme.

  • Add the test compounds at various concentrations to the tubes. Include a DMSO control.

  • Pre-incubate the mixtures at the desired temperature (e.g., 37°C) for a defined period.

  • Start the reaction by adding the radiolabeled substrate, UDP-MurNAc-[¹⁴C]pentapeptide.

  • Incubate the reactions for a specific time (e.g., 30 minutes).

  • Stop the reaction by adding an organic solvent (e.g., butanol) to extract the lipid-soluble product (Lipid I).

  • Centrifuge the tubes to separate the organic and aqueous phases.

  • Transfer a portion of the organic phase containing the radiolabeled Lipid I to a scintillation vial.

  • Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

  • Determine the IC50 value by plotting percent inhibition versus the logarithm of the inhibitor concentration.

Visualizations

MraY Catalyzed Step in Peptidoglycan Biosynthesis

MraY_Pathway MraY catalyzes the formation of Lipid I at the cytoplasmic membrane. UDP_MurNAc_pp UDP-MurNAc- pentapeptide MraY MraY (Translocase I) UDP_MurNAc_pp->MraY Substrate C55P Undecaprenyl Phosphate (C55-P) C55P->MraY Lipid_I Lipid I MraY->Lipid_I UMP UMP MraY->UMP Product Membrane Cytoplasmic Membrane

Caption: MraY catalyzes the first membrane step of peptidoglycan synthesis.

Experimental Workflow for MraY Inhibition Assay

MraY_Assay_Workflow start Start prep_reagents Prepare Reagents: MraY, Substrates, Buffers, Inhibitors start->prep_reagents dispense Dispense Reagents into Microplate prep_reagents->dispense add_inhibitor Add Test Inhibitors (this compound / Tunicamycin) dispense->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate start_reaction Initiate Reaction with Substrate pre_incubate->start_reaction monitor Monitor Reaction (Fluorescence or Radioactivity) start_reaction->monitor analyze Analyze Data & Calculate IC50 monitor->analyze end End analyze->end

Caption: General workflow for in vitro MraY inhibition assays.

Conclusion

Both this compound and Tunicamycin are valuable tools for studying MraY, a critical enzyme in bacterial cell wall synthesis. Tunicamycin is a well-established and potent inhibitor with a known IC50 value, making it a useful positive control in MraY inhibition assays. While the pacidamycin class of antibiotics is known to target MraY, the lack of a specific IC50 value for this compound in the current literature makes a direct quantitative comparison challenging. Further studies are required to determine the precise inhibitory potency of this compound and to fully elucidate the structure-activity relationships within the pacidamycin family. The detailed experimental protocols provided in this guide offer a framework for conducting such comparative studies and for the screening of new MraY inhibitors. The development of novel compounds targeting MraY remains a promising avenue for combating antibiotic resistance.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Pacidamycin 6

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for the proper disposal of Pacidamycin 6, a peptidyl nucleoside antibiotic. Adherence to these procedures is critical for ensuring laboratory safety, preventing environmental contamination, and complying with regulatory standards. Given the absence of specific public disposal guidelines for this compound, the following procedures are based on established best practices for the disposal of antibiotic and hazardous chemical waste in a laboratory setting.[1][2][3] Researchers, scientists, and drug development professionals must treat all materials contaminated with this compound as hazardous chemical waste.[2]

Guiding Principles for this compound Disposal

The improper disposal of antibiotics can contribute to the development of antimicrobial resistance in the environment, posing a significant risk to ecosystems and public health.[1][2] Therefore, the following principles must be strictly observed:

  • Segregation: All this compound waste must be segregated from general laboratory waste at the point of generation.[1][3]

  • Containment: Use designated, clearly labeled, and leak-proof containers for the collection of all this compound waste.[1]

  • Inactivation: Whenever feasible and safe, this compound should be chemically inactivated before final disposal.[1]

  • Compliance: All disposal activities must comply with institutional, local, and national regulations for hazardous waste.

Waste Segregation and Container Recommendations

Proper segregation is the first step in safe disposal. The following table provides guidance on how to categorize and contain this compound waste.

Waste TypeRecommended ContainerDisposal Pathway
Solid Waste Labeled, leak-proof hazardous waste container (e.g., rigid, sealable drum or pail).[1]Collection by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[1]
(Unused/expired powder, contaminated PPE, labware)
Liquid Waste Labeled, leak-proof, and chemically compatible hazardous waste container (e.g., sealed plastic carboy).[1]Chemical inactivation followed by collection by the institution's EHS department or a licensed hazardous waste contractor.[1]
(Stock solutions, experimental residues)
Sharps Waste Puncture-resistant, labeled sharps container.Collection by the institution's EHS department or a licensed hazardous waste contractor for incineration or other approved treatment.
(Contaminated needles, syringes, Pasteur pipettes)

Experimental Protocols for Inactivation and Disposal

The following protocols provide a step-by-step guide for the handling and disposal of this compound waste. These are general recommendations and should be adapted to comply with your institution's specific safety protocols.

Protocol 1: Disposal of Solid this compound Waste

Objective: To safely collect and store solid waste contaminated with this compound for final disposal.

Materials:

  • Designated, labeled, leak-proof hazardous waste container for solid waste.

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

Procedure:

  • Collection: At the point of generation, place all solid waste contaminated with this compound (e.g., unused or expired powder, contaminated gloves, pipette tips, and plasticware) directly into the designated hazardous waste container.[1]

  • Labeling: Ensure the container is clearly labeled with "Hazardous Waste: this compound" and the date of accumulation.[1]

  • Storage: Securely close the container and store it in a designated, well-ventilated, and secure area, away from incompatible materials.[1]

  • Disposal: Arrange for the collection of the waste container by your institution's EHS department or a licensed hazardous waste contractor.[1]

Protocol 2: Disposal of Liquid this compound Waste

Objective: To chemically inactivate and safely collect liquid waste containing this compound for final disposal.

Materials:

  • Designated, labeled, leak-proof, and chemically compatible hazardous waste container for liquid waste.

  • Inactivating agent (e.g., 10% sodium hypochlorite (B82951) solution).

  • pH meter or pH paper.

  • Neutralizing agent (if necessary, e.g., sodium thiosulfate (B1220275) for hypochlorite).

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

  • Chemical fume hood.

Procedure:

  • Inactivation (perform in a chemical fume hood):

    • Carefully add a 10% sodium hypochlorite solution to the liquid this compound waste to achieve a final concentration of at least 1% available chlorine.

    • Allow the mixture to react for a minimum of 30 minutes, with occasional gentle swirling to ensure thorough mixing.[1]

  • Neutralization (if applicable): If sodium hypochlorite was used for inactivation, neutralize the excess chlorine by adding a sodium thiosulfate solution until the chlorine is no longer detectable.

  • pH Adjustment: Check the pH of the treated solution. If necessary, adjust the pH to a neutral range (6-8) as required by your institution's disposal guidelines.

  • Collection: Carefully pour the treated liquid waste into the designated hazardous waste container.[1]

  • Labeling and Storage: Securely seal the container, label it clearly as "Treated Liquid Waste: this compound," and store it in the designated hazardous waste accumulation area.

  • Disposal: Arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

G cluster_0 Waste Generation cluster_1 Segregation cluster_2 Containment & Treatment cluster_3 Final Disposal start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste waste_type->solid_waste Solid liquid_waste Liquid Waste waste_type->liquid_waste Liquid sharps_waste Sharps Waste waste_type->sharps_waste Sharps solid_container Place in Labeled Solid Waste Container solid_waste->solid_container inactivate Chemically Inactivate (if applicable) liquid_waste->inactivate sharps_container Place in Labeled Sharps Container sharps_waste->sharps_container storage Store in Designated Secure Area solid_container->storage liquid_container Place in Labeled Liquid Waste Container liquid_container->storage sharps_container->storage inactivate->liquid_container ehs_pickup Arrange for EHS/ Contractor Pickup storage->ehs_pickup final_disposal Proper Final Disposal ehs_pickup->final_disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Pacidamycin 6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for handling Pacidamycin 6, a member of the uridyl peptide antibiotic family that inhibits the bacterial enzyme translocase I (MraY). Due to the novelty of this compound as a research compound, a specific Safety Data Sheet (SDS) is not publicly available. Therefore, the following procedures are based on best practices for handling potent powdered compounds, information on analogous uridyl peptide antibiotics, and general laboratory safety protocols. It is imperative to treat this compound as a potentially hazardous substance and to exercise caution at all times.

Hazard Assessment and Triage

Given the lack of specific toxicological data for this compound, a conservative approach to safety is essential. The primary hazards are anticipated to be:

  • Inhalation: As a powdered substance, aerosolization can lead to respiratory exposure.

  • Dermal Contact: The potential for skin irritation or sensitization should be assumed.

  • Ingestion: Accidental ingestion may lead to unknown toxic effects.

  • Biological Activity: As an antibiotic, it may have off-target effects. Some inhibitors of translocase I, such as tunicamycin, have shown toxicity in mammalian cells.

Operational Workflow for Handling this compound

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review available safety data (analogous compounds) prep_ppe Don appropriate Personal Protective Equipment (PPE) prep_sds->prep_ppe prep_workspace Prepare designated workspace (e.g., fume hood) prep_ppe->prep_workspace handling_weigh Weighing of powdered This compound prep_workspace->handling_weigh handling_solubilize Solubilization in appropriate solvent handling_weigh->handling_solubilize handling_exp Use in experimental protocols handling_solubilize->handling_exp cleanup_decontaminate Decontaminate workspace and equipment handling_exp->cleanup_decontaminate cleanup_waste Segregate and dispose of waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and dispose of PPE cleanup_waste->cleanup_ppe

Caption: A step-by-step workflow for the safe handling of this compound, from preparation to disposal.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure.

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile gloves.Provides a barrier against dermal contact. The outer layer can be removed immediately in case of a spill.
Eye Protection Chemical splash goggles or a full-face shield.Protects eyes from airborne powder and splashes of solutions.
Respiratory Protection A fit-tested N95 or higher-rated respirator.Essential for preventing inhalation of the powdered compound.
Lab Coat A dedicated, disposable lab coat or a lab coat laundered by a professional service.Protects personal clothing from contamination.
Footwear Closed-toe shoes and disposable shoe covers.Prevents contamination of personal footwear and subsequent spread outside the lab.

Engineering Controls

All handling of powdered this compound must be performed within a certified chemical fume hood or a powder containment hood to prevent inhalation exposure.[1] For larger quantities, a glove box or isolator is recommended.[2][3]

Handling Procedures

Weighing and Aliquoting
  • Preparation: Designate a specific area within the fume hood for weighing. Place a disposable work surface liner (e.g., absorbent paper with a plastic backing) on the work surface.

  • Tare: Place a tared weigh boat on the analytical balance.

  • Transfer: Carefully transfer the desired amount of this compound to the weigh boat using a dedicated spatula. Minimize dust generation by avoiding rapid movements.

  • Cleaning: After weighing, carefully clean the spatula with a solvent-moistened wipe. Dispose of the wipe as chemical waste.

Solubilization
  • Solvent Addition: Add the desired solvent to the vessel containing the weighed this compound.

  • Mixing: Cap the vessel and mix by gentle inversion or vortexing until the compound is fully dissolved.

  • Storage: Store the solution in a clearly labeled, sealed container in a designated, secure location.

Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Alert: Notify others in the immediate vicinity.

  • Evacuate: If the spill is large or outside of a containment device, evacuate the area and contact the institutional safety office.

  • Contain (for small spills within a fume hood):

    • Cover the spill with an absorbent material from a chemical spill kit.

    • Gently wet the absorbent material with a suitable solvent (e.g., 70% ethanol) to prevent the powder from becoming airborne.

    • Carefully collect the absorbed material using a scoop or forceps and place it in a sealed container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable decontaminating solution, followed by a rinse with water.

  • Dispose: All materials used for spill cleanup must be disposed of as hazardous chemical waste.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid Waste Contaminated PPE (gloves, shoe covers, disposable lab coats), weigh boats, and other solid materials should be collected in a dedicated, labeled hazardous waste bag.
Liquid Waste Unused solutions of this compound and contaminated solvents should be collected in a sealed, labeled hazardous waste container.
Sharps Needles, syringes, and other sharps used to handle this compound solutions must be disposed of in a designated sharps container for chemical waste.

Waste Disposal Decision Tree

Waste Disposal Decision Tree for this compound start Waste Generated is_contaminated Contaminated with This compound? start->is_contaminated is_sharp Is it a sharp? is_contaminated->is_sharp Yes non_hazardous Non-Hazardous Waste (follow institutional guidelines) is_contaminated->non_hazardous No is_liquid Is it liquid? is_sharp->is_liquid No sharps_waste Sharps Chemical Waste (labeled container) is_sharp->sharps_waste Yes solid_waste Solid Chemical Waste (labeled bag) is_liquid->solid_waste No liquid_waste Liquid Chemical Waste (labeled container) is_liquid->liquid_waste Yes

Caption: A decision-making diagram for the proper segregation and disposal of waste generated during the handling of this compound.

Experimental Protocols

Detailed experimental protocols will be specific to the research being conducted. However, all protocols should incorporate the safety measures outlined in this document. Key considerations include:

  • Minimizing Quantities: Use the smallest amount of this compound necessary for the experiment.

  • Closed Systems: Whenever possible, use closed systems for reactions and transfers to minimize the risk of exposure.

Signaling Pathways and Experimental Workflows

As a translocase I (MraY) inhibitor, this compound interferes with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.

Simplified MraY Inhibition Pathway

Simplified MraY Inhibition Pathway udp_murnac UDP-MurNAc-pentapeptide mray Translocase I (MraY) udp_murnac->mray und_p Undecaprenyl-phosphate und_p->mray lipid_i Lipid I mray->lipid_i peptidoglycan Peptidoglycan Biosynthesis lipid_i->peptidoglycan pac_6 This compound pac_6->inhibition inhibition->mray Inhibits

Caption: this compound inhibits Translocase I (MraY), blocking the formation of Lipid I and subsequent peptidoglycan biosynthesis in bacteria.

This guidance is intended to provide a framework for the safe handling of this compound. Researchers must always consult their institution's specific safety protocols and guidelines. A thorough risk assessment should be conducted before any new procedure involving this compound is undertaken.

References

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